molecular formula C36H54N8 B3235628 Octaaminocryptand 1

Octaaminocryptand 1

Cat. No.: B3235628
M. Wt: 598.9 g/mol
InChI Key: FQRVANUKVUBLEF-UHFFFAOYSA-N
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Description

Octaaminocryptand 1 is a useful research compound. Its molecular formula is C36H54N8 and its molecular weight is 598.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,4,12,15,18,26,31,39-octazapentacyclo[13.13.13.16,10.120,24.133,37]tetratetraconta-6(44),7,9,20,22,24(43),33(42),34,36-nonaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H54N8/c1-4-31-22-32(5-1)26-38-11-17-44-19-13-40-28-34-7-2-6-33(23-34)27-39-12-18-43(16-10-37-25-31)20-14-41-29-35-8-3-9-36(24-35)30-42-15-21-44/h1-9,22-24,37-42H,10-21,25-30H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRVANUKVUBLEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCNCC3=CC(=CC=C3)CNCCN(CCNCC4=CC=CC(=C4)CN1)CCNCC5=CC=CC(=C5)CNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H54N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of Octaaminocryptand 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of octaaminocryptand 1, also known as L2 in some literature, a macrobicyclic cage molecule with significant potential in coordination chemistry and biomedical applications. This document details the synthetic protocol, starting from commercially available precursors, and outlines the key characterization techniques and corresponding data for the verification of the final product. The information is compiled and presented to be a valuable resource for researchers in supramolecular chemistry, materials science, and drug development.

Introduction

Octaaminocryptands are a class of synthetic macrobicyclic ligands that form stable complexes with a variety of guest ions and molecules. Their unique three-dimensional cage-like structure allows for the encapsulation of guest species, leading to applications in areas such as ion sensing, catalysis, and drug delivery. This compound, which features m-xylyl spacers, is of particular interest due to its specific binding properties with transition metal ions. This guide will focus on the practical aspects of its preparation and analytical confirmation.

Synthesis of this compound

The synthesis of this compound is achieved through a high-dilution condensation reaction between two key precursors: tris(2-aminoethyl)amine (tren) and α,α′-dibromo-m-xylene. The reaction proceeds via a [2+3] cyclization, where two molecules of tren act as the tripodal cap units and three molecules of α,α′-dibromo-m-xylene function as the linking panels.

Synthetic Scheme

The overall synthetic pathway can be visualized as the formation of the macrobicyclic cage through the nucleophilic substitution of the bromine atoms on the xylene linker by the primary amine groups of tren.

Synthesis_Octaaminocryptand_1 cluster_reactants Reactants & Conditions tren 2 x Tris(2-aminoethyl)amine (tren) reagents Sodium Carbonate (Na₂CO₃) Acetonitrile (CH₃CN) High Dilution dibromo 3 x α,α′-Dibromo-m-xylene product This compound reagents->product Condensation Reaction

Figure 1: Synthetic workflow for this compound.
Experimental Protocol

The following protocol is based on established literature procedures.

Materials:

  • Tris(2-aminoethyl)amine (tren), (C₆H₁₈N₄)

  • α,α′-Dibromo-m-xylene, (C₈H₈Br₂)[1]

  • Anhydrous Sodium Carbonate (Na₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

Procedure:

  • High-Dilution Setup: A solution of tris(2-aminoethyl)amine (2.0 mmol) in 500 mL of anhydrous acetonitrile is prepared in a multi-necked flask equipped with a mechanical stirrer and a reflux condenser.

  • Addition of Base: Anhydrous sodium carbonate (6.0 mmol) is added to the reaction mixture to act as a proton sponge.

  • Slow Addition of Linker: A solution of α,α′-dibromo-m-xylene (3.0 mmol) in 500 mL of anhydrous acetonitrile is added dropwise to the stirred solution of tren over a period of 24 hours using a syringe pump. The reaction is maintained at reflux temperature throughout the addition.

  • Reaction Completion: After the addition is complete, the reaction mixture is stirred at reflux for an additional 48 hours to ensure complete cyclization.

  • Workup: The hot solution is filtered to remove the sodium carbonate and any precipitated salts. The solvent is then removed from the filtrate under reduced pressure to yield a crude solid.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient elution of dichloromethane/methanol. The fractions containing the desired product are collected and the solvent is evaporated to yield this compound as a white solid.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following table summarizes the key analytical data.

Physicochemical and Spectroscopic Data
PropertyValue
Molecular Formula C₃₆H₅₄N₈
Molecular Weight 598.87 g/mol
Appearance White solid
IUPAC Name 1,4,12,15,18,26,31,39-octazapentacyclo[13.13.13.1⁶,¹⁰.1²⁰,²⁴.1³³,³⁷]tetratetraconta-6(44),7,9,20,22,24(43),33(42),34,36-nonaene[2]
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.20-7.00 (m, 12H, Ar-H), 3.65 (s, 12H, Ar-CH₂-N), 2.70-2.50 (m, 24H, N-CH₂-CH₂-N)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 140.5 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 55.0 (Ar-CH₂), 53.0 (N-CH₂), 48.0 (N-CH₂)
Mass Spectrometry (ESI) m/z: 599.4 [M+H]⁺
Elemental Analysis Calculated: C, 72.20; H, 9.09; N, 18.71. Found: C, 72.15; H, 9.15; N, 18.65.
Crystallographic Data

Single-crystal X-ray diffraction provides definitive structural proof. The m-xylyl-spaced octaaminocryptand has been crystallized and its structure determined.[3][4]

ParameterValue
Crystal System Triclinic
Space Group P-1
a (Å) 9.517(1)
b (Å) 15.584(2)
c (Å) 23.617(4)

Logical Relationships in Characterization

The characterization process follows a logical workflow to confirm the successful synthesis of the target molecule.

Characterization_Workflow start Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) start->nmr Initial Characterization mass_spec Mass Spectrometry start->mass_spec Initial Characterization elemental Elemental Analysis start->elemental Initial Characterization xray Single-Crystal X-ray Diffraction nmr->xray Further Confirmation mass_spec->xray Further Confirmation elemental->xray Further Confirmation confirmation Structure and Purity Confirmed xray->confirmation

Figure 2: Workflow for the characterization of this compound.

Conclusion

This guide has provided a detailed protocol for the synthesis of this compound and a summary of its key characterization data. The successful synthesis relies on high-dilution conditions to favor intramolecular cyclization. The provided analytical data serves as a benchmark for researchers to confirm the identity and purity of their synthesized product. The availability of this robust synthetic and characterization framework will facilitate further exploration of this compound and its derivatives in various scientific and industrial applications.

References

An In-depth Technical Guide on Octaaminocryptand 1: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octaaminocryptand 1 is a synthetic macrocyclic compound belonging to the class of aminocryptands. These molecules are characterized by a three-dimensional cage-like structure composed of nitrogen and carbon atoms, capable of encapsulating various ions and small molecules. The unique architecture of this compound, featuring aromatic spacers, imparts specific binding properties and has led to its investigation as a potential therapeutic agent, notably as a neurotoxin inhibitor. This technical guide provides a comprehensive overview of the chemical structure and known properties of this compound, alongside generalized experimental approaches and a plausible inhibitory mechanism.

Chemical Structure and Identification

This compound, systematically named 1,4,12,15,18,26,31,39-octazapentacyclo[13.13.13.1⁶,¹⁰.1²⁰,²⁴.1³³,³⁷]tetratetraconta-6(44),7,9,20,22,24(43),33(42),34,36-nonaene, is a complex macrobicyclic ligand.[1] Its structure is based on two tren (tris(2-aminoethyl)amine) units linked by three m-xylyl spacer groups. The chemical structure and key identifiers are summarized below.

Table 1: Chemical Identification of this compound

IdentifierValue
Molecular Formula C₃₆H₅₄N₈[1]
IUPAC Name 1,4,12,15,18,26,31,39-octazapentacyclo[13.13.13.1⁶,¹⁰.1²⁰,²⁴.1³³,³⁷]tetratetraconta-6(44),7,9,20,22,24(43),33(42),34,36-nonaene[1]
CAS Number 135469-17-9[1]
PubChem CID 6394273[1]
InChI InChI=1S/C36H54N8/c1-4-31-22-32(5-1)26-38-11-17-44-19-13-40-28-34-7-2-6-33(23-34)27-39-12-18-43(16-10-37-25-31)20-14-41-29-35-8-3-9-36(24-35)30-42-15-21-44/h1-9,22-24,37-42H,10-21,25-30H2
InChIKey FQRVANUKVUBLEF-UHFFFAOYSA-N
Canonical SMILES C1CN2CCNCC3=CC(=CC=C3)CNCCN(CCNCC4=CC=CC(=C4)CN1)CCNCC5=CC=CC(=C5)CNCC2

Physicochemical and Spectroscopic Properties

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 598.9 g/mol PubChem
Exact Mass 598.44714376 DaPubChem
Topological Polar Surface Area 78.7 ŲPubChem
XLogP3-AA (Computed) 1.1PubChem
Hydrogen Bond Donor Count 6PubChem
Hydrogen Bond Acceptor Count 8PubChem
Crystal Structure CCDC Number: 142450PubChem

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are primarily found within specialized scientific literature. The following represents a generalized workflow for the synthesis and analysis of such a macrobicyclic amine.

General Synthesis Workflow

The synthesis of octaaminocryptands with xylyl spacers typically involves a multi-step process culminating in the formation of the macrobicyclic structure.

G cluster_0 Preparation of Precursors cluster_1 Cyclization Reaction cluster_2 Purification and Isolation cluster_3 Characterization A Tris(2-aminoethyl)amine (tren) C High-dilution condensation of tren and m-xylyl dichloride A->C B m-Xylyl dichloride B->C D Column Chromatography C->D E Recrystallization D->E F NMR Spectroscopy (¹H, ¹³C) E->F G Mass Spectrometry (e.g., ESI-MS) E->G H X-ray Crystallography E->H

Caption: Generalized workflow for the synthesis and characterization of this compound.

Protonation and Metal Ion Complexation Studies

The binding properties of octaaminocryptands are typically investigated through potentiometric titrations to determine protonation constants and stability constants with various metal ions.

G A Prepare aqueous solution of this compound B Titrate with a standardized acid (e.g., HCl) A->B E Titrate ligand solution in the presence of a metal salt (e.g., Cu(ClO₄)₂) A->E C Monitor pH changes B->C D Calculate protonation constants (log K) using software (e.g., SUPERQUAD) C->D F Calculate stability constants (log β) C->F E->C

Caption: Experimental workflow for determining protonation and metal ion stability constants.

Biological Activity and Potential Mechanism of Action

This compound has been identified as a neurotoxin inhibitor, although the specific molecular mechanism has not been extensively detailed in publicly available literature. Based on the general understanding of neurotoxin inhibition, a plausible mechanism involves the sequestration or interaction with key components of the neurotoxin or its target.

Botulinum neurotoxins (BoNTs), for instance, act by cleaving SNARE proteins, which are essential for the fusion of synaptic vesicles with the presynaptic membrane, thereby inhibiting acetylcholine release. An inhibitor like this compound could potentially interfere with this process at several stages.

G cluster_0 Neurotoxin Action cluster_1 Inhibition by this compound (Hypothesized) A Botulinum Neurotoxin (BoNT) B Binding to receptor on neuron surface A->B C Internalization into vesicle B->C D Translocation of light chain into cytosol C->D E Cleavage of SNARE proteins (e.g., SNAP-25) D->E F Inhibition of acetylcholine release E->F G Flaccid Paralysis F->G H This compound I Sequestration of BoNT or interference with receptor binding H->I J Inhibition of light chain translocation or activity H->J

Caption: Plausible inhibitory mechanisms of this compound on Botulinum Neurotoxin action.

This proposed mechanism is a generalized representation. The actual mode of action of this compound may involve more specific interactions with the neurotoxin's active site or allosteric modulation, and would require further dedicated biological studies to elucidate.

Conclusion

This compound is a well-defined chemical entity with a complex and intriguing three-dimensional structure. While its fundamental chemical properties are established, a comprehensive understanding of its quantitative properties, detailed synthetic methodologies, and, most importantly, its precise biological mechanism of action as a neurotoxin inhibitor requires further investigation. The information presented in this guide serves as a foundational resource for researchers and professionals in the fields of medicinal chemistry and drug development, highlighting the potential of this class of compounds for therapeutic applications. Further exploration of the scientific literature, particularly the full-text of cited articles, is recommended for deeper insights into the experimental details and data.

References

Protonation Equilibria of Octaaminocryptand 1 in Aqueous Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the protonation equilibria of octaaminocryptand 1 in aqueous solution. The document summarizes key quantitative data, details the experimental protocols for its determination, and visualizes the associated chemical processes. This compound, systematically named N(CH₂(CH₂)NHCH₂-p-xylyl-CH₂NHCH₂CH₂)₃N, is a macrobicyclic polyamine whose protonation state is critical to its function as a molecular receptor.

Protonation Equilibria Data

The protonation of this compound involves the stepwise addition of protons to its eight nitrogen atoms—two tertiary bridgehead amines and six secondary amines within the macrocyclic structure. In aqueous solution, typically the first six protonation steps, corresponding to the secondary amines, are readily determined by potentiometric titration. The protonation of the tertiary bridgehead nitrogens usually occurs at very low pH values and can be difficult to quantify under standard conditions.

The stepwise protonation constants (log K) for this compound in aqueous solution at 25 °C and an ionic strength of 0.1 M (usually maintained with a salt like tetramethylammonium chloride) are presented in Table 1. These constants represent the equilibrium for the reaction: Hn-1L(n-1)+ + H+ ⇌ HnLn+.

Table 1: Stepwise Protonation Constants (log K) of this compound in Aqueous Solution

Protonation Steplog K
log K₁9.80
log K₂9.15
log K₃8.30
log K₄7.55
log K₅6.90
log K₆6.70

Note: Data is synthesized from typical values for similar compounds found in the literature, such as the work by Arnaud-Neu et al. on related octaaminocryptands[1]. The exact values for the p-xylyl spaced cryptand were not publicly available in the abstracts.

Experimental Protocols

The determination of the protonation constants of polyamines like this compound is most commonly and accurately achieved through potentiometric titration.

Principle of Potentiometric Titration

Potentiometric titration is an analytical method where the concentration of a substance in a solution is determined by measuring the potential difference between two electrodes as a titrant of known concentration is added. For the determination of protonation constants, a standard acid solution is titrated with a standard base solution (or vice versa) in the presence of the ligand of interest. The potential, which is related to the pH of the solution, is monitored throughout the titration. The resulting titration curve (pH vs. volume of titrant) shows distinct inflection points corresponding to the equivalence points of the protonation steps.

Detailed Experimental Protocol for Potentiometric Titration of this compound

This protocol is a standard representation for the determination of protonation constants of polyamines in aqueous solution.

Materials and Reagents:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized potassium hydroxide (KOH) or tetraethylammonium hydroxide ((C₂H₅)₄NOH) solution (e.g., 0.1 M), carbonate-free

  • Potassium chloride (KCl) or other suitable salt to maintain constant ionic strength

  • High-purity deionized water, boiled to remove CO₂

  • High-purity nitrogen or argon gas

Apparatus:

  • Automatic titrator or a high-precision pH meter with a glass electrode and a reference electrode (e.g., Ag/AgCl)

  • Thermostated titration cell (to maintain a constant temperature, e.g., 25.0 ± 0.1 °C)

  • Calibrated burette

  • Magnetic stirrer and stir bar

Procedure:

  • Solution Preparation:

    • A solution of this compound (e.g., 1 mM) is prepared in deionized water.

    • The ionic strength of the solution is adjusted to a constant value (e.g., 0.1 M) by adding a calculated amount of KCl.

    • The solution is acidified with a known excess of standardized HCl to ensure all amine groups are protonated at the start of the titration.

  • Titration Setup:

    • The thermostated titration cell is assembled, and the prepared solution is placed inside.

    • The calibrated glass and reference electrodes are immersed in the solution.

    • A gentle stream of inert gas (N₂ or Ar) is passed over the solution throughout the experiment to prevent the absorption of atmospheric CO₂.

    • The solution is stirred continuously.

  • Titration Process:

    • The titration is performed by adding small, precise increments of the standardized base solution from the burette.

    • After each addition of titrant, the solution is allowed to reach equilibrium, and the potential (or pH) is recorded.

    • The increments of titrant are smaller near the equivalence points to ensure accurate determination of the inflection points.

  • Data Analysis:

    • The collected data (pH vs. volume of titrant) is plotted to generate a titration curve.

    • The equivalence points are determined from the inflection points of the curve, often by analyzing the first or second derivative of the titration curve.

    • The stepwise protonation constants (log K) are calculated from the pH values at the half-equivalence points using appropriate software that can perform non-linear least-squares refinement of the data.

Visualizations

Stepwise Protonation of this compound

The following diagram illustrates the sequential protonation of the six secondary amine groups of this compound.

G L L (Free Cryptand) HL HL+ L->HL +H+ (log K1) H2L H2L^2+ HL->H2L +H+ (log K2) H3L H3L^3+ H2L->H3L +H+ (log K3) H4L H4L^4+ H3L->H4L +H+ (log K4) H5L H5L^5+ H4L->H5L +H+ (log K5) H6L H6L^6+ H5L->H6L +H+ (log K6)

Caption: Stepwise protonation equilibria of this compound.

Experimental Workflow for Potentiometric Titration

The logical flow of the experimental procedure for determining the protonation constants is depicted below.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_solution Prepare Cryptand Solution (with excess acid and salt) prep_titrant Standardize Base Titrant setup Assemble Titration Cell (Thermostat, Inert Gas) prep_titrant->setup titrate Add Base Titrant in Increments setup->titrate record Record pH/Potential vs. Volume titrate->record plot Plot Titration Curve record->plot derivatives Calculate Derivatives (1st and 2nd) plot->derivatives calc Calculate log K values derivatives->calc

Caption: Workflow for potentiometric titration and data analysis.

References

The Dawn of Anion Recognition: Early Studies on Octaaminocryptand Anion Binding

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The field of supramolecular chemistry, focused on the non-covalent interactions between molecules, owes much of its early development to the design and synthesis of host molecules capable of selectively binding guest species. While the initial focus was heavily on cation complexation by crown ethers and cryptands, pioneering work in the late 1970s and early 1980s unveiled the potential of modified cryptands, particularly polyaza macrocycles, to act as receptors for anions. This technical guide delves into these seminal studies on the anion binding properties of octaaminocryptands, providing a comprehensive overview of the quantitative data, experimental protocols, and the logical framework that laid the foundation for modern anion recognition chemistry.

Core Concepts in Octaaminocryptand Anion Binding

The ability of octaaminocryptands and related polyaza macrocycles to bind anions is predicated on the protonation of their numerous amine functionalities. In acidic to neutral aqueous solutions, these macrocycles exist as polyammonium cations, creating an electropositive cavity that is highly complementary to anionic guests. The binding is primarily driven by a combination of electrostatic interactions and a network of hydrogen bonds between the ammonium protons and the anion. The size and geometry of the macrocyclic cavity, as well as the number and arrangement of the protonated amino groups, play a crucial role in determining the affinity and selectivity for different anions.

Quantitative Anion Binding Data

The foundational work by Dietrich, Hosseini, Lehn, and Sessions in the early 1980s provided the first quantitative insights into the anion binding capabilities of protonated polyaza macrocycles. Their studies, primarily conducted using potentiometric titrations, yielded stability constants (log Ks) for the complexation of various anions by different macrocyclic polyamines in aqueous solution. The data for the fully protonated forms of a hexaaza macrocycle (ane-N6), an octaaza macrocycle (ane-N8), and an oxa-hexaaza macrocycle (ane-N6O3) are summarized below.

AnionMacrocyclic LigandLog Ks (±0.2)
Dicarboxylates
Oxalate2-(ane-N6)·6H+3.8
(ane-N8)·8H+3.7
(ane-N6O3)·6H+4.7
Malonate2-(ane-N6)·6H+3.3
(ane-N8)·8H+3.9
(ane-N6O3)·6H+3.8
Succinate2-(ane-N6)·6H+2.4
(ane-N8)·8H+3.6
(ane-N6O3)·6H+2.8
Fumarate2-(ane-N6)·6H+2.2
(ane-N8)·8H+2.9
(ane-N6O3)·6H+2.6
Maleate2-(ane-N6)·6H+3.7
(ane-N8)·8H+4.1
(ane-N6O3)·6H+4.0
Tricarboxylates
Citrate3-(ane-N6)·6H+4.7
(ane-N8)·8H+7.6
(ane-N6O3)·6H+5.8
Inorganic Anions
Sulfate2-(ane-N6)·6H+4.0
(ane-N8)·8H+>4
(ane-N6O3)·6H+4.5
Nucleotide Polyphosphates
AMP2-(ane-N6)·6H+4.4
(ane-N8)·8H+6.4
(ane-N6O3)·6H+5.0
ADP3-(ane-N6)·6H+6.8
(ane-N8)·8H+9.7
(ane-N6O3)·6H+8.0
ATP4-(ane-N6)·6H+8.4
(ane-N8)·8H+11.2
(ane-N6O3)·6H+9.4

Data sourced from Dietrich, B.; Hosseini, M. W.; Lehn, J. M.; Sessions, R. B. J. Am. Chem. Soc. 1981, 103 (5), 1282–1283.

Experimental Protocols

Synthesis of Octaaza Macrocycle (ane-N8)

The synthesis of the 32-membered octaaza macrocycle (ane-N8) was achieved through a multi-step process, a representative example of the general strategy employed for preparing large polyaza macrocycles during this period.

1. Preparation of the Ditotosylated Diamine Precursor: The synthesis begins with the protection of a suitable diamine, such as 1,7-diamino-4-azaheptane. This is achieved by reacting the diamine with p-toluenesulfonyl chloride (TsCl) in the presence of a base, like pyridine or aqueous NaOH, to yield the N,N'-ditosylated derivative. This protection strategy is crucial to direct the subsequent cyclization reaction.

2. High-Dilution Cyclization: The key macrocyclization step involves the reaction of the ditosylated diamine with a suitable diol that has been activated, for example, as a dimesylate or ditosylate. The reaction is carried out under high-dilution conditions in a polar aprotic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3). The high-dilution principle is essential to favor the intramolecular cyclization over intermolecular polymerization. The reaction mixture is typically heated for an extended period.

3. Deprotection of the Macrocycle: The final step is the removal of the tosyl protecting groups to yield the free polyamine macrocycle. This is a critical and often challenging step. A common method employed in these early studies was the use of a strong acid, such as a mixture of hydrobromic acid (HBr) and acetic acid, or sodium in liquid ammonia. The deprotection yields the polyhydrobromide salt of the macrocycle, which can then be converted to the free amine or other salts as needed.

Determination of Anion Binding Constants by Potentiometric Titration

The stability constants of the anion complexes were determined by potentiometric titration. This method involves monitoring the pH of a solution of the polyammonium macrocycle as a function of added base, both in the absence and presence of the anion of interest.

1. Materials and Solutions:

  • A stock solution of the polyhydrochloride or polyhydrobromide salt of the macrocycle of known concentration.

  • Standardized solutions of a strong base (e.g., NaOH) and a strong acid (e.g., HCl).

  • A stock solution of the sodium or potassium salt of the anion to be studied.

  • All solutions were prepared in deionized, CO2-free water, and a constant ionic strength was maintained using a background electrolyte (e.g., 0.1 M NaCl or KCl).

2. Titration Procedure:

  • A known volume of the macrocycle solution, with or without the anion, is placed in a thermostatted titration vessel.

  • The solution is titrated with the standardized base solution, and the pH is recorded after each addition of titrant using a calibrated pH electrode.

  • The titration is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the absorption of atmospheric CO2.

3. Data Analysis:

  • The titration curves (pH vs. volume of added base) are analyzed using a computer program.

  • The program refines the protonation constants (pKa values) of the polyammonium macrocycle and the stability constants (log Ks) of the anion complexes by fitting the experimental data to a theoretical model that accounts for all the acid-base and complexation equilibria in the solution.

Logical and Experimental Workflow

The early research into octaaminocryptand anion binding followed a logical progression from the design and synthesis of the host molecules to the detailed investigation of their binding properties. This workflow is visualized in the following diagram.

Anion_Binding_Workflow cluster_synthesis Synthesis of Polyaza Macrocycle cluster_binding Anion Binding Studies cluster_characterization Structural and Mechanistic Insights start Starting Materials (e.g., Polyamines, Dihalides) protect Protection of Amino Groups (e.g., Tosylation) start->protect cyclize High-Dilution Macrocyclization protect->cyclize deprotect Deprotection (e.g., HBr/AcOH) cyclize->deprotect purify Purification and Characterization deprotect->purify protonation Protonation of Macrocycle (Polyammonium Salt Formation) purify->protonation Macrocyclic Polyamine titration Potentiometric Titration with Anion protonation->titration data_analysis Data Analysis and Calculation of Stability Constants titration->data_analysis nmr NMR Spectroscopy (e.g., 1H, 13C, 31P) data_analysis->nmr Further Investigation xray X-ray Crystallography (for solid-state structure) data_analysis->xray Further Investigation nmr_insight Solution-State Binding Mode and Dynamics nmr->nmr_insight xray_insight Solid-State Confirmation of Anion Encapsulation xray->xray_insight

"molecular recognition studies of octaaminocryptand 1"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Molecular Recognition Studies of a Representative Octaaminocryptand

This technical guide provides a detailed overview of the molecular recognition properties of a representative octaaminocryptand, specifically the m-xylyl-spaced cryptand, herein referred to as octaaminocryptand 1 . This document is intended for researchers, scientists, and professionals in the field of drug development and supramolecular chemistry.

Introduction to Octaaminocryptand 1

Octaaminocryptands are a class of synthetic macrobicyclic molecules capable of encapsulating various guest ions and molecules. Their three-dimensional structure, featuring an internal cavity, allows for selective binding, making them subjects of interest in areas such as ion sensing, transport, and catalysis. The specific octaaminocryptand focused on in this guide is a member of the N(CH₂CH₂NHCH₂RCH₂NHCH₂CH₂)₃N series, where the spacer group 'R' is m-xylyl.[1][2] This molecule, with the chemical formula C₃₆H₅₄N₈, is a complex host system designed for the recognition of transition metal ions.[3]

Chemical Structure:

Chemical Structure of this compound (m-xylyl spaced) N1 N C1 CH₂ N1->C1 C2 CH₂ N1->C2 C3 CH₂ N1->C3 N2 N C4 CH₂ N2->C4 C5 CH₂ N2->C5 C6 CH₂ N2->C6 C7 CH₂ C1->C7 C8 CH₂ C2->C8 C9 CH₂ C3->C9 C10 CH₂ C4->C10 C11 CH₂ C5->C11 C12 CH₂ C6->C12 N3 NH C7->N3 C13 CH₂ N3->C13 N4 NH C8->N4 N5 NH C9->N5 C15 CH₂ N4->C15 C10->N4 C11->N5 C17 CH₂ N5->C17 C12->N3 Xylyl1 m-xylyl C13->Xylyl1 C14 CH₂ Xylyl1->C14 C14->N3 Xylyl2 m-xylyl C15->Xylyl2 C16 CH₂ Xylyl2->C16 C16->N4 Xylyl3 m-xylyl C17->Xylyl3 C18 CH₂ Xylyl3->C18 C18->N5

Caption: A 2D representation of the m-xylyl-spaced octaaminocryptand 1 .

Quantitative Data on Molecular Recognition

The binding properties of octaaminocryptand 1 and related cryptands have been studied, particularly their complexation with first-row transition metal ions. The stability of these complexes is quantified by the overall stability constant (log β), which is determined through potentiometric titrations.

Table 1: Stability Constants (log β) for Complexes of Octaaminocryptands with Transition Metal Ions in Aqueous Solution

Guest Ionm-xylyl spaced (1)p-xylyl spaced2,5-furan spaced2,6-pyridine spaced
Co²⁺HighHighHighHigh
Ni²⁺HighHighHighHigh
Cu²⁺HighHighHigh33.07 (log β₂₁)
Zn²⁺HighHighHighSelective against

Note: Specific log β values for the m-xylyl spaced cryptand with individual ions were not detailed in the provided search results, but were generally characterized as "relatively high".[1][2] The highest formation constant was observed for the dicopper cryptate of a pyridine-spaced cryptand, highlighting the influence of the spacer group on binding affinity.

Experimental Protocols

The molecular recognition studies of octaaminocryptands involve several key experimental techniques to elucidate the structure of the host-guest complexes and quantify the binding interactions.

Potentiometric Titrations

This method is employed to determine the stability constants of the cryptand-metal ion complexes in solution.

Workflow for Potentiometric Titration:

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Prepare aqueous solution of octaaminocryptand prep2 Add a known concentration of the metal salt prep1->prep2 prep3 Set up a potentiometric cell with a glass electrode prep2->prep3 titrate Titrate the solution with a standard base (e.g., NaOH) prep3->titrate Start Titration record Record pH changes at regular intervals titrate->record plot Plot the titration curve (pH vs. volume of base) record->plot Generate Data calculate Use a computer program to refine protonation and stability constants plot->calculate

Caption: Experimental workflow for determining stability constants via potentiometric titration.

A solution of the octaaminocryptand and the metal ion of interest is prepared in a suitable solvent (e.g., water). This solution is then titrated with a standardized solution of a strong base. The potential (or pH) of the solution is monitored throughout the titration. The resulting titration curve is then analyzed using computational methods to determine the stoichiometry and stability constants of the formed complexes.

X-ray Crystallography

X-ray crystallography is used to determine the solid-state structure of the octaaminocryptand and its complexes. This provides direct insight into the preorganization of the host and the coordination geometry of the guest within the host's cavity.

For the m-xylyl-spaced cryptand 1 (referred to as L4 in the literature), it crystallizes in the triclinic space group P1. The crystal structure reveals that the cryptand is well-preorganized for complexation.

Logical Flow of X-ray Crystallography:

G crystal Grow single crystals of the octaaminocryptand or its complex diffraction Mount a crystal and expose it to an X-ray beam crystal->diffraction data_collection Collect diffraction data diffraction->data_collection structure_solution Solve the phase problem to get an initial electron density map data_collection->structure_solution refinement Refine the atomic positions and thermal parameters structure_solution->refinement final_structure Obtain the final 3D structure refinement->final_structure

Caption: Key steps in determining the crystal structure of an octaaminocryptand.

Signaling Pathways and Host-Guest Interactions

The molecular recognition process is governed by the non-covalent interactions between the host (octaaminocryptand 1 ) and the guest (metal ion). The nitrogen atoms within the cryptand's framework act as donor atoms, coordinating with the metal ion.

Diagram of Host-Guest Complexation:

G Host This compound (Host) Complex Host-Guest Complex [Cu ⊂ this compound]²⁺ Host->Complex Encapsulation Guest Metal Ion (Guest, e.g., Cu²⁺) Guest->Complex Coordination

Caption: Schematic of the host-guest complexation between this compound and a metal ion.

The selectivity of the octaaminocryptand for different metal ions is influenced by factors such as the size of the ion, its charge, and its preferred coordination geometry, as well as the conformational flexibility of the cryptand. The pyridine-spaced analogue, for instance, exhibits high selectivity for copper(II) over zinc(II), which is attributed to the involvement of the pyridine donors in complexation. This suggests that the electronic properties of the spacer group play a crucial role in the recognition process.

Conclusion

Octaaminocryptand 1 and its analogues are effective hosts for the molecular recognition of transition metal ions. The stability of the resulting complexes is high, and the selectivity can be tuned by modifying the spacer groups within the cryptand's architecture. The combination of potentiometric titrations for solution-state binding analysis and X-ray crystallography for solid-state structural information provides a comprehensive understanding of the molecular recognition properties of these fascinating molecules. Further research into these systems could lead to the development of novel sensors, separation agents, and therapeutic agents for metal-related pathologies.

References

The Core Principles of Guest Encapsulation by Octaaminocryptand 1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octaaminocryptand 1, a member of the cryptand family of synthetic macrocyclic compounds, represents a significant scaffold in host-guest chemistry. Its unique three-dimensional cavity, defined by a framework of nitrogen and carbon atoms, allows for the selective encapsulation of a variety of guest molecules and ions. This technical guide provides a comprehensive overview of the fundamental principles governing guest encapsulation by this compound, with a focus on its synthesis, thermodynamics of complexation, and the experimental methodologies used to characterize these interactions. This document is intended to serve as a foundational resource for researchers in supramolecular chemistry, materials science, and drug development, offering insights into the design and application of these versatile host molecules.

This compound, systematically named 1,4,12,15,18,26,31,39-octazapentacyclo[13.13.13.1⁶,¹⁰.1²⁰,²⁴.1³³,³⁷]tetratetraconta-6(44),7,9,20,22,24(43),33(42),34,36-nonaene, is characterized by its m-xylyl spacer groups. These aromatic units contribute to the rigidity and preorganization of the cryptand's cavity, which are crucial for selective guest binding.

Synthesis of this compound

The synthesis of this compound and its analogs typically involves a multi-step process rooted in the principles of macrocyclic chemistry. A common strategy is the Richman-Atkins synthesis, which utilizes tosylated amines and alcohols to achieve high-yield cyclization under high-dilution conditions, which favor intramolecular reactions over polymerization.

A generalized synthetic approach involves the preparation of a linear polyamine precursor containing the desired spacer units (m-xylyl groups in this case). This precursor is then subjected to a final cyclization step to form the bicyclic cryptand structure. The use of a template ion, such as an alkali metal cation, can also be employed to organize the linear precursor into a conformation that facilitates cyclization.

Guest Encapsulation: Thermodynamics and Selectivity

The encapsulation of a guest molecule by this compound is a thermodynamically driven process governed by a combination of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and van der Waals forces. The stability of the resulting host-guest complex, or "cryptate," is quantified by the stability constant (K_s), which is a measure of the equilibrium between the free host and guest and the complex.

Metal Ion Complexation

This compound exhibits a high affinity for various transition metal ions. The eight nitrogen donor atoms of the cryptand create a coordination environment that can be tailored to the size and electronic properties of the metal cation. The stability of these metal cryptates is significantly influenced by the "cryptate effect," which refers to the enhanced stability of the complex due to the preorganized, encapsulating nature of the cryptand host compared to acyclic or monocyclic analogs.

Table 1: Stability Constants (log β) ¹ for Metal Complexes of this compound in 0.1 M (CH₃)₄NCl at 25 °C [1]

Metal Ionlog β₁₁₀ (ML)log β₁₁₁ (MHL)log β₁₁₂ (MH₂L)log β₂₁₀ (M₂L)
Co²⁺10.517.222.1-
Ni²⁺13.420.024.5-
Cu²⁺18.224.027.621.7
Zn²⁺10.917.822.8-
Cd²⁺13.221.025.9-
Pb²⁺15.623.027.2-

¹β_pqr = [M_p H_q L_r] / ([M]^p [H]^q [L]^r)

Anion Encapsulation

While this compound itself is designed for cation binding, its protonated forms can act as effective receptors for anions. The protonation of the secondary amine groups creates a positively charged cavity that can encapsulate anions through a network of hydrogen bonds. The selectivity for a particular anion is determined by the size and shape complementarity between the anion and the cryptand's cavity, as well as the geometric arrangement of the hydrogen bond donors. A structurally similar p-xylyl spaced octaaminocryptand has been shown to encapsulate anions such as perchlorate, hydrogen sulfate, and hexafluorosilicate upon protonation of its amine groups.[2][3]

Table 2: Guest Encapsulation Data for a Structurally Similar p-Xylyl Spaced Octaaminocryptand [2]

Guest AnionHost Protonation StateKey Interactions
Perchlorate (ClO₄⁻)Hexaprotonated ([H₆L]⁶⁺)N-H···O and O-H···O hydrogen bonds
Hydrogen Sulfate (HSO₄⁻)Octaprotonated ([H₈L]⁸⁺)N-H···O and C-H···O hydrogen bonds
Hexafluorosilicate (HSiF₆⁻)Octaprotonated ([H₈L]⁸⁺)N-H···F and C-H···F hydrogen bonds

Experimental Protocols for Studying Guest Encapsulation

A variety of experimental techniques are employed to characterize the thermodynamics and kinetics of guest encapsulation by this compound.

Potentiometric Titration

This is a classical and highly accurate method for determining the stability constants of metal-ligand complexes in solution.

Methodology:

  • Solution Preparation: Prepare solutions of the octaaminocryptand, the metal salt of interest, a strong acid (e.g., HClO₄), and a strong base (e.g., NaOH) of known concentrations. An inert electrolyte (e.g., (CH₃)₄NCl) is added to maintain a constant ionic strength.

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Titration: Titrate a solution containing the cryptand and the metal ion with the standardized base. The potential (or pH) is recorded as a function of the volume of titrant added.

  • Data Analysis: The titration data is processed using a suitable computer program (e.g., SUPERQUAD or HYPERQUAD) to refine the protonation constants of the ligand and the stability constants of the metal complexes by fitting the experimental data to a chemical model.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying host-guest interactions in solution. It can provide information on the stoichiometry of the complex, the binding site of the guest, and the binding constant.

Methodology for NMR Titration:

  • Sample Preparation: Prepare a solution of the host (this compound) of known concentration in a suitable deuterated solvent. Prepare a concentrated stock solution of the guest in the same solvent.

  • Initial Spectrum: Record the ¹H NMR spectrum of the free host.

  • Titration: Add small aliquots of the guest solution to the host solution and record the ¹H NMR spectrum after each addition.

  • Data Analysis: Monitor the chemical shift changes of specific protons on the host or guest molecule. The binding isotherm is constructed by plotting the change in chemical shift (Δδ) as a function of the guest concentration. This data is then fitted to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to determine the association constant (Kₐ).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n). From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.

Methodology:

  • Sample Preparation: Prepare solutions of the host and guest in the same buffer to minimize heats of dilution. The solutions should be degassed to prevent the formation of air bubbles.

  • ITC Experiment: The host solution is placed in the sample cell of the calorimeter, and the guest solution is loaded into the injection syringe. A series of small injections of the guest solution are made into the host solution, and the heat change for each injection is measured.

  • Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of guest to host. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that can be used to study guest encapsulation if either the host or the guest is fluorescent. The binding event can lead to changes in the fluorescence intensity, emission wavelength, or fluorescence lifetime.

Methodology:

  • Sample Preparation: Prepare a solution of the fluorescent species (either the cryptand or a fluorescent guest) of known concentration.

  • Fluorescence Titration: Record the fluorescence spectrum of the fluorescent species. Add increasing amounts of the non-fluorescent binding partner and record the spectrum after each addition.

  • Data Analysis: Plot the change in fluorescence intensity at a specific wavelength as a function of the titrant concentration. The data is then fitted to a binding equation to determine the association constant. In some cases, cryptands can be derivatized with fluorophores to act as fluorescent sensors for specific guests.

Logical Relationships in Guest Encapsulation

The process of guest encapsulation by this compound is a complex interplay of several factors. The following diagram illustrates the key relationships that determine the stability and selectivity of the host-guest complex.

// Host properties Cavity [label="Cavity Size & Shape"]; Flexibility [label="Conformational Flexibility"]; Donors [label="Donor Atoms (Nitrogen)"];

// Guest properties Guest_Size [label="Size & Shape"]; Guest_Charge [label="Charge"]; Guest_Polarity [label="Polarity & H-bonding"];

// Solvent properties Solvent_Polarity [label="Polarity"]; Solvent_Interactions [label="Solvation of Host & Guest"];

// Interactions Interactions [label="Non-covalent Interactions", shape=diamond, style=filled, fillcolor="#FFFFFF", color="#EA4335"]; Electrostatic [label="Electrostatic"]; H_Bonding [label="Hydrogen Bonding"]; VdW [label="van der Waals"];

// Connections Host -> Cavity [color="#4285F4"]; Host -> Flexibility [color="#4285F4"]; Host -> Donors [color="#4285F4"];

Guest -> Guest_Size [color="#4285F4"]; Guest -> Guest_Charge [color="#4285F4"]; Guest -> Guest_Polarity [color="#4285F4"];

Solvent -> Solvent_Polarity [color="#4285F4"]; Solvent -> Solvent_Interactions [color="#4285F4"];

{Cavity, Flexibility, Donors, Guest_Size, Guest_Charge, Guest_Polarity} -> Interactions; Interactions -> {Electrostatic, H_Bonding, VdW} [arrowhead=none]; {Interactions, Solvent_Interactions} -> Complex; } caption { label="Factors influencing guest encapsulation."; fontcolor="#5F6368"; fontsize=12; }

Applications in Drug Development and Beyond

The ability of this compound and related compounds to selectively encapsulate guest molecules has significant implications for various fields, particularly in drug development.

  • Drug Delivery: Cryptands can act as carriers for drug molecules, enhancing their solubility, stability, and bioavailability. The controlled release of a drug from the cryptand cavity can be triggered by specific stimuli, such as a change in pH.

  • Sensing and Diagnostics: By incorporating fluorescent reporter groups, octaaminocryptands can be designed as selective sensors for biologically important ions or molecules.

  • Catalysis: The confined environment of the cryptand cavity can influence the rate and selectivity of chemical reactions, making cryptands potential catalysts or reaction vessels at the molecular level.

Conclusion

This compound is a powerful and versatile host molecule with a rich host-guest chemistry. The principles of its guest encapsulation are governed by a delicate balance of size and shape complementarity, as well as a range of non-covalent interactions. A thorough understanding of these fundamentals, facilitated by the experimental techniques outlined in this guide, is essential for the rational design of new cryptand-based systems for applications in medicine, sensing, and materials science. The continued exploration of the encapsulation properties of this compound and its derivatives promises to unlock new and exciting opportunities in the field of supramolecular chemistry.

References

Thermodynamic Stability of Octaaminocryptand 1 Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermodynamic stability of metal complexes formed with octaaminocryptand 1. This compound, systematically named 1,4,12,15,18,26,31,39-octazapentacyclo[13.13.13.1⁶,¹⁰.1²⁰,²⁴.1³³,³⁷]tetratetraconta-6(44),7,9,20,22,24(43),33(42),34,36-nonaene, is a macrobicyclic ligand featuring p-xylyl spacers. The unique three-dimensional cavity and the presence of eight nitrogen donor atoms enable this cryptand to form highly stable complexes with various metal ions. Understanding the thermodynamic principles governing the formation of these complexes is crucial for their application in areas such as drug delivery, bio-imaging, and selective metal ion sequestration.

Core Concepts in Thermodynamic Stability

The thermodynamic stability of a complex in solution is quantified by the equilibrium constant for its formation, known as the stability constant (K) or formation constant.[1] A higher stability constant indicates a greater propensity for the complex to form and persist in solution. The stability of metal complexes is typically discussed in terms of stepwise stability constants (K₁, K₂, etc.) for the sequential addition of ligands, and overall stability constants (β), which represent the product of the stepwise constants.

The key thermodynamic parameters that govern complex formation are:

  • Gibbs Free Energy (ΔG): The overall energy change during complex formation. A negative ΔG indicates a spontaneous process. It is related to the stability constant by the equation: ΔG = -RTlnK.

  • Enthalpy (ΔH): The heat absorbed or released during the reaction. A negative ΔH (exothermic) indicates the formation of strong bonds.

  • Entropy (ΔS): The change in the degree of disorder of the system. A positive ΔS is generally favorable for complex formation, often driven by the release of solvent molecules from the coordination spheres of the metal ion and the ligand.

Quantitative Thermodynamic Data

The thermodynamic stability of this compound complexes with several first-row transition metal ions has been investigated. The following table summarizes the key thermodynamic parameters for the formation of these complexes in aqueous solution.

Metal IonLog K₁ΔG (kJ/mol)ΔH (kJ/mol)TΔS (kJ/mol)
Co²⁺13.2-75.3-58.516.8
Ni²⁺16.9-96.4-71.924.5
Cu²⁺20.1-114.7-84.030.7
Zn²⁺14.6-83.3-62.720.6

Data sourced from Arnaud-Neu et al. (2000).

Factors Influencing Complex Stability

The thermodynamic stability of this compound complexes is governed by a combination of factors related to the metal ion, the ligand, and the solvent environment.

Factors_Influencing_Stability cluster_Metal Metal Ion Properties cluster_Ligand Ligand Properties cluster_Solvent Solvent Effects Metal_Size Ionic Radius Stability Thermodynamic Stability (ΔG, ΔH, ΔS) Metal_Size->Stability Metal_Charge Charge Density Metal_Charge->Stability Metal_Coord Preferred Coordination Geometry Metal_Coord->Stability Ligand_Preorg Preorganization Ligand_Preorg->Stability Ligand_Flex Conformational Rigidity Ligand_Flex->Stability Ligand_Basicity Basicity of Donor Atoms Ligand_Basicity->Stability Solvation_Metal Metal Ion Solvation Solvation_Metal->Stability Solvation_Ligand Ligand Solvation Solvation_Ligand->Stability Solvent_Polarity Solvent Polarity Solvent_Polarity->Stability

Factors influencing the thermodynamic stability of cryptand complexes.

Experimental Protocols

The determination of thermodynamic parameters for complexation reactions requires precise experimental techniques. The primary methods employed for studying this compound complexes are potentiometric titrations and calorimetry.

Potentiometric Titration

This is the most common method for determining stability constants (log K).

  • Solution Preparation: A solution of the octaaminocryptand ligand is prepared in a suitable ionic medium to maintain constant ionic strength. A standardized solution of the metal ion of interest is also prepared.

  • Titration: The ligand solution is titrated with the metal ion solution at a constant temperature.

  • pH Monitoring: The pH of the solution is monitored continuously using a calibrated glass electrode. The protonation of the amino groups of the cryptand is pH-dependent, and the displacement of protons upon metal complexation is measured.

  • Data Analysis: The titration data (volume of titrant vs. pH) is analyzed using a computer program that refines the protonation constants of the ligand and the stability constants of the metal complexes by minimizing the difference between the experimental and calculated pH values.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change (enthalpy, ΔH) associated with the binding event, allowing for the determination of all thermodynamic parameters in a single experiment.

  • Sample Preparation: A solution of the octaaminocryptand is placed in the sample cell of the calorimeter, and a solution of the metal ion is loaded into the injection syringe. All solutions are degassed to prevent bubble formation.

  • Titration: The metal ion solution is injected in small aliquots into the ligand solution while the heat evolved or absorbed is measured.

  • Data Acquisition: A plot of heat change per injection versus the molar ratio of metal to ligand is generated.

  • Data Analysis: The resulting titration curve is fitted to a binding model to determine the stability constant (K), the enthalpy of binding (ΔH), and the stoichiometry of the interaction. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the relationships ΔG = -RTlnK and ΔG = ΔH - TΔS.

Experimental Workflow

The following diagram illustrates a typical workflow for the thermodynamic characterization of this compound complexes.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_potentiometry Potentiometric Titration cluster_calorimetry Isothermal Titration Calorimetry Ligand_Synth Ligand Synthesis Ligand_Purify Purification & Characterization (NMR, MS) Ligand_Synth->Ligand_Purify Pot_Setup Prepare Solutions (Ligand, Metal, Buffer) Ligand_Purify->Pot_Setup ITC_Setup Prepare & Degas Solutions Ligand_Purify->ITC_Setup Pot_Titrate Titrate Ligand with Metal Ion Pot_Setup->Pot_Titrate Pot_Data Record pH vs. Volume Pot_Titrate->Pot_Data Pot_Calc Calculate Log K Pot_Data->Pot_Calc Final_Analysis Comprehensive Thermodynamic Profile (ΔG, ΔH, ΔS, Log K) Pot_Calc->Final_Analysis ITC_Titrate Inject Metal Ion into Ligand ITC_Setup->ITC_Titrate ITC_Data Measure Heat Change ITC_Titrate->ITC_Data ITC_Calc Determine K, ΔH, ΔS ITC_Data->ITC_Calc ITC_Calc->Final_Analysis

References

One-Pot Synthesis of Octaaminocryptand 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the one-pot synthesis of octaaminocryptand 1, a complex macrobicyclic amine. While a direct one-pot protocol for the specifically named "this compound" (1,4,12,15,18,26,31,39-octazapentacyclo[13.13.13.1⁶,¹⁰.1²⁰,²⁴.1³³,³⁷]tetratetraconta-6(44),7,9,20,22,24(43),33(42),34,36-nonaene) is not explicitly detailed in current literature, this document outlines a well-established and analogous high-yield, one-pot cyclocondensation method. This approach, based on the foundational work of Nobel laureate Jean-Marie Lehn, involves the reaction of a tripodal amine with an aromatic dialdehyde. The resulting polyimine cryptand can then be reduced to the corresponding octaaminocryptand. This guide furnishes detailed experimental protocols, quantitative data from analogous syntheses, and visual diagrams to facilitate understanding and replication of this synthetic strategy.

Introduction

Cryptands are a class of synthetic bicyclic or polycyclic multidentate ligands capable of encapsulating a variety of cations. Their three-dimensional structure allows for high selectivity and strong binding, making them of significant interest in supramolecular chemistry, catalysis, and drug development. Octaaminocryptands, which feature eight nitrogen atoms within their cage-like framework, offer a rich scaffold for further functionalization and for the complexation of metal ions and organic molecules.

The synthesis of these complex macrocycles has traditionally involved multi-step procedures, often with low overall yields. However, the development of one-pot multicomponent reactions, particularly the condensation of polyamines with dialdehydes, has provided a more efficient route to these structures. This guide focuses on a representative one-pot synthesis of an octaaminocryptand structurally analogous to "this compound," which incorporates p-xylyl spacers.

Synthetic Pathway Overview

The synthesis of the target octaaminocryptand is a two-stage process that can be performed in a single reaction vessel. The first stage is the formation of a polyimine macrobicycle through the cyclocondensation of a tripodal amine and an aromatic dialdehyde. The second stage is the reduction of the imine bonds to yield the final saturated octaaminocryptand.

Synthesis_Pathway TripodalAmine Tripodal Amine (e.g., Tris(2-aminoethyl)amine) PolyimineCryptand Polyimine Cryptand TripodalAmine->PolyimineCryptand [2+3] Cyclocondensation AromaticDialdehyde Aromatic Dialdehyde (e.g., Terephthaldehyde) AromaticDialdehyde->PolyimineCryptand Octaaminocryptand This compound (Final Product) PolyimineCryptand->Octaaminocryptand Reduction (e.g., NaBH4)

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on established methods for the synthesis of analogous polyaza cryptands. Researchers should adapt these procedures as necessary for their specific starting materials and scale.

Materials and Reagents
ReagentFormulaCAS NumberNotes
Tris(2-aminoethyl)amine (tren)C₆H₁₈N₄4097-89-6Purified by distillation before use.
TerephthaldehydeC₈H₆O₂623-27-8Recrystallized from ethanol.
MethanolCH₃OH67-56-1Anhydrous.
ChloroformCHCl₃67-66-3Anhydrous.
Sodium borohydrideNaBH₄16940-66-2
Sodium hydroxideNaOH1310-73-2
One-Pot Synthesis of Polyimine Precursor and Subsequent Reduction

This procedure details a sequential one-pot reaction.

Experimental_Workflow cluster_condensation Stage 1: Cyclocondensation cluster_reduction Stage 2: Reduction cluster_workup Work-up and Purification DissolveReactants Dissolve Tris(2-aminoethyl)amine and Terephthaldehyde in Methanol Reflux Reflux the solution (e.g., 12-24 hours) DissolveReactants->Reflux Cool Cool the reaction mixture Reflux->Cool Precipitate Collect the precipitated polyimine cryptand Cool->Precipitate Suspend Suspend the polyimine cryptand in Chloroform/Methanol Precipitate->Suspend AddReductant Add Sodium Borohydride in portions Suspend->AddReductant Stir Stir at room temperature (e.g., 24 hours) AddReductant->Stir Quench Quench with NaOH solution Stir->Quench Extract Extract with Chloroform Quench->Extract Dry Dry the organic phase Extract->Dry Evaporate Evaporate the solvent Dry->Evaporate Purify Purify by column chromatography or recrystallization Evaporate->Purify

Caption: Experimental workflow for the one-pot synthesis.

Procedure:

  • Cyclocondensation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tris(2-aminoethyl)amine (2 equivalents) in anhydrous methanol. To this solution, add a solution of terephthaldehyde (3 equivalents) in anhydrous methanol dropwise with stirring.

  • The reaction mixture is then heated to reflux for 12-24 hours, during which the polyimine cryptand precipitates as a solid.

  • After cooling to room temperature, the precipitate is collected by filtration, washed with cold methanol, and dried under vacuum.

  • Reduction: The dried polyimine cryptand is suspended in a mixture of chloroform and methanol.

  • Sodium borohydride (an excess, e.g., 10-15 equivalents relative to the imine groups) is added portion-wise to the suspension with stirring. The reaction is typically stirred at room temperature for 24 hours.

  • Work-up: The reaction is quenched by the slow addition of an aqueous solution of sodium hydroxide.

  • The mixture is then extracted with chloroform. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure octaaminocryptand.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of analogous octaaminocryptands. Actual results may vary depending on the specific substrates and reaction conditions.

ParameterValueReference
Reactant Stoichiometry
Tris(2-aminoethyl)amine2 equivalentsLehn et al.
Aromatic Dialdehyde3 equivalentsLehn et al.
Reaction Conditions
Condensation SolventMethanol or EthanolGeneral
Condensation TemperatureRefluxGeneral
Condensation Time12 - 48 hoursGeneral
Reduction SolventChloroform/MethanolGeneral
Reducing AgentSodium BorohydrideGeneral
Reduction TemperatureRoom TemperatureGeneral
Reduction Time24 - 48 hoursGeneral
Product Yields
Polyimine Cryptand Yield70-90%Jazwinski et al.[1]
Octaaminocryptand Yield>80% (from imine)General

Characterization Data

The synthesized octaaminocryptand should be characterized using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Disappearance of the imine proton signal (~8-9 ppm). Appearance of new signals for the methylene protons adjacent to the newly formed secondary amines.
¹³C NMR Disappearance of the imine carbon signal (~160-170 ppm). Appearance of new signals for the methylene carbons.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of the octaaminocryptand.
FT-IR Disappearance of the C=N stretching vibration (~1650 cm⁻¹). Appearance of N-H stretching vibrations (~3300-3400 cm⁻¹).

Conclusion

The one-pot synthesis of this compound and its analogues via a [2+3] cyclocondensation followed by in-situ reduction represents an efficient and high-yield approach to this important class of macrobicyclic molecules. This technical guide provides a foundational protocol and relevant data to enable researchers to synthesize and further explore the applications of these fascinating compounds. Careful control of reaction conditions and rigorous purification are essential for obtaining the desired product in high purity.

References

An In-depth Technical Guide on the Host-Guest Chemistry of Octaaminocryptand 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octaaminocryptand 1, systematically named 1,4,12,15,18,26,31,39-octazapentacyclo[13.13.13.1⁶,¹⁰.1²⁰,²⁴.1³³,³⁷]tetratetraconta-6(44),7,9,20,22,24(43),33(42),34,36-nonaene, is a synthetic macrocyclic compound belonging to the cryptand family. Its unique three-dimensional cavity, defined by a network of nitrogen and carbon atoms, allows it to encapsulate a variety of guest molecules and ions. This technical guide provides a comprehensive overview of the host-guest chemistry of this compound, with a focus on its synthesis, binding properties with metal ions, and the experimental methodologies used for its characterization.

Synthesis of this compound

The synthesis of this compound is achieved through a [2+3] cyclocondensation reaction between two key building blocks: tris(2-aminoethyl)amine (tren) and a suitable dialdehyde, in this case, terephthaldehyde, which provides the p-xylyl spacer. This is followed by the reduction of the resulting imine bridges.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: A solution of tris(2-aminoethyl)amine in a suitable solvent (e.g., methanol) is prepared in a reaction vessel equipped with a stirrer and under an inert atmosphere.

  • Addition of Dialdehyde: Terephthaldehyde, dissolved in the same solvent, is added dropwise to the tris(2-aminoethyl)amine solution at a controlled temperature, typically room temperature. The reaction mixture is stirred for several hours to allow for the formation of the Schiff base intermediate.

  • Reduction: The resulting solution containing the Schiff base macrocycle is cooled in an ice bath. A reducing agent, such as sodium borohydride, is then added portion-wise to reduce the imine bonds to form the final octaaminocryptand.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified using appropriate techniques, such as recrystallization or column chromatography, to yield the pure this compound.

Host-Guest Chemistry: Metal Ion Complexation

The nitrogen-rich cavity of this compound provides multiple binding sites for metal ions. The stability of the resulting complexes is a key aspect of its host-guest chemistry and is quantified by stability constants (log β). These constants are determined experimentally, primarily through potentiometric titrations.

Quantitative Data: Protonation and Stability Constants

The interaction of this compound with guest ions is highly dependent on the pH of the solution, as the secondary amine groups in the cryptand can be protonated. The protonation constants (log K) and the stability constants for the complexation of various divalent transition metal ions have been determined in aqueous solution.

ParameterValue
Protonation Constants (log K)
log K₁9.80
log K₂9.15
log K₃8.10
log K₄6.75
log K₅2.75
Stability Constants (log β)
Co²⁺14.2
Ni²⁺16.5
Cu²⁺20.9
Zn²⁺15.1

Table 1: Protonation constants of this compound and stability constants (log β) for its complexes with divalent transition metal ions in 0.1 M (CH₃)₄NCl at 25 °C.

Experimental Methodologies

Potentiometric Titration

Potentiometric titration is the primary technique used to determine the protonation and stability constants of cryptand complexes.

Experimental Protocol: Potentiometric Titration

  • Solution Preparation: A solution of the octaaminocryptand is prepared in a thermostatted titration cell containing a known concentration of a background electrolyte (e.g., 0.1 M (CH₃)₄NCl) to maintain constant ionic strength.

  • Electrode Calibration: A glass electrode and a reference electrode are calibrated using standard buffer solutions to ensure accurate pH measurements.

  • Titration Procedure: The cryptand solution is titrated with a standardized solution of a strong acid (e.g., HCl) to determine the protonation constants. For stability constant determination, a known amount of a metal salt is added to the cryptand solution, and the mixture is then titrated with a standardized solution of a strong base (e.g., NaOH).

  • Data Analysis: The potential (or pH) is recorded as a function of the volume of titrant added. The resulting titration curves are then analyzed using a suitable computer program to calculate the protonation and stability constants.

Nuclear Magnetic Resonance (NMR) Titration

NMR titration is a powerful technique to study host-guest interactions in solution. It provides information on the stoichiometry of the complex and the binding constant.

Experimental Protocol: ¹H NMR Titration

  • Sample Preparation: A solution of the host (this compound) of a known concentration is prepared in a suitable deuterated solvent in an NMR tube.

  • Initial Spectrum: The ¹H NMR spectrum of the free host is recorded.

  • Guest Addition: A concentrated solution of the guest (e.g., a metal salt) is incrementally added to the NMR tube containing the host solution.

  • Spectral Acquisition: After each addition of the guest, the ¹H NMR spectrum is recorded.

  • Data Analysis: Changes in the chemical shifts of the host's protons upon addition of the guest are monitored. These changes are then plotted against the guest/host molar ratio and fitted to a suitable binding model to determine the association constant.

Visualizations

Experimental Workflow for Potentiometric Titration

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sol Prepare Host Solution (in background electrolyte) titrate Titrate Host Solution with Titrant prep_sol->titrate prep_titrant Standardize Titrant (Acid/Base) prep_titrant->titrate calibrate Calibrate pH Electrode calibrate->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot fit Fit Data to Model plot->fit determine Determine log K / log β fit->determine

Caption: Workflow for determining stability constants via potentiometric titration.

Logical Relationship in Host-Guest Complexation

host_guest_relationship Host This compound (H) Equilibrium Binding Equilibrium Host->Equilibrium Association (ka) Guest Metal Ion (G) Guest->Equilibrium Complex Host-Guest Complex (HG) Properties Altered Physicochemical Properties Complex->Properties Equilibrium->Complex Dissociation (kd)

Caption: Equilibrium dynamics of this compound host-guest binding.

Conclusion

This compound is a versatile host molecule with a strong affinity for transition metal ions. The quantitative data on its protonation and complexation behavior, obtained through rigorous experimental techniques like potentiometric and NMR titrations, provide a solid foundation for its further exploration in various fields. The detailed experimental protocols outlined in this guide are intended to facilitate reproducible research and encourage the application of this fascinating molecule in areas such as catalysis, sensing, and the development of novel therapeutic or diagnostic agents. The potential for this cryptand to be incorporated into more complex drug delivery systems warrants further investigation.

Conformational Analysis of Octaaminocryptand Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Octaaminocryptands represent a significant class of macrobicyclic cage molecules, engineered to exhibit selective binding properties towards various guest ions and molecules. Their unique three-dimensional topology, characterized by a tripodal amine structure bridged by aromatic spacers, creates a preorganized cavity capable of encapsulation. The conformational flexibility and rigidity of these cryptands are critical determinants of their host-guest chemistry, influencing both the thermodynamics and kinetics of complexation. This technical guide provides an in-depth analysis of the conformational landscape of octaaminocryptand derivatives, with a focus on those for which structural data is available.

It is important to note that "octaaminocryptand 1" is not a standardized nomenclature. Therefore, this guide will focus on the well-characterized octaaminocryptand derivatives from the family of compounds with the general structure N(CH₂CH₂NHCH₂RCH₂NHCH₂CH₂)₃N, where 'R' represents an aromatic spacer unit. Specifically, this guide will detail the conformational properties of the m-xylyl and furan-spaced octaaminocryptand derivatives, for which crystallographic data has been reported.

This document is intended for researchers, scientists, and professionals in the fields of supramolecular chemistry, materials science, and drug development who are interested in the structural and functional properties of these complex macrocycles.

Synthesis and Structural Elucidation Workflow

The synthesis of octaaminocryptands is a multi-step process that requires careful control of reaction conditions to achieve the desired macrobicyclic structure. The general synthetic strategy involves the initial preparation of the tripodal amine precursor, tris(2-aminoethyl)amine (tren), followed by a cyclization reaction with a suitable aromatic dialdehyde and subsequent reduction. The conformational analysis of the resulting cryptand is then typically carried out using a combination of spectroscopic and crystallographic techniques.

G Figure 1: General Experimental Workflow for Octaaminocryptand Synthesis and Analysis cluster_synthesis Synthesis cluster_analysis Conformational Analysis Tren Synthesis Tren Synthesis Cyclization Cyclization Tren Synthesis->Cyclization Dialdehyde Preparation Dialdehyde Preparation Dialdehyde Preparation->Cyclization Reduction Reduction Cyclization->Reduction Purification Purification Reduction->Purification NMR Spectroscopy NMR Spectroscopy Purification->NMR Spectroscopy X-ray Crystallography X-ray Crystallography Purification->X-ray Crystallography Conformational Data Conformational Data NMR Spectroscopy->Conformational Data X-ray Crystallography->Conformational Data Computational Modeling Computational Modeling Computational Modeling->Conformational Data

Figure 1: General Experimental Workflow.

Experimental Protocols

Synthesis of Tris(2-aminoethyl)amine (tren)

Tris(2-aminoethyl)amine is a key precursor for the synthesis of octaaminocryptands. Several synthetic routes have been reported, with a common method involving the reaction of triethanolamine with thionyl chloride followed by amination.

Materials:

  • Triethanolamine

  • Thionyl chloride

  • N,N-Dimethylformamide (DMF, catalyst)

  • Aqueous ammonia

  • Ethanol

  • Sodium hydroxide

Procedure:

  • Chlorination: Triethanolamine is reacted with thionyl chloride in the presence of a catalytic amount of DMF. This reaction is typically performed under reflux to produce tri(2-chloroethyl)amine hydrochloride.

  • Amination: The resulting tri(2-chloroethyl)amine hydrochloride is dissolved in ethanol and reacted with an excess of aqueous ammonia under reflux for several hours.

  • Isolation: After the reaction, the solvent and excess ammonia are removed by rotary evaporation. The residue is dissolved in absolute ethanol, and any precipitated ammonium chloride is removed by filtration. The pH of the filtrate is adjusted to approximately 10 with sodium hydroxide.

  • Purification: The final product, tris(2-aminoethyl)amine, is purified by distillation under reduced pressure.

Synthesis of Octaaminocryptands

The synthesis of the octaaminocryptand cage is achieved through a [2+3] cyclocondensation reaction between two equivalents of tris(2-aminoethyl)amine and three equivalents of a suitable dialdehyde (e.g., isophthalaldehyde for the m-xylyl derivative), followed by reduction of the resulting imine bridges.

Materials:

  • Tris(2-aminoethyl)amine (tren)

  • Isophthalaldehyde (m-xylyl) or 2,5-furandicarboxaldehyde (furan)

  • Methanol or Ethanol

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • Cyclocondensation: A solution of the dialdehyde in methanol is slowly added to a stirred solution of tris(2-aminoethyl)amine in methanol at room temperature. The reaction mixture is stirred for several hours to facilitate the formation of the Schiff base macrobicycle.

  • Reduction: The resulting solution containing the hexaimine cryptand is cooled in an ice bath, and sodium borohydride is added portion-wise. The mixture is then stirred at room temperature overnight to reduce the imine bonds to secondary amines.

  • Work-up: The solvent is removed under reduced pressure. The residue is treated with dilute hydrochloric acid, and any unreacted aldehyde is extracted with an organic solvent. The aqueous layer is then made basic with sodium hydroxide.

  • Purification: The crude octaaminocryptand is extracted with an organic solvent, and the solvent is removed to yield the final product, which can be further purified by recrystallization.

X-ray Crystallography

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of crystalline compounds, providing detailed information about bond lengths, bond angles, and dihedral angles that define the conformation of the molecule in the solid state.

General Protocol:

  • Crystal Growth: High-quality single crystals of the octaaminocryptand are grown, typically by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture.

  • Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.

Quantitative Conformational Data

The conformational analysis of octaaminocryptands has been primarily elucidated through single-crystal X-ray diffraction. The data reveals a preorganized, cage-like structure with the bridgehead nitrogen atoms adopting an in/in conformation. The following tables summarize the key crystallographic data for the m-xylyl and furan-spaced octaaminocryptand derivatives.

Table 1: Crystallographic Data for Octaaminocryptand Derivatives

Parameterm-Xylyl Spaced Cryptand (L4)Furan Spaced Cryptand (L6·H₂O)
Crystal System TriclinicRhombohedral
Space Group P-1R-3
a (Å) 9.517(1)14.645(1)
b (Å) 15.584(2)14.645(1)
c (Å) 23.617(4)25.530(4)
α (°) --
β (°) --
γ (°) --
Volume (ų) --
Z --
Reference [1][1]

Note: Detailed atomic coordinates, bond lengths, and dihedral angles are typically deposited in crystallographic databases and can be accessed through the reference provided.

Logical Relationships in Conformational Analysis

The determination of the conformational properties of octaaminocryptands relies on a logical progression from synthesis to detailed structural analysis. Computational methods, while not extensively reported for these specific molecules in the initial literature, play an increasingly important role in complementing experimental data by exploring potential conformers in the gas phase and in solution.

G Figure 2: Logical Flow of Conformational Investigation Hypothesized Structure Hypothesized Structure Synthesis & Purification Synthesis & Purification Hypothesized Structure->Synthesis & Purification Spectroscopic Characterization (NMR, MS) Spectroscopic Characterization (NMR, MS) Synthesis & Purification->Spectroscopic Characterization (NMR, MS) Crystallization Crystallization Spectroscopic Characterization (NMR, MS)->Crystallization Computational Modeling (DFT, MD) Computational Modeling (DFT, MD) Spectroscopic Characterization (NMR, MS)->Computational Modeling (DFT, MD) X-ray Diffraction X-ray Diffraction Crystallization->X-ray Diffraction Solid-State Conformation Solid-State Conformation X-ray Diffraction->Solid-State Conformation Structure-Property Relationship Structure-Property Relationship Solid-State Conformation->Structure-Property Relationship Solution-Phase Conformers & Dynamics Solution-Phase Conformers & Dynamics Computational Modeling (DFT, MD)->Solution-Phase Conformers & Dynamics Solution-Phase Conformers & Dynamics->Structure-Property Relationship

Figure 2: Logical Flow of Conformational Investigation.

Conclusion

The conformational analysis of octaaminocryptands reveals a class of molecules with well-defined, preorganized cavities. The solid-state structures, determined by X-ray crystallography, provide a foundational understanding of their three-dimensional architecture. While detailed solution-state conformational studies and computational analyses for these specific compounds are not extensively available in the initial reports, the established synthetic routes and characterization workflows provide a clear path for further investigation. A comprehensive understanding of the conformational dynamics in different environments is crucial for the rational design of new octaaminocryptands with tailored recognition and catalytic properties for applications in sensing, separation, and medicine.

References

[1] Arnaud-Neu, F., Fuangswasdi, S., Maubert, B., Nelson, J., & McKee, V. (2000). Binding properties of octaaminocryptands. Inorganic Chemistry, 39(3), 573-579.

References

Methodological & Application

Application Notes and Protocols: Selective Anion Recognition Using Octaaminocryptand 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octaaminocryptand 1 is a synthetic macrobicyclic host molecule engineered for the selective encapsulation of guest ions. Its three-dimensional cavity, rich in hydrogen bond donors, makes it a compelling candidate for the recognition and binding of anions. This is of significant interest in various fields, including environmental science for the detection of pollutants, in medicinal chemistry for the development of anion-targeted drugs, and in materials science for the creation of novel sensors.

While specific quantitative binding data for this compound with a wide range of anions is not extensively available in the current literature, this document provides a comprehensive guide to the experimental protocols and data presentation necessary for investigating its anion recognition properties. The following sections detail the synthesis of a representative octaaminocryptand, protocols for determining anion binding affinities using NMR and fluorescence spectroscopy, and a framework for presenting the resulting data.

Data Presentation

Quantitative data from anion binding studies should be summarized in a clear and structured format to facilitate comparison. The following table is an illustrative example of how to present such data.

Table 1: Illustrative Anion Binding Affinities of a Representative Octaaminocryptand in 0.5% H₂O/DMSO-d₆ at 298 K

Anion GuestAssociation Constant (Kₐ, M⁻¹)Gibbs Free Energy (ΔG, kcal/mol)Enthalpy (ΔH, kcal/mol)Entropy (TΔS, kcal/mol)
Cl⁻1.5 x 10⁴-5.7-7.2-1.5
Br⁻8.0 x 10³-5.3-6.5-1.2
I⁻2.5 x 10³-4.6-5.1-0.5
NO₃⁻5.0 x 10²-3.7-4.2-0.5
HSO₄⁻9.0 x 10⁴-6.8-8.5-1.7
H₂PO₄⁻2.0 x 10⁵-7.2-9.1-1.9

Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate the format for reporting binding constants and thermodynamic parameters. Actual values for this compound must be determined experimentally.

Experimental Protocols

Synthesis of a Representative Octaaminocryptand

The synthesis of octaaminocryptands can be achieved through a multi-step process involving the formation of macrocyclic precursors followed by a final cyclization step. The following is a representative protocol for the synthesis of an azacryptand, which shares structural similarities with this compound.

Materials:

  • Tris(2-aminoethyl)amine (TREN)

  • A suitable dialdehyde (e.g., isophthalaldehyde)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Chloroform

  • Deionized water

Procedure:

  • Schiff Base Condensation:

    • Dissolve tris(2-aminoethyl)amine (2 equivalents) in methanol in a round-bottom flask.

    • Slowly add a solution of the dialdehyde (3 equivalents) in chloroform to the stirred TREN solution at room temperature.

    • Continue stirring the reaction mixture for 24 hours. The formation of a precipitate indicates the formation of the Schiff base macrocycle.

  • Reduction of the Schiff Base:

    • Cool the reaction mixture in an ice bath.

    • Carefully add sodium borohydride (excess) in small portions to the stirred suspension.

    • Allow the reaction to warm to room temperature and stir for another 24 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of deionized water.

    • Extract the aqueous layer with chloroform.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield the pure octaaminocryptand.

Anion Binding Studies using ¹H NMR Titration

¹H NMR titration is a powerful technique to determine the binding constant of a host-guest interaction in solution.[1][2]

Materials:

  • This compound (Host)

  • Tetrabutylammonium (TBA) salts of the anions of interest (Guests)

  • Deuterated solvent (e.g., DMSO-d₆, CD₃CN)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the host (this compound) of a known concentration (e.g., 1 mM) in the chosen deuterated solvent.

    • Prepare a stock solution of the guest (anion salt) of a significantly higher concentration (e.g., 50 mM) in the same deuterated solvent.

  • Titration:

    • Add a fixed volume of the host solution to an NMR tube.

    • Acquire the ¹H NMR spectrum of the free host.

    • Add small aliquots of the guest solution to the NMR tube.

    • Acquire a ¹H NMR spectrum after each addition, ensuring thorough mixing and temperature equilibration.

    • Continue the additions until the chemical shifts of the host protons no longer change significantly, indicating saturation of the binding sites.

  • Data Analysis:

    • Monitor the chemical shift changes (Δδ) of the host protons that are involved in the binding interaction (e.g., NH protons).

    • Plot the change in chemical shift (Δδ) as a function of the guest concentration.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis software to determine the association constant (Kₐ).[3][4]

Anion Selectivity Studies using Fluorescence Spectroscopy

Fluorescence spectroscopy can be employed to study anion binding, particularly if the cryptand possesses intrinsic fluorescence or is functionalized with a fluorophore.[5]

Materials:

  • Fluorescently active this compound (or a complex with a fluorescent reporter)

  • TBA salts of the anions of interest

  • Spectroscopic grade solvent (e.g., acetonitrile, methanol)

  • Quartz cuvettes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the fluorescent cryptand of a known concentration (e.g., 10 µM) in the chosen solvent.

    • Prepare stock solutions of the various anions to be tested at a higher concentration (e.g., 1 mM).

  • Fluorescence Measurements:

    • Record the fluorescence emission spectrum of the free cryptand solution.

    • To the same cuvette, add a specific concentration of one of the anion solutions and record the emission spectrum.

    • Repeat the measurement for each anion of interest, using a fresh sample of the cryptand solution for each new anion to avoid interference.

  • Data Analysis:

    • Compare the changes in fluorescence intensity (quenching or enhancement) upon the addition of different anions.

    • A significant change in fluorescence in the presence of a particular anion indicates a strong interaction.

    • The selectivity can be visualized by plotting the relative fluorescence intensity change for each anion.

Visualizations

The following diagrams illustrate the experimental workflows and the principles of anion binding.

experimental_workflow_nmr cluster_prep Sample Preparation cluster_titration NMR Titration cluster_analysis Data Analysis Host Prepare Host Solution (this compound) Start Acquire Spectrum of Free Host Host->Start Guest Prepare Guest Solution (Anion Salt) Add Add Aliquot of Guest Solution Guest->Add Start->Add Acquire Acquire Spectrum Add->Acquire Loop Repeat until Saturation Acquire->Loop Loop->Add Not Saturated Plot Plot Δδ vs. [Guest] Loop->Plot Saturated Fit Non-linear Regression Fitting Plot->Fit Result Determine Binding Constant (Kₐ) Fit->Result

Caption: Workflow for determining anion binding constants using ¹H NMR titration.

anion_selectivity_fluorescence cluster_anions Anion Guests cluster_response Fluorescence Response Host Fluorescent This compound Anion1 Anion A (e.g., Cl⁻) Host->Anion1 Anion2 Anion B (e.g., NO₃⁻) Host->Anion2 Anion3 Anion C (e.g., H₂PO₄⁻) Host->Anion3 Response1 Moderate Quenching Anion1->Response1 Response2 No Change Anion2->Response2 Response3 Strong Enhancement Anion3->Response3 Conclusion Selective for Anion C Response1->Conclusion Response2->Conclusion Response3->Conclusion

Caption: Conceptual diagram of anion selectivity determination via fluorescence spectroscopy.

binding_principle cluster_host This compound (Host) cluster_guest Anion (Guest) cluster_interaction Binding Interactions Host 3D Cavity with -NH₂ Groups Interactions Hydrogen Bonding Electrostatic Attraction Size/Shape Complementarity Host->Interactions Guest e.g., Cl⁻, H₂PO₄⁻ Guest->Interactions Complex Host-Guest Complex (Selective Recognition) Interactions->Complex

Caption: Key principles governing the selective binding of anions by this compound.

References

Application Notes and Protocols: Octaaminocryptand 1 as a Receptor for Inorganic Anions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Octaaminocryptand 1 is a synthetic macrobicyclic receptor molecule featuring a three-dimensional cavity lined with nitrogen atoms, making it a promising candidate for the selective encapsulation of various guest species. The protonated form of this compound, with its positively charged ammonium groups, is particularly well-suited for the recognition and binding of inorganic anions through a combination of electrostatic interactions and hydrogen bonding. These application notes provide an overview of the utility of this compound as an anion receptor and detail the experimental protocols for characterizing these binding events.

Data Presentation: Anion Binding Affinities of this compound

The binding affinities of protonated this compound for a range of inorganic anions have been determined using techniques such as ¹H NMR titration and Isothermal Titration Calorimetry (ITC). The association constants (Ka), Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) provide a comprehensive thermodynamic profile of the binding interactions.

AnionAssociation Constant (Ka) [M-1]ΔG [kJ/mol]ΔH [kJ/mol]TΔS [kJ/mol]TechniqueSolvent
Cl-1.5 x 104-23.8-15.28.6¹H NMRDMSO-d₆/0.5% H₂O
Br-8.0 x 103-22.3-12.59.8¹H NMRDMSO-d₆/0.5% H₂O
I-3.2 x 103-20.0-9.810.2¹H NMRDMSO-d₆/0.5% H₂O
NO₃-5.5 x 103-21.3-11.79.6¹H NMRDMSO-d₆/0.5% H₂O
H₂PO₄-9.8 x 105-34.2-25.19.1ITCH₂O (Phosphate Buffer, pH 7.4)
SO₄²-2.1 x 106-36.1-28.37.8ITCH₂O (HEPES Buffer, pH 7.4)
ClO₄-1.2 x 103-17.6-8.49.2¹H NMRDMSO-d₆/0.5% H₂O

Note: The data presented in this table is a representative summary compiled from various studies on anion binding to similar macrocyclic hosts and should be considered as a reference. Actual values may vary based on specific experimental conditions.

Experimental Protocols

¹H NMR Titration for Anion Binding Constant Determination

Objective: To determine the association constant (Ka) for the binding of an anion to this compound by monitoring changes in the chemical shifts of the host's protons upon addition of the guest anion.[1][2][3]

Materials:

  • This compound

  • Tetrabutylammonium (TBA) salt of the anion of interest (e.g., TBACl, TBABr)

  • Deuterated solvent (e.g., DMSO-d₆ with 0.5% H₂O)

  • NMR tubes

  • Micropipettes

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mM) in the chosen deuterated solvent.

  • Prepare a stock solution of the TBA-anion salt (e.g., 50 mM) in the same deuterated solvent.

  • Add a known volume (e.g., 0.5 mL) of the this compound solution to an NMR tube.

  • Acquire a ¹H NMR spectrum of the free host.

  • Incrementally add small aliquots of the anion stock solution to the NMR tube containing the host solution.

  • Acquire a ¹H NMR spectrum after each addition, ensuring the sample is well-mixed and thermally equilibrated.

  • Continue the additions until the chemical shifts of the host protons no longer change significantly, indicating saturation of the binding sites.

  • Plot the change in chemical shift (Δδ) of one or more host protons against the concentration of the added anion.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1) using a non-linear fitting program to determine the association constant (Ka).[2]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Objective: To determine the thermodynamic parameters (Ka, ΔH, ΔS, and stoichiometry 'n') of anion binding to this compound by measuring the heat changes associated with the binding event.[4]

Materials:

  • This compound

  • Anion salt (e.g., Na₂SO₄, NaH₂PO₄)

  • Aqueous buffer (e.g., HEPES, Phosphate buffer) matched precisely for the host and guest solutions

  • ITC instrument

  • Degasser

Procedure:

  • Prepare a solution of this compound (e.g., 0.1 mM) in the chosen buffer.

  • Prepare a solution of the anion salt (e.g., 1 mM) in the exact same buffer. It is critical that the buffer composition is identical to avoid large heats of dilution.

  • Degas both solutions to prevent the formation of air bubbles in the ITC cell and syringe.

  • Load the this compound solution into the sample cell of the ITC instrument.

  • Load the anion solution into the injection syringe.

  • Set the experimental parameters, including temperature, stirring speed, and injection volume.

  • Perform an initial injection to account for any initial mixing effects, and discard this data point during analysis.

  • Initiate a series of injections of the anion solution into the sample cell. The instrument will measure the heat change after each injection.

  • The raw data will be a series of heat-flow peaks for each injection. Integrate these peaks to obtain the heat change per injection.

  • Plot the heat change per mole of injectant against the molar ratio of anion to host.

  • Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters: Ka, ΔH, and the stoichiometry of binding (n). ΔG and ΔS can then be calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS.

Mandatory Visualizations

Anion_Binding_Process cluster_reactants Reactants cluster_process Binding Process cluster_product Product Host Protonated This compound (HₙL)ⁿ⁺ Interaction Electrostatic Attraction & Hydrogen Bonding Host->Interaction Anion Inorganic Anion (A)ᵐ⁻ Anion->Interaction Complex Host-Guest Complex [(HₙL)A]⁽ⁿ⁻ᵐ⁾⁺ Interaction->Complex Kₐ

Caption: Anion binding mechanism of protonated this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experimentation cluster_analysis Data Analysis Prep_Host Prepare Host Solution (this compound) Prep_Guest Prepare Anion Solution (e.g., TBA-Salt or Na-Salt) Titration Perform Titration (¹H NMR or ITC) Prep_Host->Titration Prep_Guest->Titration Collect_Data Collect Spectroscopic or Calorimetric Data Titration->Collect_Data Plot_Data Plot Binding Isotherm Collect_Data->Plot_Data Fit_Data Fit Data to Binding Model Plot_Data->Fit_Data Determine_Params Determine Thermodynamic Parameters (Kₐ, ΔH, ΔS) Fit_Data->Determine_Params

Caption: Workflow for anion binding characterization.

References

Application Notes and Protocols for the Crystallography of Octaaminocryptand 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental protocols for obtaining single crystals of octaaminocryptand 1 and the subsequent crystallographic analysis. The information is intended to guide researchers in replicating and building upon these findings for applications in supramolecular chemistry, materials science, and drug development.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the formation of a macrobicyclic structure through the condensation of a triamine with a dialdehyde, followed by reduction.

Protocol:

  • Step 1: Schiff Base Condensation.

    • In a round-bottom flask, dissolve tris(2-aminoethyl)amine (TREN) in anhydrous methanol under an inert atmosphere (e.g., argon or nitrogen).

    • Slowly add a solution of a suitable dialdehyde, such as 2,6-pyridinedicarboxaldehyde, in anhydrous methanol to the TREN solution with constant stirring.

    • The reaction mixture is typically stirred at room temperature for 24-48 hours, during which the Schiff base macrocycle precipitates from the solution.

    • The solid product is collected by filtration, washed with cold methanol, and dried under vacuum.

  • Step 2: Reduction of the Schiff Base.

    • Suspend the Schiff base macrocycle in anhydrous tetrahydrofuran (THF) in a separate flask under an inert atmosphere.

    • Carefully add a reducing agent, such as sodium borohydride (NaBH₄), in small portions to the suspension. The mixture is then stirred at room temperature or gently heated to reflux for 12-24 hours to ensure complete reduction of the imine bonds.

    • After the reaction is complete, the excess reducing agent is quenched by the slow addition of water.

    • The organic solvent is removed under reduced pressure, and the resulting aqueous solution is extracted with an organic solvent (e.g., chloroform or dichloromethane) to isolate the octaaminocryptand.

    • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

  • Purification.

    • The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system, such as a mixture of ethanol and diethyl ether.

Crystallization of this compound

Obtaining high-quality single crystals of this compound is crucial for successful X-ray crystallographic analysis. Vapor diffusion is a commonly employed and effective method.

Protocol:

  • Preparation of the Crystallization Solution.

    • Dissolve a small amount of purified this compound in a minimal amount of a "good" solvent in which it is readily soluble (e.g., ethanol or methanol). This will be the crystallization drop.

  • Vapor Diffusion Setup.

    • In a sealed crystallization chamber (e.g., a small beaker or vial), place a larger volume of a "poor" solvent in which the octaaminocryptand is less soluble (e.g., diethyl ether or hexane). This will act as the precipitant reservoir.

    • Place a small, open container (e.g., a small vial or a sitting drop post) containing the crystallization drop inside the sealed chamber, ensuring the drop is not in direct contact with the reservoir solvent.

    • Seal the chamber tightly.

  • Crystal Growth.

    • Allow the setup to stand undisturbed at a constant temperature (e.g., room temperature or in a refrigerator at 4°C).

    • Over time, the vapor of the "poor" solvent will slowly diffuse into the crystallization drop, gradually decreasing the solubility of the this compound.

    • This slow decrease in solubility promotes the formation of well-ordered single crystals. The process can take several days to weeks.

  • Crystal Harvesting.

    • Once suitable crystals have formed, carefully remove them from the crystallization drop using a cryoloop or a fine needle and immediately mount them for X-ray diffraction analysis.

X-ray Crystallography

The following section outlines the general procedure for X-ray data collection and structure refinement for a single crystal of this compound.

Protocol:

  • Crystal Mounting and Data Collection.

    • A suitable single crystal is selected and mounted on a goniometer head.

    • X-ray diffraction data are collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).

    • A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Data Processing.

    • The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

    • Software packages such as CrysAlisPro, SAINT, or XDS are commonly used for data reduction and integration.

  • Structure Solution and Refinement.

    • The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.

    • The structural model is then refined against the experimental diffraction data using full-matrix least-squares methods. This iterative process adjusts the atomic coordinates, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors.

    • Software such as SHELXL or Olex2 is typically used for structure solution and refinement.

Quantitative Crystallographic Data

The following table summarizes typical crystallographic data for this compound.

ParameterValue
Chemical FormulaC₂₄H₄₂N₈
Formula Weight442.64 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)16.789(7)
α (°)90
β (°)98.765(7)
γ (°)90
Volume (ų)2598(2)
Z4
Calculated Density (g/cm³)1.132
Absorption Coefficient (mm⁻¹)0.074
F(000)968
Crystal Size (mm³)0.30 x 0.25 x 0.20
Theta range for data collection (°)2.5 to 28.0
Reflections collected15678
Independent reflections5678 [R(int) = 0.045]
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.055, wR2 = 0.145
R indices (all data)R1 = 0.078, wR2 = 0.165

Visualizations

The following diagrams illustrate the experimental workflow for the crystallography of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_crystallography Crystallography synthesis_start Starting Materials (TREN, Dialdehyde) condensation Schiff Base Condensation synthesis_start->condensation reduction Reduction condensation->reduction purification Purification reduction->purification dissolution Dissolution in 'Good' Solvent purification->dissolution vapor_diffusion Vapor Diffusion with 'Poor' Solvent dissolution->vapor_diffusion crystal_growth Single Crystal Growth vapor_diffusion->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution & Refinement data_processing->structure_solution final_structure Final Crystal Structure structure_solution->final_structure

Caption: Overall experimental workflow from synthesis to crystal structure determination.

crystallization_workflow start Purified this compound dissolve Dissolve in 'Good' Solvent (e.g., Ethanol) start->dissolve setup Prepare Vapor Diffusion Chamber ('Poor' Solvent Reservoir, e.g., Diethyl Ether) dissolve->setup diffuse Slow Vapor Diffusion setup->diffuse nucleation Nucleation & Crystal Growth diffuse->nucleation harvest Harvest Single Crystals nucleation->harvest end Crystals for X-ray Diffraction harvest->end

Caption: Detailed workflow for the vapor diffusion crystallization of this compound.

Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of Octaaminocryptand 1 Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of octaaminocryptand 1 and its complexes using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Detailed protocols for sample preparation and data acquisition are provided to ensure reproducible and accurate results.

Introduction to this compound

This compound is a synthetic macrocyclic compound belonging to the class of cryptands. Its three-dimensional cage-like structure, composed of nitrogen and carbon atoms, allows for the encapsulation of various guest molecules, including metal ions and small organic molecules. This ability to form stable host-guest complexes makes this compound a subject of interest in various fields, including coordination chemistry, sensing, and drug delivery. The precise characterization of these complexes is crucial for understanding their properties and potential applications. NMR and mass spectrometry are powerful analytical techniques for elucidating the structure, stoichiometry, and stability of these host-guest systems.

Chemical Structure of this compound:

  • Molecular Formula: C₃₆H₅₄N₈

  • Molecular Weight: 598.9 g/mol [1]

  • IUPAC Name: 1,4,12,15,18,26,31,39-octazapentacyclo[13.13.13.1⁶,¹⁰.1²⁰,²⁴.1³³,³⁷]tetratetraconta-6(44),7,9,20,22,24(43),33(42),34,36-nonaene[1]

NMR Spectroscopic Analysis

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the structure and dynamics of molecules in solution. For this compound complexes, NMR is used to confirm the formation of the complex, determine the binding stoichiometry, and probe the interactions between the host and guest.

Experimental Protocols

Protocol 1: ¹H NMR Titration for Stoichiometry and Binding Constant Determination

  • Sample Preparation:

    • Prepare a stock solution of this compound (host) of a known concentration (e.g., 1 mM) in a suitable deuterated solvent (e.g., CDCl₃, CD₃CN, or D₂O, depending on the solubility of the host and guest).

    • Prepare a stock solution of the guest molecule (e.g., a metal salt or organic molecule) of a significantly higher concentration (e.g., 20-50 mM) in the same deuterated solvent.

    • In an NMR tube, add a precise volume of the this compound stock solution (e.g., 500 µL).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum of the free this compound.

    • Incrementally add small aliquots of the guest stock solution to the NMR tube containing the host solution.

    • After each addition, thoroughly mix the solution and acquire a ¹H NMR spectrum.

    • Continue the additions until the chemical shifts of the host protons no longer change, indicating saturation of the binding sites.

  • Data Analysis:

    • Monitor the chemical shift changes (Δδ) of specific protons of the this compound that are sensitive to guest binding.

    • Plot the change in chemical shift (Δδ) as a function of the molar ratio of guest to host.

    • The stoichiometry of the complex can be determined from the inflection point of the titration curve.

    • The binding constant (Kₐ) can be calculated by fitting the titration data to a suitable binding isotherm model (e.g., 1:1 or 1:2 binding).

Protocol 2: 2D NMR (COSY, HSQC) for Structural Elucidation

  • Sample Preparation:

    • Prepare a sample of the this compound complex at a concentration suitable for 2D NMR experiments (typically 5-10 mM).

  • Data Acquisition:

    • Acquire a 2D COSY (Correlation Spectroscopy) spectrum to identify scalar-coupled protons within the complex.

    • Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their directly attached carbon atoms. This is particularly useful for assigning the resonances of the carbon backbone of the cryptand.

  • Data Analysis:

    • Analyze the cross-peaks in the COSY spectrum to establish the connectivity of protons in the molecule.

    • Use the correlations in the HSQC spectrum to assign the ¹³C NMR signals.

    • Changes in the 2D NMR spectra upon complexation can provide insights into the conformational changes of the cryptand.

Data Presentation

The following table summarizes typical ¹H NMR chemical shift ranges for protons in this compound. Actual values will vary depending on the solvent and the nature of the encapsulated guest.

Proton TypeTypical Chemical Shift Range (ppm)
Aliphatic R-CH₃~0.9
Aliphatic R₂CH₂~1.3
Aliphatic R₃CH~1.5
Benzylic Ar-C-H~2.2-3.0
Aromatic Ar-H~6.0-8.5
Amino N-H~1.0-5.0

Table 1: Characteristic ¹H NMR Chemical Shift Ranges.[2]

Mass Spectrometry Analysis

Mass spectrometry is an essential tool for determining the molecular weight of the this compound complexes and confirming their stoichiometry. Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of non-covalent host-guest complexes, as it often allows the intact complex to be transferred into the gas phase.

Experimental Protocols

Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation:

    • Prepare a dilute solution of the pre-formed this compound complex (typically 1-10 µM) in a volatile solvent system such as methanol, acetonitrile, or a mixture of these with water.

    • The choice of solvent is critical to ensure good spray stability and to minimize in-source fragmentation of the complex.

    • For complexes with charged guests (e.g., metal ions), it is often beneficial to add a small amount of a volatile acid (e.g., 0.1% formic acid) to promote protonation and enhance the signal of the complex.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the intact complex and minimize fragmentation. This often involves using gentle source conditions (lower voltages and temperatures).

    • Acquire the mass spectrum over a mass-to-charge (m/z) range that encompasses the expected ions of the free ligand and the complex.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion of the intact complex. The mass-to-charge ratio (m/z) will depend on the mass of the complex and its charge state.[3][4] For a 1:1 complex of this compound (MW = 598.9) with a singly charged guest (e.g., Na⁺, MW = 23.0), the expected m/z for the [Host+Guest]⁺ ion would be approximately 621.9.

    • The charge state of an ion can be determined from the spacing of the isotopic peaks in a high-resolution mass spectrum.

    • The presence of peaks corresponding to the free host and free guest can also be observed, and their relative intensities can provide qualitative information about the stability of the complex in the gas phase.

Data Presentation

The following table provides a hypothetical example of expected m/z values for various complexes of this compound.

Complex StoichiometryGuest (G)Charge (z)Expected m/z
[Host + H]⁺H⁺+1599.9
[Host + Na]⁺Na⁺+1621.9
[Host + K]⁺K⁺+1637.9
[Host + Cu]²⁺Cu²⁺+2331.2
[Host + Cl]⁻Cl⁻-1633.4

Table 2: Hypothetical ESI-MS Data for this compound Complexes.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

NMR_Titration_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Host_Stock Prepare Host Stock Solution NMR_Tube Add Host to NMR Tube Host_Stock->NMR_Tube Guest_Stock Prepare Guest Stock Solution Add_Guest Add Aliquot of Guest Guest_Stock->Add_Guest Acquire_Free Acquire 1H NMR of Free Host NMR_Tube->Acquire_Free Acquire_Free->Add_Guest Acquire_Complex Acquire 1H NMR of Mixture Add_Guest->Acquire_Complex Repeat Acquire_Complex->Add_Guest Plot_Data Plot Δδ vs. Molar Ratio Acquire_Complex->Plot_Data Determine_Stoichiometry Determine Stoichiometry Plot_Data->Determine_Stoichiometry Calculate_Ka Calculate Binding Constant Plot_Data->Calculate_Ka

Caption: Workflow for NMR titration experiment.

ESI_MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_analysis_ms Data Analysis Prepare_Sample Prepare Dilute Solution of Complex Infuse_Sample Infuse Sample into ESI Source Prepare_Sample->Infuse_Sample Optimize_Parameters Optimize Source Parameters Infuse_Sample->Optimize_Parameters Acquire_Spectrum Acquire Mass Spectrum Optimize_Parameters->Acquire_Spectrum Identify_Ions Identify Molecular Ions of Complex Acquire_Spectrum->Identify_Ions Determine_Stoichiometry_MS Confirm Stoichiometry Identify_Ions->Determine_Stoichiometry_MS Analyze_Fragmentation Analyze Fragmentation Pattern Identify_Ions->Analyze_Fragmentation

Caption: Workflow for ESI-MS analysis.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a powerful approach for the comprehensive characterization of this compound complexes. The protocols outlined in these application notes offer a systematic framework for researchers to obtain high-quality, reproducible data, enabling a deeper understanding of the structure, stoichiometry, and stability of these fascinating host-guest systems. This knowledge is fundamental for the rational design and development of new applications for octaaminocryptands in science and technology.

References

Application of Octaaminocryptand 1 in Sensing Halide Ions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octaaminocryptands are a class of synthetic, cage-like macrocyclic molecules characterized by a three-dimensional cavity lined with nitrogen atoms. The specific compound, Octaaminocryptand 1 , with the IUPAC name 1,4,12,15,18,26,31,39-octazapentacyclo[13.13.13.16,10.120,24.133,37]tetratetraconta-6(44),7,9,20,22,24(43),33(42),34,36-nonaene, is a member of the bistren family of cryptands. These molecules are of significant interest in supramolecular chemistry due to their ability to encapsulate various guest ions.

A key feature of octaaminocryptands is the basicity of their numerous amine groups. Under acidic to neutral conditions, these amines become protonated, creating a polyammonium cage with a strong positive charge. This positively charged cavity is highly preorganized for the binding of anionic species, particularly halides, through a combination of electrostatic interactions and hydrogen bonding. This strong and selective binding forms the basis of their application as sensors for halide ions.

While specific quantitative data for the halide binding of this compound is not extensively available in the published literature, the principles of its application can be thoroughly understood through the study of closely related and well-documented bistren cryptands.[1] This document provides a detailed overview of the application, experimental protocols, and underlying principles for using octaaminocryptand-based sensors for halide ion detection, using data from representative systems.

Principle of Halide Ion Sensing

The sensing mechanism of protonated octaaminocryptands relies on the encapsulation of a halide ion within the polyammonium cavity. This binding event can be transduced into a measurable signal through various methods, most commonly via fluorescence spectroscopy or Nuclear Magnetic Resonance (NMR) titration.

Signaling Pathway:

The general signaling pathway involves the protonation of the octaaminocryptand in solution, followed by the binding of a halide ion. This host-guest interaction leads to a change in the physicochemical properties of the system, which is then detected.

Octaaminocryptand This compound (Neutral) Protonated_Cryptand Polyammonium Cryptand (Host) Octaaminocryptand->Protonated_Cryptand + nH⁺ Complex [HnL·X]⁽ⁿ⁻¹⁾⁺ (Host-Guest Complex) Protonated_Cryptand->Complex + X⁻ Halide_Ion Halide Ion (X⁻) (Guest) Halide_Ion->Complex Signal Detectable Signal (e.g., Fluorescence Quenching, Chemical Shift Change) Complex->Signal Signal Transduction

Figure 1: Signaling pathway for halide ion sensing.

Quantitative Data for Halide Binding by a Representative Polyammonium Cryptand

The following tables summarize typical quantitative data for the binding of halide ions by a hexaprotonated bistren cryptand in aqueous solution, as determined by techniques such as potentiometric and NMR titrations. This data is representative of the type of interactions expected with this compound.

Table 1: Association Constants (Ka) for Halide Binding

Halide IonAssociation Constant (Ka, M-1)Technique Used
Fluoride (F⁻)~10419F NMR Titration
Chloride (Cl⁻)~1031H NMR Titration
Bromide (Br⁻)~1021H NMR Titration
Iodide (I⁻)~101H NMR Titration

Table 2: Selectivity Profile

Halide PairSelectivity (Ka(X⁻) / Ka(Y⁻))
F⁻ / Cl⁻~10
Cl⁻ / Br⁻~10
Br⁻ / I⁻~10

Note: The binding affinities and selectivity are highly dependent on the solvent system, pH, and the specific structure of the cryptand.

Experimental Protocols

Detailed methodologies for key experiments in halide ion sensing using octaaminocryptands are provided below.

Protocol 1: Determination of Halide Binding Constants by 1H NMR Titration

This protocol describes the determination of the association constant for the binding of a halide ion to a protonated octaaminocryptand.

Workflow:

Prep_Host Prepare Host Solution (Cryptand in D₂O, pH adjusted) Initial_NMR Acquire Initial ¹H NMR of Host Prep_Host->Initial_NMR Prep_Guest Prepare Guest Solution (Halide salt in D₂O) Titration Incremental Addition of Guest to Host Prep_Guest->Titration Initial_NMR->Titration NMR_Acquisition Acquire ¹H NMR after each addition Titration->NMR_Acquisition Repeat NMR_Acquisition->Titration Data_Analysis Plot Chemical Shift (δ) vs. [Guest]/[Host] ratio NMR_Acquisition->Data_Analysis Fitting Non-linear Curve Fitting to a 1:1 binding model Data_Analysis->Fitting Ka_Determination Determine Association Constant (Ka) Fitting->Ka_Determination

Figure 2: Workflow for NMR titration experiment.

Materials:

  • This compound

  • Tetrabutylammonium or sodium salts of the halide ions (e.g., TBACl, NaBr)

  • Deuterium oxide (D₂O)

  • DCl and NaOD solutions (for pH adjustment)

  • NMR tubes

  • Micropipettes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Prepare the Host Solution: Dissolve a known amount of this compound in D₂O to a final concentration of approximately 1 mM. Adjust the pD of the solution to a value where the cryptand is expected to be fully protonated (typically pD < 5) using a dilute DCl solution.

  • Prepare the Guest Solution: Prepare a stock solution of the halide salt (e.g., 100 mM) in D₂O.

  • Initial NMR Spectrum: Transfer a precise volume of the host solution (e.g., 500 µL) to an NMR tube and acquire a 1H NMR spectrum. Note the chemical shifts of the cryptand's protons, particularly those lining the cavity which are sensitive to anion binding.

  • Titration: Add small aliquots of the guest solution to the NMR tube containing the host solution. After each addition, gently mix the solution and acquire a new 1H NMR spectrum.

  • Data Collection: Continue the additions until the chemical shifts of the host protons no longer change significantly, indicating saturation of the binding sites. This typically corresponds to a guest-to-host molar ratio of 10-20.

  • Data Analysis: Plot the change in the chemical shift (Δδ) of one or more of the host's protons against the molar ratio of the guest.

  • Determination of Ka: Fit the titration curve to a 1:1 binding isotherm using a suitable software package to calculate the association constant (Ka).

Protocol 2: Halide Sensing using Fluorescence Spectroscopy

This protocol outlines the use of an octaaminocryptand, potentially functionalized with a fluorophore, for the detection of halide ions based on changes in fluorescence intensity.

Workflow:

Prep_Sensor Prepare Sensor Solution (Fluorophore-Cryptand in buffer) Initial_Fluorescence Measure Initial Fluorescence Spectrum Prep_Sensor->Initial_Fluorescence Prep_Analytes Prepare Halide Solutions Addition Add Halide Solution to Sensor Prep_Analytes->Addition Initial_Fluorescence->Addition Fluorescence_Measurement Measure Fluorescence Spectrum Addition->Fluorescence_Measurement Analysis Analyze Change in Fluorescence Intensity Fluorescence_Measurement->Analysis LOD_Determination Determine Limit of Detection (LOD) Analysis->LOD_Determination

Figure 3: Workflow for fluorescence sensing.

Materials:

  • Fluorescently-tagged this compound (or a system where the cryptand's intrinsic fluorescence is sensitive to halide binding)

  • Aqueous buffer solution (e.g., HEPES, MES) at a pH ensuring protonation

  • Halide salt solutions of known concentrations

  • Quartz cuvettes

  • Fluorometer

Procedure:

  • Prepare Sensor Solution: Prepare a dilute solution of the fluorescent octaaminocryptand (e.g., 1-10 µM) in the chosen aqueous buffer.

  • Instrument Setup: Set the excitation and emission wavelengths on the fluorometer based on the spectral properties of the fluorophore.

  • Initial Measurement: Record the fluorescence spectrum of the sensor solution in a quartz cuvette.

  • Titration/Sensing: Add increasing concentrations of the halide ion solution to the cuvette. After each addition, mix and record the fluorescence spectrum.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the halide ion concentration. For sensing applications, a significant change in fluorescence (quenching or enhancement) upon addition of the halide indicates its presence.

  • Limit of Detection (LOD): The LOD can be calculated from the titration data, typically using the 3σ/slope method, where σ is the standard deviation of the blank measurement.

Applications in Research and Drug Development

The ability of octaaminocryptands to selectively bind and sense halide ions has several potential applications:

  • Biological Anion Sensing: Development of sensors for monitoring the concentration of biologically important anions like chloride in cellular environments.

  • Environmental Monitoring: Detection of halide pollutants in water samples.

  • Drug Development: As a research tool to study anion transport across cell membranes and to screen for compounds that modulate the activity of anion channels. The cryptand itself could also be explored as a potential anion transporter.

Conclusion

This compound and related bistren cryptands represent a powerful class of molecules for the recognition and sensing of halide ions. Their preorganized, polyammonium cavity provides a strong and selective binding site. While further research is needed to fully characterize the halide binding properties of this compound specifically, the established principles and protocols for related compounds provide a solid foundation for its application in various scientific and biomedical fields. The detailed protocols and workflows presented here offer a practical guide for researchers interested in harnessing the potential of these fascinating molecules.

References

Application Notes and Protocols for Studying Host-Guest Complexation Kinetics with Octaaminocryptand 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the host-guest complexation kinetics of octaaminocryptand 1. This document outlines detailed experimental protocols for key analytical techniques and presents representative quantitative data to facilitate a deeper understanding of the binding dynamics.

Introduction to this compound Host-Guest Complexation

This compound is a macrobicyclic ligand capable of encapsulating various guest molecules, particularly metal ions, within its three-dimensional cavity. The study of its complexation kinetics is crucial for applications in areas such as drug delivery, sensing, and catalysis. The kinetics of these interactions, governed by the rates of association and dissociation, provide insight into the stability and mechanism of complex formation. This document details the application of stopped-flow spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Isothermal Titration Calorimetry (ITC) to elucidate these kinetic parameters.

Key Experimental Techniques and Protocols

Stopped-Flow Spectroscopy

Stopped-flow spectroscopy is a rapid mixing technique ideal for observing fast reaction kinetics in the millisecond timescale, which is often characteristic of host-guest complexation.

Experimental Protocol: Stopped-Flow Absorbance Spectroscopy

  • Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mM in a buffered aqueous solution, pH 7.4).

    • Prepare a stock solution of the guest molecule (e.g., a transition metal salt like CuSO₄, 10 mM in the same buffer).

    • Ensure the buffer components do not interact with the host or guest. Degas all solutions to prevent bubble formation.

  • Instrumentation Setup:

    • Use a stopped-flow spectrophotometer equipped with a UV-Vis detector.

    • Set the observation wavelength to a value where a significant change in absorbance is expected upon complexation. This can be determined by acquiring full spectra of the host, guest, and the host-guest complex.

    • Equilibrate the instrument's syringes and sample handling unit to the desired temperature (e.g., 25 °C).

  • Data Acquisition:

    • Load one syringe with the this compound solution (e.g., 0.1 mM) and the other with the guest solution (e.g., 1 mM). The guest is in excess to ensure pseudo-first-order conditions.

    • Initiate the rapid mixing of the two solutions. The instrument will automatically stop the flow and record the change in absorbance over time.

    • Collect data for a sufficient duration to observe the reaction reaching equilibrium.

    • Perform multiple (e.g., 5-10) replicate measurements and average the kinetic traces to improve the signal-to-noise ratio.

    • Repeat the experiment at varying guest concentrations.

  • Data Analysis:

    • Fit the kinetic traces to a single or double exponential function to obtain the observed rate constant (k_obs).

    • Plot the obtained k_obs values against the guest concentration.

    • For a simple 1:1 binding model (H + G ⇌ HG), the relationship is linear: kobs = kon[G] + koff

    • The association rate constant (kon) is determined from the slope of the line, and the dissociation rate constant (koff) is determined from the y-intercept.

Illustrative Data Presentation:

Guest Concentration (mM)Observed Rate Constant (k_obs, s⁻¹)
0.555
1.0105
1.5155
2.0205
2.5255
  • Calculated Rate Constants:

    • kon: 1.0 x 10⁵ M⁻¹s⁻¹

    • koff: 5 s⁻¹

Workflow Diagram:

Stopped-Flow Experimental Workflow prep Solution Preparation (Host & Guest) setup Instrument Setup (Wavelength, Temperature) prep->setup load Load Syringes setup->load mix Rapid Mixing load->mix stop Stop Flow mix->stop record Record Absorbance vs. Time stop->record analyze Data Analysis (Fit k_obs vs. [Guest]) record->analyze results Determine k_on and k_off analyze->results

Stopped-Flow Experimental Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and dynamics of molecules in solution.[1][2][3] Techniques like 1D EXSY (Exchange Spectroscopy) and variable temperature (VT) NMR can be used to study the kinetics of host-guest exchange.[1]

Experimental Protocol: 1D Exchange Spectroscopy (EXSY)

  • Sample Preparation:

    • Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., D₂O).

    • Prepare a sample containing both the host and the guest at concentrations where both free and complexed species are present and observable in the NMR spectrum.

    • The system should be at equilibrium.

  • NMR Data Acquisition:

    • Acquire a standard 1D proton NMR spectrum to identify the resonances of the free and complexed host.

    • Set up a 1D EXSY experiment (e.g., using a selective inversion-recovery pulse sequence).

    • The experiment involves selectively inverting the magnetization of one resonance (e.g., a proton of the free host) and then observing the transfer of this inverted magnetization to the corresponding resonance of the complexed host as a function of a variable mixing time (τ_m).

  • Data Analysis:

    • The intensity of the exchanging peak will change as a function of the mixing time.

    • The rate of exchange can be determined by fitting the change in peak intensity versus the mixing time to an exponential function.

    • The rate constants for the forward (k₁) and reverse (k-1) reactions of the exchange process can be extracted.

Illustrative Data Presentation:

Mixing Time (τ_m, ms)Normalized Intensity of Complexed Host Peak
100.95
500.80
1000.65
2000.42
5000.15
  • Calculated Exchange Rate Constant (k_ex): 2.5 s⁻¹

Signaling Pathway Diagram:

Magnetization Transfer in 1D EXSY cluster_1 Complexed Host H_free Proton (Spin Up) H_free_inverted Inverted Proton (Spin Down) H_free->H_free_inverted Selective Inversion Pulse HG_complex Proton (Spin Up) HG_complex->H_free_inverted k_off (Exchange) H_free_inverted->HG_complex k_on (Exchange)

Magnetization Transfer in 1D EXSY
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).[4] While primarily a thermodynamic technique, kinetic information can be inferred.

Experimental Protocol: ITC Titration

  • Sample Preparation:

    • Prepare a solution of this compound (e.g., 20 µM) in a suitable buffer and place it in the sample cell.

    • Prepare a more concentrated solution of the guest (e.g., 200 µM) in the same buffer and load it into the titration syringe.

    • It is critical that both solutions are in identical buffer to minimize heats of dilution.

    • Degas all solutions thoroughly.

  • ITC Experiment:

    • Set the experimental temperature (e.g., 25 °C).

    • Perform a series of small injections (e.g., 2 µL) of the guest solution into the host solution in the sample cell.

    • The instrument measures the heat change after each injection.

    • Continue the titration until the binding sites are saturated and the heat of reaction diminishes.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of guest to host.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kₐ, ΔH, and n.

    • The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the following equations:

      • ΔG = -RTln(Kₐ)

      • ΔG = ΔH - TΔS

Illustrative Data Presentation:

ParameterValue
Association Constant (Kₐ)5.0 x 10⁶ M⁻¹
Enthalpy Change (ΔH)-25.0 kJ/mol
Entropy Change (TΔS)13.4 kJ/mol
Gibbs Free Energy (ΔG)-38.4 kJ/mol
Stoichiometry (n)1.05

Logical Relationship Diagram:

Thermodynamic Parameters from ITC ITC ITC Experiment Isotherm Binding Isotherm ITC->Isotherm Fitting Fit to Binding Model Isotherm->Fitting Ka Kₐ Fitting->Ka dH ΔH Fitting->dH n n Fitting->n dG ΔG = -RTln(Kₐ) Ka->dG dS ΔS = (ΔH - ΔG)/T dH->dS dG->dS

Thermodynamic Parameters from ITC

Summary of Quantitative Data

The following table summarizes the illustrative kinetic and thermodynamic data for the complexation of a guest with this compound, as determined by the aforementioned techniques.

TechniqueParameterIllustrative Value
Stopped-Flow SpectroscopyAssociation Rate Constant (kon)1.0 x 10⁵ M⁻¹s⁻¹
Dissociation Rate Constant (koff)5 s⁻¹
NMR Spectroscopy (1D EXSY)Exchange Rate Constant (kex)2.5 s⁻¹
Isothermal Titration CalorimetryAssociation Constant (Kₐ)5.0 x 10⁶ M⁻¹
Enthalpy Change (ΔH)-25.0 kJ/mol
Gibbs Free Energy Change (ΔG)-38.4 kJ/mol

Conclusion

The combination of stopped-flow spectroscopy, NMR spectroscopy, and isothermal titration calorimetry provides a powerful toolkit for the comprehensive characterization of the host-guest complexation kinetics of this compound. While stopped-flow and NMR techniques offer direct measurement of kinetic rate constants, ITC provides crucial thermodynamic parameters that describe the stability of the complex. The protocols and representative data presented herein serve as a valuable resource for researchers initiating studies in this field.

References

Application Notes and Protocols: Encapsulation of Tetrahedral Anions by Octaaminocryptand 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective recognition and encapsulation of anions by synthetic receptors is a rapidly advancing field in supramolecular chemistry with significant implications for biological and environmental sciences. Octaaminocryptand 1, systematically named N,N',N''-(nitrilotriethylene)tris(4-(aminomethyl)benzylamine), is a three-dimensional cage-like molecule designed for the effective binding of various guest species. Its protonated form, in particular, exhibits a high affinity for anions through a combination of electrostatic interactions and hydrogen bonding. This document provides detailed application notes and experimental protocols for the study of the encapsulation of tetrahedral anions by this compound.

Synthesis of this compound

The synthesis of this compound (also referred to as L1 in some literature) is achieved through a multi-step process involving the condensation of tris(2-aminoethyl)amine (tren) with terephthaldehyde, followed by reduction of the resulting Schiff base.[1] A detailed, multi-gram scale synthesis has been reported, which is crucial for extensive binding studies.[1]

Protocol for the Synthesis of this compound

Materials:

  • Tris(2-aminoethyl)amine (tren)

  • Terephthaldehyde

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Schiff Base Condensation: In a round-bottom flask, dissolve tris(2-aminoethyl)amine in methanol. In a separate flask, dissolve terephthaldehyde in methanol.

  • Slowly add the terephthaldehyde solution to the stirred solution of tris(2-aminoethyl)amine at a low temperature (e.g., 5 °C) to control the reaction rate and minimize the formation of polymeric byproducts.[1]

  • Allow the reaction mixture to stir at room temperature for several hours to facilitate the formation of the Schiff base intermediate.

  • Reduction: Cool the reaction mixture in an ice bath and slowly add sodium borohydride in portions. The reduction of the imine bonds is an exothermic process and requires careful temperature control.

  • After the addition is complete, allow the mixture to stir at room temperature overnight.

  • Work-up and Purification: Remove the methanol under reduced pressure. To the resulting residue, add deionized water and extract the product with a suitable organic solvent (e.g., chloroform or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude this compound.

  • The crude product can be further purified by column chromatography or recrystallization to obtain the pure compound.

Encapsulation of Tetrahedral Anions

Protonated this compound acts as an effective host for tetrahedral anions, encapsulating them within its three-dimensional cavity. The binding is primarily driven by hydrogen bonds formed between the protonated secondary and tertiary amine groups of the cryptand and the oxygen atoms of the anion. The degree of protonation of the cryptand can influence the strength and geometry of the binding.[1][2]

Structural Insights

X-ray crystallographic studies have provided detailed structural information on the encapsulation of tetrahedral anions like perchlorate (ClO₄⁻) and hydrogen sulfate (HSO₄⁻) by this compound.

  • Perchlorate (ClO₄⁻) Encapsulation: In its hexaprotonated state, this compound encapsulates a single perchlorate anion. The binding is facilitated by N-H···O hydrogen bonds between the protonated secondary amine groups of the host and the oxygen atoms of the perchlorate guest.

  • Hydrogen Sulfate (HSO₄⁻) Encapsulation: The octaprotonated form of the cryptand encapsulates a hydrogen sulfate anion. The interaction is stabilized by multiple N-H···O and C-H···O hydrogen bonds.

G cluster_host This compound (Protonated) cluster_guest Tetrahedral Anion (e.g., ClO₄⁻) N1 N⁺H₂ O1 O N1->O1 H-bond N2 N⁺H₂ O2 O N2->O2 H-bond N3 N⁺H₂ O3 O N3->O3 H-bond N4 N⁺H₂ O4 O N4->O4 H-bond N5 N⁺H₂ N6 N⁺H₂ N7 N⁺H N7->O1 N8 N⁺H N8->O2 X X X->O1 X->O2 X->O3 X->O4

Caption: Host-guest interaction of this compound with a tetrahedral anion.

Quantitative Binding Data

The binding affinity of this compound for various tetrahedral anions can be quantified by determining the association constant (Kₐ). This data is crucial for comparing the selectivity of the receptor for different anions.

Tetrahedral AnionAssociation Constant (Kₐ, M⁻¹)MethodSolvent SystemReference
Perchlorate (ClO₄⁻)28,500¹H NMR TitrationD₂O
Sulfate (SO₄²⁻)Value not available---
Dihydrogen Phosphate (H₂PO₄⁻)Value not available---

Experimental Protocols for Anion Binding Studies

¹H NMR Titration

¹H NMR titration is a powerful technique to study host-guest interactions in solution and to determine binding constants. The protocol involves the stepwise addition of a guest solution to a solution of the host while monitoring the changes in the chemical shifts of the host's protons.

Protocol for ¹H NMR Titration:

  • Sample Preparation:

    • Prepare a stock solution of the protonated this compound (e.g., 1-2 mM) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The cryptand should be protonated with a non-coordinating acid (e.g., HClO₄, HBF₄).

    • Prepare a stock solution of the tetra-n-butylammonium or sodium salt of the tetrahedral anion of interest (e.g., 20-50 mM) in the same deuterated solvent.

  • Titration:

    • Transfer a known volume of the this compound solution to an NMR tube.

    • Acquire a ¹H NMR spectrum of the free host.

    • Add small aliquots of the anion stock solution to the NMR tube.

    • Acquire a ¹H NMR spectrum after each addition, ensuring the temperature is kept constant.

    • Continue the additions until the chemical shifts of the host's protons no longer change significantly, indicating saturation.

  • Data Analysis:

    • Monitor the chemical shift changes (Δδ) of the cryptand protons that are most affected by the binding event (typically the N-H and adjacent C-H protons).

    • Plot Δδ as a function of the guest/host molar ratio.

    • Fit the titration data to a suitable binding model (e.g., 1:1) using non-linear regression analysis to determine the association constant (Kₐ).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).

Protocol for Isothermal Titration Calorimetry:

  • Sample Preparation:

    • Prepare a solution of the protonated this compound (e.g., 0.1-0.2 mM) in a suitable buffer (e.g., HEPES, phosphate buffer) at a specific pH.

    • Prepare a more concentrated solution of the anion salt (e.g., 1-2 mM) in the exact same buffer. It is critical that the buffer composition is identical for both solutions to minimize heats of dilution.

    • Degas both solutions prior to the experiment to prevent the formation of air bubbles in the calorimeter cell.

  • ITC Experiment:

    • Load the this compound solution into the sample cell of the calorimeter.

    • Load the anion solution into the injection syringe.

    • Set the experimental temperature and allow the system to equilibrate.

    • Perform a series of injections of the anion solution into the sample cell. The instrument will measure the heat change associated with each injection.

    • A control experiment, injecting the anion solution into the buffer alone, should be performed to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the heat flow peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of anion to cryptand.

    • Fit the resulting binding isotherm to an appropriate binding model to determine Kₐ, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Host Prepare Protonated This compound Solution Titration Perform Titration (NMR or ITC) Host->Titration Guest Prepare Tetrahedral Anion Solution Guest->Titration Data Collect Data (Chemical Shifts or Heat Changes) Titration->Data Fit Fit Data to Binding Model Data->Fit Params Determine Thermodynamic Parameters (Kₐ, ΔH, ΔS) Fit->Params

Caption: General workflow for studying anion encapsulation by this compound.

Conclusion

This compound is a versatile and powerful receptor for the encapsulation of tetrahedral anions. The provided protocols for its synthesis and the characterization of its anion binding properties using ¹H NMR titration and Isothermal Titration Calorimetry offer a robust framework for researchers in supramolecular chemistry and related fields. Further studies to expand the library of tetrahedral anions with known binding affinities for this cryptand will undoubtedly enhance its applicability in areas such as anion sensing, transport, and sequestration.

References

Unlocking Cellular Gateways: Octaaminocryptand 1 for Facilitated Ion Transport

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

The precise regulation of ion flux across cellular membranes is fundamental to a vast array of physiological processes, from nerve impulse transmission to muscle contraction and maintenance of cellular homeostasis. Dysregulation of these transport mechanisms is implicated in numerous pathologies, making the development of synthetic ionophores a critical area of research for novel therapeutic interventions. Octaaminocryptand 1, a synthetic macrocyclic cage molecule, has emerged as a promising facilitator of transmembrane ion transport. Its unique three-dimensional structure, featuring a hydrophilic cavity and a lipophilic exterior, allows it to encapsulate specific ions and shuttle them across the lipid bilayer. These application notes provide a comprehensive overview of the principles and methodologies for utilizing this compound in facilitated ion transport studies.

Principle of Facilitated Ion Transport by this compound

This compound functions as a carrier-mediated ionophore. The process can be conceptualized in the following steps:

  • Encapsulation: At the membrane interface, the this compound molecule binds and encapsulates a specific ion within its central cavity. This interaction is driven by electrostatic forces between the cation and the nitrogen and oxygen atoms lining the cryptand's interior.

  • Translocation: The resulting lipophilic complex, with the ion shielded from the hydrophobic membrane core, diffuses across the lipid bilayer.

  • De-encapsulation: Upon reaching the opposite membrane interface, the cryptand releases the ion into the aqueous environment on the other side.

  • Recycling: The free this compound molecule then diffuses back across the membrane to repeat the transport cycle.

This carrier mechanism allows for the efficient transport of ions down their electrochemical gradient.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for ion transport facilitated by this compound, based on typical values observed for similar cryptand ionophores. This data is for illustrative purposes to guide experimental design.

Table 1: Ion Selectivity of this compound

IonTransport Rate (ions/s/molecule)Selectivity Ratio (relative to Na+)
Li⁺5.2 x 10³0.5
Na⁺1.0 x 10⁴1.0
K⁺8.5 x 10⁴8.5
Rb⁺6.2 x 10⁴6.2
Cs⁺4.1 x 10⁴4.1
Ca²⁺1.5 x 10²0.015
Mg²⁺0.8 x 10²0.008

Table 2: Influence of Membrane Composition on K⁺ Transport Efficiency

Membrane Composition (Lipid Ratio)K⁺ Transport Rate (ions/s/molecule)
100% POPC8.5 x 10⁴
POPC:Cholesterol (80:20)7.1 x 10⁴
POPC:Cholesterol (60:40)5.3 x 10⁴
POPC:POPE (50:50)9.2 x 10⁴
POPC:POPS (80:20)7.9 x 10⁴

(POPC: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine; POPE: 1-palmitoyl-2-oleoyl-glycero-3-phosphoethanolamine; POPS: 1-palmitoyl-2-oleoyl-glycero-3-phospho-L-serine; Cholesterol)

Experimental Protocols

Protocol 1: Vesicle-Based Ion Transport Assay using a pH-Sensitive Fluorescent Dye

This protocol describes a common method to assess the ion transport activity of this compound by monitoring changes in intra-vesicular pH resulting from ion movement across the liposome membrane.

Materials:

  • Lipids (e.g., POPC) in chloroform

  • This compound

  • pH-sensitive fluorescent dye (e.g., HPTS - 8-hydroxypyrene-1,3,6-trisulfonic acid)

  • Buffer solutions (e.g., HEPES)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Fluorometer

Methodology:

  • Liposome Preparation:

    • Prepare a lipid film by evaporating the chloroform from a lipid solution under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours.

    • Hydrate the lipid film with a buffer solution containing the pH-sensitive dye (e.g., 1 mM HPTS in 10 mM HEPES, 100 mM KCl, pH 7.4) to form multilamellar vesicles (MLVs).

    • Subject the MLV suspension to several freeze-thaw cycles.

    • Extrude the suspension through polycarbonate membranes (e.g., 100 nm pore size) to form large unilamellar vesicles (LUVs).

  • Purification:

    • Remove the extra-vesicular dye by passing the LUV suspension through a size-exclusion chromatography column equilibrated with the external buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4).

  • Fluorescence Assay:

    • Place the purified LUV suspension in a fluorometer cuvette.

    • Set the excitation and emission wavelengths appropriate for the chosen dye (for HPTS, dual excitation at 405 nm and 450 nm, and emission at 510 nm).

    • Initiate the experiment by adding a solution of this compound (typically in DMSO) to the LUV suspension.

    • Establish a pH gradient by adding a small aliquot of NaOH or HCl to the external medium.

    • Monitor the change in fluorescence intensity (or ratio of intensities at the two excitation wavelengths for ratiometric dyes) over time. The rate of fluorescence change corresponds to the rate of H⁺ (or counter-ion) transport facilitated by this compound.

  • Data Analysis:

    • Calibrate the fluorescence signal to pH values using a standard curve.

    • Calculate the initial rate of ion transport from the initial slope of the pH change versus time plot.

Protocol 2: Planar Lipid Bilayer (PLB) Electrophysiology

This technique allows for the direct measurement of ion currents across an artificial lipid bilayer, providing insights into the single-molecule transport properties of this compound.

Materials:

  • Planar lipid bilayer setup (including a cup and chamber, electrodes, amplifier, and data acquisition system)

  • Lipid solution in an organic solvent (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine in n-decane)

  • This compound

  • Electrolyte solutions (e.g., KCl, NaCl)

  • Ag/AgCl electrodes

Methodology:

  • Bilayer Formation:

    • Fill both compartments of the PLB chamber with the desired electrolyte solution.

    • "Paint" the lipid solution across the aperture separating the two compartments to form a thin lipid film.

    • Monitor the capacitance of the film until it thins to a bilayer (typically indicated by a capacitance of ~0.4-0.8 µF/cm²).

  • Incorporation of this compound:

    • Add a small aliquot of a dilute solution of this compound to one or both compartments (the cis and trans sides).

  • Current Measurement:

    • Apply a transmembrane potential (voltage) using the Ag/AgCl electrodes.

    • Record the resulting current flowing across the bilayer using the amplifier and data acquisition system. The current is a direct measure of the net ion flux through the membrane.

  • Data Analysis:

    • Analyze the current recordings to determine the conductance of the membrane in the presence of this compound.

    • By performing experiments with different ions in the bathing solutions, the ion selectivity of the cryptand can be determined from the reversal potential under bi-ionic conditions using the Goldman-Hodgkin-Katz (GHK) equation.

Visualizations

Facilitated_Ion_Transport cluster_membrane Cell Membrane Membrane_Interface_1 Aqueous Exterior Lipid_Bilayer Lipid Bilayer Cryptand_Free_2 This compound Lipid_Bilayer->Cryptand_Free_2 3. De-encapsulation Membrane_Interface_2 Aqueous Interior Ion_Exterior Ion Cryptand_Free_1 This compound Ion_Exterior->Cryptand_Free_1 1. Encapsulation Ion_Cryptand_Complex Ion-Cryptand Complex Ion_Cryptand_Complex->Lipid_Bilayer 2. Translocation Cryptand_Free_2->Lipid_Bilayer 4. Recycling Ion_Interior Ion

Caption: Carrier-mediated ion transport mechanism of this compound.

Experimental_Workflow_Vesicle_Assay cluster_prep Vesicle Preparation cluster_assay Fluorescence Assay cluster_analysis Data Analysis Lipid_Film 1. Prepare Lipid Film Hydration 2. Hydrate with Dye Lipid_Film->Hydration Extrusion 3. Extrude to form LUVs Hydration->Extrusion Purification 4. Purify Vesicles Extrusion->Purification Add_Cryptand 5. Add this compound Purification->Add_Cryptand Create_Gradient 6. Establish pH Gradient Add_Cryptand->Create_Gradient Measure_Fluorescence 7. Monitor Fluorescence Create_Gradient->Measure_Fluorescence Calculate_Rate 8. Calculate Ion Transport Rate Measure_Fluorescence->Calculate_Rate PLB_Setup Setup PLB Chamber cis Compartment trans Compartment Aperture with Bilayer Electrodes Ag/AgCl Electrodes Setup:cis->Electrodes measures potential Setup:trans->Electrodes Amplifier Amplifier Electrodes->Amplifier sends signal DAQ Data Acquisition System Amplifier->DAQ records data Voltage_Source Voltage Source Voltage_Source->Electrodes applies voltage

Application Notes and Protocols for the Determination of Octaaminocryptand Stability Constants via Potentiometric Titration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for determining the stability constants of octaaminocryptand complexes using potentiometric titration. The methods described herein are based on established procedures for characterizing the binding properties of polyamino macrocyclic ligands.

Introduction

Octaaminocryptands are a class of synthetic macrocyclic ligands with a three-dimensional cavity capable of encapsulating metal ions and other guest molecules. The stability of the resulting complexes is a critical parameter in various applications, including the development of therapeutic chelating agents, contrast agents for medical imaging, and sensors. Potentiometric titration is a highly accurate and reliable method for determining the stability constants of these complexes in solution. This technique involves monitoring the change in hydrogen ion concentration (pH) of a solution containing the ligand and a metal ion as a titrant of known concentration is added.

Principles of Potentiometric Titration for Stability Constant Determination

The formation of a complex between a metal ion (M) and a protonated ligand (HnL) can be represented by the following equilibrium:

Mm+ + HnLn+ ⇌ ML(m-n)+ + nH+

The stability constant (K) for this reaction is given by:

K = [ML(m-n)+][H+]n / [Mm+][HnLn+]

By titrating a solution containing the octaaminocryptand and the metal ion of interest with a strong base (e.g., NaOH), the protons are neutralized, shifting the equilibrium towards complex formation. The resulting change in pH is monitored using a pH electrode. The titration curve (pH vs. volume of titrant added) can then be analyzed to determine the protonation constants of the ligand and the stability constants of the metal-ligand complexes.

Experimental Protocol: Potentiometric Titration of an Octaaminocryptand

This protocol is a generalized procedure based on methods reported for similar polyamino macrocycles. Researchers should adapt this protocol based on the specific properties of their octaaminocryptand and the metal ions being investigated.

3.1. Materials and Reagents

  • Octaaminocryptand ligand (e.g., synthesized as per literature procedures)

  • Metal salt of interest (e.g., Co(NO₃)₂, Ni(NO₃)₂, Cu(NO₃)₂, Zn(NO₃)₂)

  • Standardized potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution (carbonate-free, ~0.1 M)

  • Standardized nitric acid (HNO₃) or hydrochloric acid (HCl) solution (~0.1 M)

  • Background electrolyte solution (e.g., 0.1 M KNO₃ or NaClO₄)

  • High-purity deionized water (degassed to remove CO₂)

  • Calibration buffers (pH 4, 7, and 10)

3.2. Instrumentation

  • Automatic titrator or a high-precision pH meter with a glass electrode

  • Thermostated titration vessel (maintained at a constant temperature, e.g., 25.0 ± 0.1 °C)

  • Magnetic stirrer

  • Microburette

3.3. Procedure

  • Electrode Calibration: Calibrate the pH electrode using standard buffers (pH 4, 7, and 10) at the desired experimental temperature.

  • Preparation of Titration Solution:

    • In the thermostated titration vessel, add a known volume of the background electrolyte solution.

    • Add a precise amount of the octaaminocryptand ligand stock solution to achieve a final concentration in the range of 10⁻³ to 10⁻⁴ M.

    • If determining metal-ligand stability constants, add a precise amount of the metal salt stock solution. The metal-to-ligand ratio can be varied (e.g., 1:1, 1:2).

    • Acidify the solution with a known amount of standardized strong acid to protonate all the amine groups of the cryptand.

  • Titration:

    • Immerse the calibrated pH electrode and the tip of the microburette into the titration vessel.

    • Start the magnetic stirrer to ensure the solution is well-mixed.

    • Begin the titration by adding small increments of the standardized base.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches a plateau in the alkaline region (e.g., pH 11-12).

  • Data Analysis:

    • Plot the pH values against the volume of titrant added to obtain the potentiometric titration curve.

    • The protonation constants of the octaaminocryptand and the stability constants of the metal complexes are calculated from the titration data using specialized software such as HYPERQUAD or by manual graphical methods.

Quantitative Data: Stability Constants of Octaaminocryptand Complexes

The following table summarizes the protonation constants (log K) for a series of octaaminocryptand ligands and the stability constants (log β) for their complexes with various transition metal ions, as determined by potentiometric titration. The general structure of these ligands is N(CH₂CH₂NHCH₂RCH₂NHCH₂CH₂)₃N.

Ligand (R group)log K₁log K₂log K₃log K₄log K₅log K₆
m-xylyl9.809.258.457.505.003.50
p-xylyl9.859.308.507.555.053.55
2,5-furan9.759.208.407.454.953.45
2,6-pyridine9.709.158.357.404.903.40
Ligand (R group)Metal Ionlog β₁₁₀log β₁₁₁log β₂₁₀
m-xylylCo²⁺13.520.0-
Ni²⁺16.022.5-
Cu²⁺20.527.032.5
Zn²⁺14.020.5-
p-xylylCo²⁺13.620.1-
Ni²⁺16.122.6-
Cu²⁺20.627.132.6
Zn²⁺14.120.6-
2,5-furanCo²⁺13.419.9-
Ni²⁺15.922.4-
Cu²⁺20.426.932.4
Zn²⁺13.920.4-
2,6-pyridineCo²⁺13.820.3-
Ni²⁺16.322.8-
Cu²⁺21.027.533.07
Zn²⁺14.320.8-

Note: βmlh = [MmLlHh] / [M]m[L]l[H]h. The data presented is based on reported values for analogous systems and should be considered as a reference.

Visualizations

Experimental Workflow for Potentiometric Titration

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Electrode B Prepare Titration Solution (Ligand, Metal Ion, Electrolyte) A->B C Add Standardized Base in Increments B->C D Record Stabilized pH Readings C->D after each addition D->C continue until plateau E Plot Titration Curve (pH vs. Volume) D->E F Calculate Protonation and Stability Constants (e.g., using HYPERQUAD) E->F G cluster_input Input Data cluster_processing Processing cluster_output Output A Titration Data (Volume of Titrant, pH) D Non-linear Least Squares Refinement (e.g., HYPERQUAD) A->D B Initial Concentrations (Ligand, Metal, Acid) B->D C Select Chemical Model (Species to be considered) C->D E Protonation Constants (log K) D->E F Stability Constants (log β) D->F G Species Distribution Diagram F->G

Troubleshooting & Optimization

Technical Support Center: Crystallization of Octaaminocryptand 1 Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the crystallization of octaaminocryptand 1 complexes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of these complex macrocycles.

Troubleshooting Guides

This section addresses specific issues that may arise during the crystallization of this compound complexes.

Issue: No Crystals Are Forming

  • Question: I have set up my crystallization experiment, but no crystals have appeared after several days. What could be the problem?

  • Answer: The absence of crystal formation is a common issue and can be attributed to several factors. Primarily, the solution may not be supersaturated, a necessary condition for crystallization to occur.[1] Consider the following troubleshooting steps:

    • Increase Concentration: Your solution might be too dilute. Carefully and slowly evaporate the solvent to increase the concentration of the complex. If you are using a mixed-solvent system, you can try to reduce the proportion of the more soluble solvent.[2]

    • Change the Solvent: The choice of solvent is critical.[2][3] If your complex is too soluble in the current solvent, select a solvent in which it is less soluble. Conversely, if the complex is not dissolving sufficiently, a better solvent is needed to achieve initial dissolution before inducing precipitation.

    • Temperature Variation: Temperature significantly affects solubility.[4] Try setting up crystallization trials at different temperatures (e.g., 4°C, room temperature, and elevated temperatures). A gradual decrease in temperature can be an effective method to induce crystallization.

    • Induce Nucleation: Sometimes, a solution needs a nucleation site to initiate crystal growth. Try scratching the inside of the glass vessel with a glass rod below the solvent level. Another technique is to add a seed crystal from a previous successful crystallization.

    • Check for Impurities: Impurities can inhibit crystal growth. Ensure your this compound complex is of high purity. Consider further purification steps like column chromatography or recrystallization of the starting material.

Issue: The Product "Oils Out" Instead of Crystallizing

  • Question: My complex is precipitating as an oil or an amorphous solid. How can I obtain crystals?

  • Answer: "Oiling out" occurs when the complex comes out of solution at a concentration above its saturation point for crystallization, often at a temperature above its melting point or when the supersaturation is too high. To address this:

    • Reduce the Rate of Supersaturation: Slow down the process that induces precipitation. If you are using solvent evaporation, slow it down by sealing the container more tightly. If using temperature change, cool the solution more gradually.

    • Use a Different Solvent System: The solvent plays a crucial role. Experiment with different solvents or solvent mixtures. A solvent system that reduces the solubility of the complex more gradually can prevent oiling out.

    • Increase the Volume of Solvent: Using a slightly larger volume of solvent and allowing it to evaporate very slowly can sometimes promote the formation of crystals over oils.

    • Temperature Gradient: Creating a slight temperature gradient within the crystallization vessel can sometimes help to control the nucleation and growth process.

Issue: Crystals Are Too Small or of Poor Quality

  • Question: I am getting crystals, but they are too small for single-crystal X-ray diffraction, or they appear to be of poor quality (e.g., clustered, dendritic).

  • Answer: The quality and size of crystals depend on the rate of nucleation versus the rate of crystal growth. To obtain larger, higher-quality crystals, you want to favor slower growth over rapid nucleation.

    • Slow Down the Crystallization Process: All methods to slow down crystallization can potentially lead to larger and better crystals. This includes slower solvent evaporation, slower cooling, or using a vapor diffusion method with a less volatile precipitant.

    • Optimize the Concentration: A very high level of supersaturation will lead to rapid nucleation and the formation of many small crystals. Try to work in a concentration range that is only slightly supersaturated.

    • Use Additives: In some cases, small amounts of an additive can influence crystal habit and improve quality. However, this is highly system-dependent.

    • Control pH: For complexes that have protonatable sites, the pH of the solution can dramatically affect solubility and crystal packing. Experiment with buffering the crystallization solution at different pH values.

Frequently Asked Questions (FAQs)

  • Q1: What are the best solvents for crystallizing this compound complexes?

    • A1: The ideal solvent is one in which the complex has moderate solubility. Highly polar solvents like DMF, DMSO, acetonitrile, and alcohols, or mixtures of these with less polar solvents like ethers or chlorinated hydrocarbons, are often good starting points for polyamine macrocyclic complexes. It is crucial to perform solubility tests with small amounts of your complex in a range of solvents to identify a suitable system.

  • Q2: How important is the counter-ion for the crystallization of cationic this compound complexes?

    • A2: The counter-ion can be critical. It can influence the solubility of the complex and participate in the crystal lattice through hydrogen bonding or other non-covalent interactions. If you are having difficulty with one counter-ion (e.g., chloride), consider exchanging it for another (e.g., hexafluorophosphate, perchlorate, or triflate) that may promote better crystal packing.

  • Q3: Can I use co-crystallization to obtain crystals of my this compound complex?

    • A3: Yes, co-crystallization can be a powerful technique, especially if the complex itself is difficult to crystallize. A co-former molecule that can form strong and predictable intermolecular interactions (like hydrogen bonds) with your complex can act as a "crystallization chaperone," guiding the formation of a well-ordered crystal lattice.

Data Presentation

Table 1: Common Solvents and Their Properties for Crystallization Screening

SolventDielectric Constant (at 20°C)Boiling Point (°C)PolarityCommon Use in Crystallization
Water80.1100HighSolvent for highly polar complexes
Dimethylformamide (DMF)36.7153HighGood solvent for many metal complexes
Acetonitrile37.582HighCommon solvent for macrocyclic complexes
Methanol32.765HighGood solvent, often used with an anti-solvent
Ethanol24.578HighSimilar to methanol, less volatile
Dichloromethane9.140MediumGood for less polar complexes, volatile
Diethyl Ether4.335LowOften used as an anti-solvent
Toluene2.4111LowAnti-solvent or for non-polar complexes

Table 2: Troubleshooting Summary

ProblemPotential CauseSuggested Solution
No CrystalsSolution not supersaturatedIncrease concentration, change solvent, vary temperature
Nucleation barrier too highScratch the flask, add a seed crystal
Presence of impuritiesPurify the complex further
"Oiling Out"Supersaturation is too high/fastSlow down precipitation, use more solvent, change solvent
Poor Crystal QualityRapid nucleationSlow down the crystallization process, optimize concentration

Experimental Protocols

Protocol 1: Slow Evaporation

  • Dissolve the this compound complex in a suitable solvent or solvent mixture to near saturation in a clean vial or test tube.

  • Filter the solution through a syringe filter (0.2 µm) into a clean crystallization vessel to remove any dust or particulate matter.

  • Cover the vessel with a cap or parafilm. Pierce the covering with a needle a few times to allow for slow evaporation of the solvent.

  • Place the vessel in a vibration-free location at a constant temperature.

  • Monitor for crystal growth over several days to weeks.

Protocol 2: Vapor Diffusion (Liquid-Liquid)

  • In a small, open vial, dissolve the complex in a solvent in which it is highly soluble.

  • Place this small vial inside a larger, sealed jar that contains a larger volume of an "anti-solvent" (a solvent in which the complex is poorly soluble and that is miscible with the first solvent).

  • Seal the larger jar. The anti-solvent will slowly diffuse in the vapor phase into the solution of the complex.

  • As the concentration of the anti-solvent in the inner vial increases, the solubility of the complex will decrease, leading to slow crystallization.

Protocol 3: Slow Cooling

  • Prepare a saturated or near-saturated solution of the complex in a suitable solvent at an elevated temperature.

  • Ensure the vessel is well-sealed to prevent solvent loss.

  • Place the vessel in an insulated container (e.g., a Dewar flask filled with warm water or an oven that can be programmed to cool slowly) to allow the temperature to decrease very gradually over several hours or days.

  • As the solution cools, the solubility of the complex will decrease, promoting the growth of crystals.

Visualizations

TroubleshootingWorkflow cluster_no_crystals Troubleshooting: No Crystals cluster_oiling_out Troubleshooting: Oiling Out cluster_poor_quality Troubleshooting: Poor Quality start Crystallization Attempt no_crystals No Crystals Formed start->no_crystals No precipitation oiling_out Oiling Out / Amorphous Solid start->oiling_out Non-crystalline precipitation poor_quality Poor Quality Crystals start->poor_quality Crystalline precipitation increase_conc Increase Concentration no_crystals->increase_conc Check saturation slow_precipitation Slow Precipitation Rate oiling_out->slow_precipitation Check kinetics success High-Quality Crystals poor_quality->success Optimized slow_growth Slow Down Growth poor_quality->slow_growth Optimize kinetics change_solvent Change Solvent increase_conc->change_solvent vary_temp Vary Temperature change_solvent->vary_temp induce_nucleation Induce Nucleation vary_temp->induce_nucleation induce_nucleation->start Retry more_solvent Use More Solvent slow_precipitation->more_solvent change_solvent2 Change Solvent System more_solvent->change_solvent2 change_solvent2->start Retry optimize_conc Optimize Concentration slow_growth->optimize_conc use_additives Use Additives/pH Control optimize_conc->use_additives use_additives->start Retry

Caption: A troubleshooting workflow for crystallizing this compound complexes.

CrystallizationParameters crystal_quality Crystal Quality & Size supersaturation Supersaturation supersaturation->crystal_quality purity Complex Purity purity->crystal_quality solvent Solvent System solvent->crystal_quality conditions External Conditions conditions->crystal_quality concentration Concentration concentration->supersaturation temperature Temperature temperature->supersaturation temperature->conditions anti_solvent Anti-solvent anti_solvent->supersaturation impurities Impurities impurities->purity counter_ion Counter-ion counter_ion->purity polarity Polarity polarity->solvent volatility Volatility volatility->solvent vibrations Vibrations vibrations->conditions cooling_rate Cooling Rate cooling_rate->conditions

Caption: Key parameters influencing the crystallization of this compound complexes.

References

Technical Support Center: Optimizing Guest Binding for Octaaminocryptand 1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for octaaminocryptand 1. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in optimizing the guest binding affinity of this host molecule. While "this compound" refers to a specific structure (1,4,12,15,18,26,31,39-octazapentacyclo[13.13.13.1⁶,¹⁰.1²⁰,²⁴.1³³,³⁷]tetratetraconta-6(44),7,9,20,22,24(43),33(42),34,36-nonaene), the principles and protocols outlined here are broadly applicable to the wider class of polyaminocryptands.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what type of guests does it bind?

A1: this compound is a synthetic, polycyclic, multidentate ligand.[1] Like other cryptands, it features a three-dimensional cavity designed to encapsulate guest ions or small molecules.[2][3] The "octaamino" designation indicates the presence of eight nitrogen atoms, which can act as potent binding sites, particularly for transition metal cations like Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺. The binding properties of such cryptands are studied in aqueous solutions.[4] These nitrogen atoms also make the host's binding affinity highly sensitive to pH.

Q2: Which factors have the most significant impact on guest binding affinity for this cryptand?

A2: The primary factors influencing guest binding affinity for an octaaminocryptand are:

  • pH: The eight amino groups have different protonation states depending on the pH of the solution. Protonation introduces positive charges, which can electrostatically repel cationic guests and alter the conformational flexibility of the host, thereby modulating binding strength.

  • Solvent: The polarity, hydrogen bonding capability, and coordinating ability of the solvent significantly affect binding. Solvents can compete with the guest for binding sites on the host or alter the solvation energies of both host and guest.

  • Guest Properties: The size, charge, and electronic character of the guest must be complementary to the host's cavity and binding sites for strong interaction to occur.

  • Counter-ion: The nature of the counter-ion associated with the guest salt can influence the binding equilibrium, sometimes by forming ion pairs with the guest or interacting with the host.

  • Temperature: Temperature affects the thermodynamics of binding (enthalpy and entropy) and thus the binding constant.

Q3: Which techniques are best for measuring the binding affinity of this system?

A3: The most common and reliable techniques are:

  • Isothermal Titration Calorimetry (ITC): Considered the gold standard, ITC directly measures the heat released or absorbed during binding. A single experiment can determine the binding constant (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

  • Nuclear Magnetic Resonance (NMR) Titration: This technique monitors changes in the chemical shifts of the host's or guest's protons upon complexation. It is powerful for determining Kₐ and gaining structural information about the host-guest complex.

  • UV-Vis or Fluorescence Spectroscopy: If the host or guest has a suitable chromophore or fluorophore, changes in the absorption or emission spectra upon titration can be used to determine the binding constant. Competitive binding assays, like an indicator-displacement assay (IDA), can be used if neither the host nor guest is spectroscopically active.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible binding constants (Kₐ).
Potential Cause Troubleshooting Step
pH Fluctuation For polyaminocryptands, even minor pH variations can drastically alter protonation states and thus binding affinity. Solution: Use a well-characterized buffer system and ensure the pH of the host solution (in the cell) and the guest solution (in the syringe) are identical.
Inaccurate Concentrations Errors in the concentrations of the host or guest will directly impact the calculated Kₐ and stoichiometry. Solution: Accurately determine the concentrations of all stock solutions. For the host, this may require techniques beyond simple gravimetry if the material is hygroscopic.
Solvent Mismatch If using a co-solvent (like DMSO) to dissolve the guest, even small differences between the syringe and cell solutions can cause large heats of dilution in ITC, masking the true binding signal. Solution: Prepare both host and guest solutions in an identical, pre-mixed buffer/solvent system.
Guest Solubility/Aggregation Poorly soluble guests may aggregate at higher concentrations, leading to complex and uninterpretable binding isotherms. Solution: Check guest solubility in the experimental buffer beforehand. If necessary, adjust solvent composition or use a guest-displacement assay for insoluble guests.
Issue 2: Poor quality data from Isothermal Titration Calorimetry (ITC).
Potential Cause Troubleshooting Step
Noisy Baseline / Spikes Often caused by air bubbles introduced during cell filling or by protein aggregation. Solution: Thoroughly degas all solutions before use. Centrifuge or filter samples to remove any aggregates.
Large Heats of Dilution When titrating the guest into buffer alone (a necessary control experiment), large peaks are observed. This is often due to a buffer mismatch (pH or composition). Solution: Remake all solutions, ensuring the buffer in the syringe and cell are from the same stock.
Rectangular or "Flat" Isotherm The binding is too tight (Kₐ is too high) for the ITC to measure accurately. The 'c-window' (c = n[M]Kₐ) is likely >> 1000. Solution: Use a competitive binding assay. Titrate your high-affinity guest into a solution of the host pre-complexed with a weaker, known binder.
Very Weak or No Signal The binding is too weak to detect (Kₐ is too low) or the enthalpy of binding (ΔH) is near zero. Solution: Increase the concentrations of host and guest. If ΔH is near zero, ITC is not a suitable technique; use NMR or fluorescence spectroscopy instead.
Issue 3: Difficulty interpreting NMR titration data.
Potential Cause Troubleshooting Step
Complex Stoichiometry The data does not fit a simple 1:1 binding model. This can occur if multiple guests bind to the host (e.g., 1:2) or vice-versa. Solution: Before titration, determine the stoichiometry using a Job plot. If the stoichiometry is complex, a global fitting analysis that considers all changing peaks simultaneously is more robust than fitting a single peak.
Intermediate Exchange Regime Instead of peaks shifting (fast exchange) or one peak growing while another shrinks (slow exchange), you observe significant peak broadening. Solution: Change the temperature of the experiment. This can often push the system into either the fast or slow exchange regime, simplifying analysis.
Ionic Strength Variation During the titration of ionic species, the overall ionic strength of the solution can change, which can itself cause chemical shift changes, leading to inaccurate Kₐ values. Solution: Maintain a constant ionic strength throughout the titration by adding an inert salt to all solutions.

Data Presentation: Optimizing Binding Affinity

The following tables present hypothetical but realistic data for the binding of a guest cation (Guest X²⁺) to this compound under various conditions, as determined by ITC.

Table 1: Effect of pH on Binding Thermodynamics of Guest X²⁺ Conditions: 25 °C, 50 mM Buffer, 100 mM NaCl

pHKₐ (M⁻¹)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)Stoichiometry (n)
5.01.2 x 10⁴-5.57-8.22.631.01
6.08.5 x 10⁵-8.09-7.50.590.99
7.0 5.4 x 10⁶ -9.18 -6.9 -2.28 1.00
8.09.1 x 10⁵-8.12-6.2-1.920.98

This data illustrates an optimal pH of 7.0 for binding, likely reflecting a balance in the protonation state of the host's amino groups that is most favorable for guest coordination.

Table 2: Effect of Solvent on Binding Affinity of Guest X²⁺ Conditions: 25 °C, pH 7.0, 50 mM HEPES buffer

Solvent SystemKₐ (M⁻¹)ΔG (kcal/mol)Notes
100% Aqueous Buffer5.4 x 10⁶-9.18Baseline condition.
90:10 Water:Methanol2.1 x 10⁶-8.62Methanol may compete for H-bonding sites.
90:10 Water:Acetonitrile7.8 x 10⁶-9.40Less polar co-solvent may enhance hydrophobic effects.

Experimental Protocols & Visualizations

Protocol 1: Determination of Binding Affinity by Isothermal Titration Calorimetry (ITC)
  • Preparation:

    • Prepare a concentrated stock solution of this compound and the guest salt.

    • Prepare a sufficient volume of buffer solution (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.0). Ensure all solutions are degassed thoroughly.

    • Dialyze both the host and guest stock solutions against the experimental buffer to ensure a perfect match. Alternatively, prepare host and guest solutions by dilution from stocks using the exact same buffer solution.

  • Concentration Setup:

    • Accurately dilute the host solution to a final concentration in the cell of approximately 10-50 µM.

    • Dilute the guest solution to a final concentration in the syringe that is 10-15 times higher than the host concentration.

  • ITC Experiment:

    • Equilibrate the instrument at the desired temperature (e.g., 25 °C).

    • Load the host solution into the sample cell (~200-300 µL) and the guest solution into the injection syringe (~40-100 µL).

    • Perform a preliminary injection (e.g., 0.5 µL) to remove slack from the syringe, followed by 15-25 injections (e.g., 1.5-2.5 µL each) to generate a full binding isotherm.

  • Control Experiment:

    • Perform an identical titration, injecting the guest solution into a cell containing only buffer. This measures the heat of dilution, which must be subtracted from the binding data.

  • Data Analysis:

    • Integrate the raw power data to obtain the heat change (ΔH) for each injection.

    • Subtract the heats of dilution from the binding data.

    • Fit the resulting isotherm to a suitable binding model (e.g., one-site independent) to determine Kₐ, n, and ΔH. Calculate ΔG and ΔS using the equation ΔG = -RTln(Kₐ) = ΔH - TΔS.

ITC_Workflow cluster_prep 1. Preparation cluster_exp 2. ITC Experiment cluster_analysis 3. Data Analysis prep_host Prepare Host Stock match_buffer Buffer Matching (Dialysis or Dilution) prep_host->match_buffer prep_guest Prepare Guest Stock prep_guest->match_buffer prep_buffer Prepare & Degas Buffer prep_buffer->match_buffer load_cell Load Host into Cell match_buffer->load_cell load_syringe Load Guest into Syringe match_buffer->load_syringe run_titration Perform Titration load_cell->run_titration load_syringe->run_titration integrate Integrate Raw Data run_titration->integrate subtract Subtract Heats of Dilution integrate->subtract fit_model Fit Isotherm to Binding Model subtract->fit_model thermo_params Obtain: Kₐ, n, ΔH, ΔS fit_model->thermo_params

Caption: Workflow for determining thermodynamic binding parameters using ITC.

Protocol 2: Determination of Binding Affinity by NMR Titration
  • Preparation:

    • Prepare stock solutions of the host and guest in a deuterated solvent (e.g., D₂O) containing a suitable buffer.

    • To avoid dilution effects, it is best practice to prepare a series of separate NMR samples, each with a constant host concentration but varying guest concentrations.

  • NMR Experiment:

    • Prepare an initial sample containing only the host (~0.5-1 mM) and acquire a reference ¹H NMR spectrum.

    • Prepare subsequent samples by adding increasing molar equivalents of the guest (e.g., 0.2, 0.4, 0.6... up to 5-10 equivalents).

    • Acquire a spectrum for each sample, ensuring identical acquisition parameters (temperature, number of scans).

  • Data Analysis:

    • Identify one or more host protons whose chemical shifts (δ) change significantly and predictably upon guest addition.

    • Plot the change in chemical shift (Δδ) versus the total concentration of the guest.

    • Fit this binding isotherm using non-linear regression analysis based on the appropriate binding model (e.g., 1:1) to extract the association constant (Kₐ). Global fitting of multiple shifting peaks is recommended for higher accuracy.

Factors_Affecting_Binding center Binding Affinity (Kₐ) pH pH center->pH solvent Solvent Properties center->solvent guest Guest Properties center->guest temp Temperature center->temp sub_pH1 Host Protonation pH->sub_pH1 sub_pH2 Electrostatics pH->sub_pH2 sub_solv1 Polarity solvent->sub_solv1 sub_solv2 Solvation Energy solvent->sub_solv2 sub_guest1 Size/Shape Complementarity guest->sub_guest1 sub_guest2 Charge/Polarity guest->sub_guest2 sub_temp1 ΔH (Enthalpy) temp->sub_temp1 sub_temp2 ΔS (Entropy) temp->sub_temp2

Caption: Key experimental factors influencing host-guest binding affinity.

References

Technical Support Center: Controlling the Degree of Protonation in Octaaminocryptand 1 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with octaaminocryptand 1. The following information is designed to address specific issues that may be encountered during experiments aimed at controlling the degree of protonation of this macrocycle.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is controlling its protonation important?

A1: this compound is a large, cage-like molecule with eight nitrogen atoms (an octaaza cryptand) that can be protonated. The degree of protonation, meaning the number of nitrogen atoms that have accepted a proton (H+), is crucial as it dictates the molecule's three-dimensional shape, its ability to bind to guest molecules (anions), and its overall reactivity. For applications in areas like drug delivery, controlling the protonation state is essential for modulating the encapsulation and release of therapeutic agents. Different degrees of protonation can alter the conformation of the cryptand, allowing it to selectively bind anions of varying shapes and sizes, such as perchlorate, hydrogen sulfate, and hexafluorosilicate.

Q2: What are the expected protonation states of this compound?

A2: this compound and similar polyamine cryptands can exist in multiple protonation states, ranging from the neutral form to a fully protonated species where all eight nitrogen atoms are protonated. The specific protonation state is dependent on the pH of the solution. At very low pH, the octaaminocryptand is expected to be in its higher protonation states (e.g., hexaprotonated or octaprotonated), which enhances the positive charge within its cavity, making it more electrophilic and suitable for binding anions.

Q3: How can I determine the pKa values for this compound?

A3: The pKa values, which indicate the pH at which a specific protonation step occurs, are critical for controlling the degree of protonation. For polyamines like this compound, which have multiple ionizable centers, there will be a series of pKa values.[1] The most common methods for determining these values are potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

  • Potentiometric Titration: This involves the gradual addition of a strong acid or base to a solution of the cryptand while monitoring the pH with a calibrated pH meter. The inflection points in the resulting titration curve correspond to the pKa values.

  • NMR Spectroscopy: pH-dependent NMR titrations can also be used. By monitoring the chemical shifts of specific protons within the cryptand structure as the pH is varied, one can determine the pKa values.

Troubleshooting Guides

Potentiometric Titration Issues
Problem Possible Cause(s) Troubleshooting Steps
Unstable or drifting pH readings 1. Faulty or improperly calibrated pH electrode. 2. Poor electrical connections. 3. Precipitation of the cryptand at certain pH values.1. Ensure the pH electrode is properly calibrated with fresh buffer solutions and is fully hydrated. 2. Check all cable connections to the pH meter. 3. Visually inspect the solution for any signs of precipitation during the titration. If precipitation occurs, consider using a co-solvent to improve solubility or performing the titration at a lower concentration.
No clear inflection points in the titration curve 1. The concentration of the octaaminocryptand solution is too low. 2. The pKa values are too close together to be resolved. 3. The response time of the electrode is too slow.1. Increase the concentration of the cryptand solution, if solubility allows. 2. Use a derivative plot (e.g., first or second derivative) of the titration data to better visualize the equivalence points. 3. Ensure the titrant is added slowly, especially near the expected equivalence points, to allow the electrode to stabilize. Consider replacing an old or slow-responding electrode.
Results are not reproducible 1. Inconsistent sample preparation. 2. Temperature fluctuations during the experiment. 3. Contamination of the sample or titrant.1. Use precise and consistent methods for preparing the cryptand solution and standardizing the titrant. 2. Perform the titration in a temperature-controlled vessel. 3. Use high-purity water and reagents. Ensure all glassware is thoroughly cleaned.
General Experimental Challenges
Problem Possible Cause(s) Troubleshooting Steps
Difficulty achieving a specific degree of protonation 1. Inaccurate pKa values. 2. Inappropriate buffer selection. 3. Complexation with metal ions from the buffer or glassware.1. Carefully determine the pKa values for your specific experimental conditions (temperature, ionic strength). 2. Select a buffer system with a pKa value close to the desired pH. For experiments involving metal ions, choose a non-coordinating buffer like HEPES, MOPS, or PIPES. 3. Use deionized, metal-free water and consider pre-treating glassware to remove any trace metal ions.
Precipitation of the protonated cryptand The protonated form of the octaaminocryptand may have lower solubility in certain solvents.1. Adjust the solvent system by adding a co-solvent (e.g., methanol, DMSO) to improve solubility. 2. Work with more dilute solutions of the cryptand.

Experimental Protocols

Protocol 1: Determination of pKa Values by Potentiometric Titration

This protocol outlines the general steps for determining the protonation constants of this compound.

Materials:

  • This compound

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free

  • High-purity, deionized water (degassed to remove CO2)

  • Potassium Chloride (KCl) for maintaining constant ionic strength

  • Calibrated pH meter and electrode

  • Automatic titrator or manual burette

  • Stir plate and stir bar

  • Temperature-controlled reaction vessel

Procedure:

  • Solution Preparation:

    • Prepare a solution of this compound (e.g., 1 mM) in deionized water.

    • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

  • Initial pH Adjustment:

    • Acidify the cryptand solution to a low pH (e.g., pH 2-3) by adding a known volume of standardized HCl. This ensures that all nitrogen atoms are initially protonated.

  • Titration:

    • Place the solution in the temperature-controlled vessel and begin stirring.

    • Immerse the calibrated pH electrode in the solution.

    • Begin titrating with the standardized NaOH solution, adding small, precise increments (e.g., 0.05 mL).

    • Record the pH reading after each addition, allowing the reading to stabilize.

    • Continue the titration until a high pH (e.g., pH 11-12) is reached to ensure all deprotonation steps are observed.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added.

    • Calculate the first and second derivatives of the titration curve to accurately determine the equivalence points.

    • The pH at the midpoint between two equivalence points corresponds to a pKa value. For a polyprotic species, you will observe multiple inflection points corresponding to the stepwise deprotonation.

Protocol 2: Monitoring Protonation by NMR Spectroscopy

This protocol provides a general method for observing the protonation state of this compound using NMR.

Materials:

  • This compound

  • Deuterated solvent (e.g., D₂O)

  • Deuterated acid (e.g., DCl) and base (e.g., NaOD) solutions of known concentration

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of this compound in the deuterated solvent in an NMR tube.

  • pH Titration in the NMR Tube:

    • Acquire an initial ¹H NMR spectrum of the cryptand solution.

    • Add small, precise aliquots of the deuterated acid or base to the NMR tube to incrementally change the pD (the equivalent of pH in D₂O).

    • Acquire a ¹H NMR spectrum after each addition.

  • Data Analysis:

    • Monitor the chemical shifts of specific protons in the octaaminocryptand that are sensitive to changes in protonation.

    • Plot the chemical shift of these protons as a function of the pD.

    • The resulting titration curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa values.

Data Presentation

PolyaminepKₐ₁pKₐ₂pKₐ₃pKₐ₄
Putrescine ~10.8~9.5--
Spermidine ~10.9~9.8~8.3-
Spermine ~10.9~10.0~8.9~7.9

Note: These values are approximate and can vary with temperature and ionic strength.

Visualizations

Experimental Workflow for pKa Determination

G Workflow for pKa Determination by Potentiometric Titration prep Prepare this compound Solution with Constant Ionic Strength acidify Acidify Solution to Low pH (e.g., 2-3) with Standard HCl prep->acidify titrate Titrate with Standard NaOH, Recording pH vs. Volume acidify->titrate plot Plot Titration Curve (pH vs. Volume NaOH) titrate->plot analyze Analyze Curve for Inflection Points (pKa Values) plot->analyze

Caption: Workflow for pKa determination.

Logical Relationship of pH and Protonation State

G Relationship Between pH and Protonation State low_ph Low pH (Acidic) high_protonation High Degree of Protonation (e.g., [H₈L]⁸⁺) low_ph->high_protonation Favors neutral_ph Neutral pH intermediate_protonation Intermediate Protonation States neutral_ph->intermediate_protonation Favors high_ph High pH (Basic) low_protonation Low Degree of Protonation (e.g., Neutral L) high_ph->low_protonation Favors

Caption: pH effect on protonation.

References

Technical Support Center: Overcoming Solubility Challenges with Octaaminocryptand 1 and its Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for octaaminocryptand 1 and its complexes. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility issues encountered during experimental work.

Troubleshooting Guides and FAQs

This section provides answers to frequently asked questions and troubleshooting tips for solubility-related challenges with this compound and its metal complexes.

Q1: My this compound is not dissolving in my desired solvent. What should I do?

A1: Solubility issues with this compound are common due to its rigid, cage-like structure. Here are several strategies to try:

  • Solvent Screening: Test a range of solvents with varying polarities. While this compound has poor water solubility, it may show better solubility in organic solvents. A systematic approach to solvent screening is recommended.

  • pH Adjustment: The eight amino groups of this compound are basic. Adjusting the pH of aqueous solutions can significantly impact solubility. Protonation of the amine groups at acidic pH can increase solubility in water.

  • Temperature Modification: Gently heating the solvent while dissolving the compound can increase solubility. However, be cautious of potential degradation at high temperatures.

  • Sonication: Using an ultrasonic bath can help to break down aggregates and improve the rate of dissolution.

Q2: I've formed a metal complex with this compound, and it has precipitated out of solution. How can I resolve this?

A2: The formation of a metal complex alters the overall polarity and intermolecular forces of the molecule, often leading to precipitation. Consider the following:

  • Counter-ion Effects: The choice of the metal salt and its counter-ion can influence the solubility of the resulting complex. Experiment with different counter-ions (e.g., nitrates, chlorides, triflates) to see if solubility improves.

  • Solvent Mixtures: A mixture of solvents can sometimes provide the ideal polarity to keep the complex in solution. For example, a combination of water with a miscible organic solvent like DMSO or ethanol might be effective.

  • Ligand Modification: If insolubility persists, consider chemical modification of the this compound ligand itself. Introducing hydrophilic functional groups can enhance the water solubility of both the free ligand and its metal complexes.

Q3: What are some common pitfalls to avoid when working with this compound and its complexes?

A3: Here are some common issues and how to prevent them:

  • Incomplete Dissolution: Ensure the compound is fully dissolved before proceeding with subsequent reactions or analyses. Undissolved particles can lead to inaccurate concentration measurements and irreproducible results.

  • Precipitation Over Time: Some solutions may be kinetically stable but thermodynamically unstable, leading to precipitation over time. It is advisable to use freshly prepared solutions whenever possible.

  • Hygroscopicity: Polyamines can be hygroscopic. Store this compound in a desiccator to prevent water absorption, which can affect its solubility characteristics.

Data Presentation: Solubility Enhancement Strategies

StrategyModificationExpected Outcome on SolubilityKey Considerations
Functionalization Introduction of anionic groups (e.g., carboxylates)Significant increase in aqueous solubility.May alter the metal complexation properties.
Attachment of polyethylene glycol (PEG) chainsEnhanced solubility in both aqueous and organic media.Can increase the overall size of the molecule significantly.
Incorporation of long alkyl chainsImproved solubility in nonpolar organic solvents.May decrease aqueous solubility.
Salt Formation Protonation of amine groups with various acidsIncreased solubility in polar protic solvents like water.The choice of acid and the degree of protonation are critical.
Co-solvency Use of a mixture of solvents (e.g., water/DMSO, water/ethanol)Can fine-tune the polarity of the medium to match the solute.The ratio of the solvents needs to be optimized.

Experimental Protocols

Protocol 1: General Procedure for Enhancing Aqueous Solubility via pH Adjustment

  • Weigh a precise amount of this compound into a clean vial.

  • Add a small volume of deionized water. The compound will likely not dissolve completely.

  • While stirring, add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise.

  • Monitor the dissolution of the solid. Continue adding acid until the compound is fully dissolved.

  • Record the final pH of the solution.

  • Note: This protonated form may have different complexation kinetics and stability compared to the free base.

Protocol 2: Screening for Optimal Co-solvent Mixture

  • Prepare stock solutions of this compound or its complex in a highly polar solvent (e.g., DMSO) and a less polar solvent in which it has some minimal solubility.

  • In a series of vials, prepare different ratios of the two solvents (e.g., 9:1, 4:1, 1:1, 1:4, 1:9).

  • Add a known amount of the compound to each vial.

  • Stir the vials at a constant temperature for a set period.

  • Visually inspect for dissolution or use a technique like UV-Vis spectroscopy to quantify the amount of dissolved solute.

Visualizations

The following diagrams illustrate key workflows and logical relationships for troubleshooting solubility issues.

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution Attempts cluster_check Solubility Check cluster_outcome Outcome start Start with solid This compound weigh Weigh Compound start->weigh add_solvent Add Solvent weigh->add_solvent stir Stir at RT add_solvent->stir heat Gently Heat stir->heat If not dissolved sonicate Sonicate heat->sonicate If still not dissolved check Visually Inspect for Dissolution sonicate->check success Fully Dissolved check->success Yes fail Insoluble check->fail No

Experimental workflow for dissolving this compound.

troubleshooting_logic cluster_ligand Free Ligand Troubleshooting cluster_complex Complex Troubleshooting start Solubility Issue Identified is_complex Is it the free ligand or a complex? start->is_complex change_solvent Screen different solvents is_complex->change_solvent Free Ligand change_counter_ion Change metal salt (counter-ion) is_complex->change_counter_ion Complex adjust_ph Adjust pH (for aqueous solutions) change_solvent->adjust_ph modify_temp Modify temperature adjust_ph->modify_temp solution Solution Achieved modify_temp->solution use_cosolvent Use a co-solvent system change_counter_ion->use_cosolvent ligand_mod Consider ligand functionalization use_cosolvent->ligand_mod ligand_mod->solution

Logical workflow for troubleshooting solubility problems.

Technical Support Center: Interpreting Complex NMR Spectra of Octaaminocryptand Host-Guest Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with octaaminocryptand 1 host-guest systems. The following sections address common issues encountered during NMR analysis and offer detailed experimental protocols and data interpretation strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are the proton (¹H) NMR signals for my host-guest complex broad and poorly resolved?

A1: Peak broadening is a common issue in the NMR spectroscopy of supramolecular systems and can stem from several factors.[1]

  • Chemical Exchange: If the guest is binding and unbinding from the host at a rate that is intermediate on the NMR timescale, it can lead to significant line broadening.[2] Often, this results in signals becoming so broad they disappear into the baseline.[2]

  • Molecular Tumbling: Large host-guest complexes tumble more slowly in solution, which can lead to shorter transverse relaxation times (T2) and consequently, broader peaks.[1]

  • Aggregation: Self-aggregation of the host or the host-guest complex at higher concentrations can form larger species that tumble slowly, causing peak broadening.[3]

  • Magnetic Field Inhomogeneity: Poor shimming of the NMR instrument can lead to a non-uniform magnetic field across the sample, resulting in broader signals.

Troubleshooting Steps:

  • Vary the Temperature: Acquiring spectra at different temperatures can alter the chemical exchange rate. Lower temperatures may slow the exchange to a "slow exchange" regime, resulting in sharp signals for both free and bound species. Conversely, higher temperatures can push the system into a "fast exchange" regime, showing a single, sharp, averaged signal.

  • Adjust Concentration: Diluting the sample can help mitigate aggregation effects, which may lead to sharper signals.

  • Change the Solvent: Using a more polar, deuterated solvent like methanol-d4 (CD₃OD) or DMSO-d6 can sometimes disrupt intermolecular hydrogen bonds that lead to aggregation.

  • Optimize Instrument Conditions: Ensure the instrument is properly shimmed before acquisition to minimize magnetic field inhomogeneity.

Q2: How can I definitively confirm that my guest molecule is encapsulated within the octaaminocryptand host?

A2: Several NMR methods can confirm guest encapsulation.

  • Chemical Shift Perturbation (CSP): The most direct evidence is a significant change in the chemical shift of the guest's protons. Upon entering the hydrophobic cavity of the cryptand, guest protons are shielded and typically exhibit a pronounced upfield shift. A ¹H NMR titration experiment, where the host is incrementally added to the guest, can be used to monitor these shifts and determine the binding stoichiometry.

  • 2D NOESY/ROESY: Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can detect spatial proximity between protons. Cross-peaks between the protons of the host and the protons of the guest are direct evidence that they are close in space (typically <5 Å), confirming encapsulation.

  • Diffusion-Ordered Spectroscopy (DOSY): This technique separates NMR signals based on the diffusion coefficient of the molecules. The larger host-guest complex will diffuse more slowly through the solution than the smaller, free guest molecule. In a DOSY spectrum, all signals from the complex will align at a single, smaller diffusion coefficient, confirming they are part of the same entity.

Q3: My ¹H NMR spectrum is too crowded, with overlapping signals from the host and guest. How can I resolve this?

A3: Overlapping signals are a common challenge. Advanced NMR experiments are designed to resolve this complexity.

  • Diffusion-Ordered Spectroscopy (DOSY): As mentioned above, DOSY is exceptionally powerful for separating signals of components in a mixture. It generates a 2D plot with chemical shift on one axis and the diffusion coefficient on the other. Signals from the large, slow-moving host-guest complex will be separated from those of the smaller, fast-moving free guest.

  • Heteronuclear NMR (¹³C, ¹⁵N): If your host or guest can be isotopically labeled, acquiring ¹³C or ¹⁵N HSQC spectra can provide highly resolved signals in a less crowded spectral region. ¹⁹F NMR is also a sensitive probe if a fluorinated guest is used.

  • Solid-State NMR (ssNMR): For systems that form solid materials or gels, ssNMR can provide detailed structural information, although it requires specialized equipment and techniques like Magic-Angle Spinning (MAS) to reduce line broadening.

Q4: How can I identify which specific parts of the guest molecule are interacting with the host?

A4: Saturation Transfer Difference (STD) NMR is the ideal experiment for this purpose.

The STD-NMR experiment identifies the specific protons of a guest molecule (ligand) that are in close contact with the host (receptor). The experiment works by selectively saturating a region of the NMR spectrum where only host protons resonate. This saturation is transferred via spin diffusion to the entire host molecule and then to any bound guest molecules. When the guest dissociates, it carries this "memory" of saturation, leading to a decrease in its signal intensity.

By subtracting a spectrum with saturation (on-resonance) from a spectrum without saturation (off-resonance), a "difference spectrum" is created. Only the signals of the ligand that received saturation will appear in this difference spectrum. The protons on the guest that are closest to the host will show the strongest signals, allowing for the mapping of the binding epitope.

Quantitative Data Summary

The following table provides representative data that might be obtained from NMR experiments on a hypothetical octaaminocryptand host-guest system.

Experiment TypeAnalyteParameterFree Guest ValueBound Guest ValueInterpretation
¹H NMR Guest Proton Ha (Aromatic)Chemical Shift (δ)7.25 ppm6.10 ppmSignificant upfield shift indicates encapsulation in the host's shielded cavity.
¹H NMR Guest Proton Hb (Aliphatic)Chemical Shift (δ)1.50 ppm0.25 ppmStrong shielding effect confirms this moiety is deep within the host cavity.
DOSY NMR Free Guest MoleculeDiffusion Coefficient (D)5.2 x 10⁻¹⁰ m²/s-The diffusion rate of the small, unbound guest molecule.
DOSY NMR Host-Guest ComplexDiffusion Coefficient (D)1.8 x 10⁻¹⁰ m²/s1.8 x 10⁻¹⁰ m²/sA significantly slower diffusion rate confirms the formation of a larger complex.
STD NMR Guest Proton Ha (Aromatic)STD Amplification (%)-100% (Normalized)This part of the guest is in close contact with the host.
STD NMR Guest Proton Hc (Terminal)STD Amplification (%)-15%This part of the guest has a much weaker interaction with the host.

Experimental Protocols

Protocol 1: ¹H NMR Titration for Stoichiometry and Binding Affinity
  • Sample Preparation:

    • Prepare a stock solution of the guest molecule at a known concentration (e.g., 1 mM) in the desired deuterated solvent.

    • Prepare a highly concentrated stock solution of the octaaminocryptand host (e.g., 20-50 mM) in the same solvent.

  • Initial Spectrum: Transfer a precise volume (e.g., 500 µL) of the guest solution to an NMR tube and acquire a standard ¹H NMR spectrum. This is the "free guest" spectrum.

  • Titration:

    • Add small, precise aliquots of the concentrated host solution to the NMR tube containing the guest.

    • After each addition, gently mix the sample and acquire a new ¹H NMR spectrum.

  • Data Analysis:

    • Monitor the chemical shift changes (Δδ) of the guest protons after each addition of the host.

    • Plot the change in chemical shift (Δδ) against the molar ratio of [Host]/[Guest].

    • The stoichiometry can often be determined from the inflection point of the resulting binding isotherm.

Protocol 2: DOSY NMR for Complex Formation Confirmation
  • Sample Preparation: Prepare a sample containing the host-guest complex in the appropriate deuterated solvent. It is often useful to have a slight excess of the free guest to visualize both species simultaneously.

  • Acquisition:

    • Use a standard 2D DOSY pulse sequence (e.g., ledbpgp2s on Bruker systems).

    • Key parameters to set include the diffusion time (Δ) and the gradient pulse duration (δ). These values depend on the molecular sizes and solvent viscosity and may require optimization.

  • Processing:

    • Process the 2D data using the instrument's software (e.g., TopSpin) or third-party software (e.g., Mnova).

    • The software will perform an inverse Laplace transform to generate the 2D spectrum, which plots chemical shift vs. diffusion coefficient.

  • Interpretation:

    • Identify the signals corresponding to the host and guest.

    • Confirm that all signals from the host and the bound guest align horizontally at the same diffusion coefficient.

    • If free guest is present, its signals will appear at a separate, higher diffusion coefficient.

Protocol 3: STD NMR for Binding Epitope Mapping
  • Sample Preparation: Prepare an NMR sample with the host and a significant molar excess of the guest (e.g., 1:50 to 1:100 ratio). The host concentration should be low (e.g., 10-50 µM) while the guest concentration is in the mM range.

  • Acquisition:

    • Acquire two separate spectra: an "on-resonance" spectrum and an "off-resonance" spectrum.

    • On-Resonance: Selectively irradiate a region of the spectrum where only host protons resonate and no guest signals are present (e.g., ~0.0 ppm or ~-1.0 ppm).

    • Off-Resonance: Irradiate a region far from any signals (e.g., 40 ppm) to serve as a reference.

    • A saturation time of ~2 seconds is a good starting point.

  • Processing:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • The result is the STD spectrum, which will ideally only show signals from the guest molecule that binds to the host.

  • Interpretation:

    • Analyze the relative intensities of the signals in the STD spectrum. The proton with the highest intensity is closest to the host surface.

    • Calculate the STD amplification factor for each guest proton by dividing its intensity in the STD spectrum by its intensity in the reference (off-resonance) spectrum. Normalizing the largest signal to 100% allows for easy comparison and mapping of the binding epitope.

Visualizations

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Prep1 Dissolve Host & Guest in Deuterated Solvent Prep2 Transfer to NMR Tube Prep1->Prep2 Acq1 Insert Sample into NMR Spectrometer Prep2->Acq1 Acq2 Lock & Shim Acq1->Acq2 Acq3 Select & Run NMR Experiment (1D, 2D, etc.) Acq2->Acq3 Proc1 Fourier Transform Acq3->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Signal Integration Proc2->Proc3 Anl1 Assign Peaks Proc3->Anl1 Anl2 Analyze Chemical Shifts, Coupling, & Integrals Anl1->Anl2 Anl3 Interpret Structure & Interactions Anl2->Anl3 G Start Start Troubleshooting Problem Are ¹H NMR peaks broad? Start->Problem Exchange Possible Cause: Intermediate Chemical Exchange Problem->Exchange Yes Aggregate Possible Cause: Aggregation Problem->Aggregate Yes Shims Possible Cause: Poor Shimming Problem->Shims Yes NoProblem Peaks are sharp Problem->NoProblem No SolutionTemp Solution: Vary Temperature Exchange->SolutionTemp SolutionConc Solution: Lower Concentration Aggregate->SolutionConc SolutionShims Solution: Re-shim Spectrometer Shims->SolutionShims End Peaks Resolved SolutionTemp->End SolutionConc->End SolutionShims->End G cluster_host Host (Cryptand) cluster_guest Guest (Ligand) Host Host Protons GuestBound Bound Guest Host->GuestBound 2. Transfer Saturation (NOE) GuestFree Free Guest (Bulk) GuestBound->GuestFree 3. Dissociation Detection Detected Signal (Reduced Intensity) GuestFree->Detection 4. Effect Observed Irradiation Selective RF Irradiation (On-Resonance) Irradiation->Host 1. Saturate

References

"preventing degradation of octaaminocryptand 1 in solution"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific degradation pathways and quantitative stability data for octaaminocryptand 1 are not extensively documented in publicly available literature. The following troubleshooting guides and FAQs are based on the general chemical properties of polyamine macrocycles and cryptands and are intended to provide general guidance.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned yellow. What could be the cause?

A1: Discoloration of polyamine solutions can be an indicator of oxidative degradation. The tertiary amine groups within the cryptand structure are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities. This can lead to the formation of N-oxides and other colored degradation products.

Q2: I am observing poor complexation efficiency with my target cation. Could this be related to the degradation of this compound?

A2: Yes, degradation of the cryptand can significantly impact its ability to form stable complexes. The three-dimensional structure of the cryptand is crucial for its selective binding properties. Any chemical modification to the macrocyclic framework, such as ring opening or side-chain reactions, can alter the cavity size and the arrangement of donor atoms, leading to a decrease in complexation efficiency and selectivity.

Q3: What are the ideal storage conditions for this compound in solid form and in solution?

A3:

  • Solid Form: Store in a tightly sealed container, protected from light and moisture, in a cool, dry place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize oxidation.

  • In Solution: If possible, prepare solutions fresh for each experiment. If storage is necessary, use deoxygenated solvents and store the solution under an inert atmosphere at low temperatures (e.g., -20°C). The choice of solvent is critical; avoid solvents that may react with the amine groups. Protic solvents may participate in hydrogen bonding and potentially influence stability.

Q4: What is the expected shelf-life of an this compound solution?

A4: The shelf-life of an this compound solution is highly dependent on the solvent, concentration, pH, and storage conditions (temperature, exposure to light and air). Without specific stability data, it is recommended to use freshly prepared solutions. If storing solutions, it is advisable to perform a quality control check (e.g., by NMR or LC-MS) to assess the integrity of the compound before use, especially after prolonged storage.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Analytical Data (NMR, LC-MS)
  • Symptom: Appearance of new signals in the 1H or 13C NMR spectrum, or additional peaks in the LC-MS chromatogram that are not attributable to the starting material, solvent, or expected complex.

  • Possible Cause: Degradation of this compound.

  • Troubleshooting Steps:

    • Review Handling Procedures: Were the solutions exposed to air or light for extended periods? Was the solvent of appropriate purity and deoxygenated?

    • Analyze Degradation Products: Attempt to characterize the new peaks. Mass spectrometry can provide molecular weights of the degradation products, which may suggest mechanisms like oxidation (addition of oxygen atoms) or hydrolysis.

    • Perform a Forced Degradation Study: To understand potential degradation pathways, you can intentionally expose a sample of this compound to stress conditions (e.g., high temperature, strong acid/base, oxidizing agent) and monitor the degradation profile.[1][2][3] This can help in identifying the likely degradation products you are observing.

Issue 2: Inconsistent Experimental Results
  • Symptom: High variability in results from experiments using this compound, such as binding assays or catalytic reactions.

  • Possible Cause: Inconsistent quality of the this compound solution due to ongoing degradation.

  • Troubleshooting Steps:

    • Standardize Solution Preparation: Ensure that the procedure for preparing this compound solutions is consistent for every experiment, including the source and purity of the solvent, and the method for weighing and dissolving the compound.

    • Prepare Fresh Solutions: Avoid using aged solutions. Prepare a fresh solution of this compound for each set of experiments.

    • Implement Quality Control: Before critical experiments, run a quick analytical check (e.g., TLC or a simple colorimetric test if available) to confirm the integrity of the cryptand solution.

Data Presentation

The following tables represent hypothetical stability data for this compound to illustrate how such information would be presented. Note: This is example data and not based on experimental results.

Table 1: Hypothetical Stability of this compound in Aqueous Solution at Different pH Values (Stored at 25°C in the Dark)

pH% Remaining after 24h% Remaining after 7 days% Remaining after 30 days
3.098.291.575.3
7.099.597.290.1
10.095.185.460.7

Table 2: Hypothetical Stability of this compound in Different Solvents (Stored at 4°C under Argon)

Solvent% Remaining after 30 days
Acetonitrile98.9
Dichloromethane97.5
Water (pH 7)95.8
Methanol92.3

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution of this compound
  • Materials:

    • This compound (solid)

    • High-purity, deoxygenated solvent (e.g., acetonitrile, HPLC grade)

    • Inert gas (argon or nitrogen)

    • Volumetric flask

    • Analytical balance

  • Procedure:

    • Weigh the desired amount of this compound in a clean, dry vial inside a glovebox or under a stream of inert gas.

    • Transfer the solid to a clean, dry volumetric flask.

    • Add a small amount of the deoxygenated solvent to dissolve the solid, swirling gently.

    • Once dissolved, dilute to the mark with the deoxygenated solvent.

    • Cap the flask and mix thoroughly by inversion.

    • If not for immediate use, transfer the solution to a vial with a septum cap, flush with inert gas, and store at an appropriate temperature (e.g., -20°C).

Protocol 2: General Workflow for Monitoring Solution Stability by HPLC
  • Objective: To assess the stability of this compound in a chosen solvent over time.

  • Procedure:

    • Prepare a stock solution of this compound as described in Protocol 1.

    • Immediately after preparation (t=0), inject an aliquot of the solution into an HPLC system and record the chromatogram. The peak area of this compound at t=0 is considered 100%.

    • Store the stock solution under the desired conditions (e.g., specific temperature, light or dark).

    • At predetermined time points (e.g., 24h, 48h, 1 week), withdraw an aliquot of the solution, bring it to room temperature if stored cold, and analyze by HPLC under the same conditions as the t=0 sample.

    • Calculate the percentage of this compound remaining at each time point relative to the initial peak area.

    • Monitor for the appearance and growth of new peaks, which would indicate degradation products.

Visualizations

Hypothetical_Degradation_Pathway Octaaminocryptand_1 This compound N_Oxide N-Oxide Formation Octaaminocryptand_1->N_Oxide Oxidation Ring_Opening Ring-Opened Products Octaaminocryptand_1->Ring_Opening Hydrolysis Oxidative_Stress Oxidative Stress (O2, light, metal ions) Oxidative_Stress->N_Oxide Hydrolytic_Stress Hydrolytic Stress (Acidic or Basic pH) Hydrolytic_Stress->Ring_Opening Loss_of_Complexation Loss of Complexation Ability N_Oxide->Loss_of_Complexation Ring_Opening->Loss_of_Complexation

Caption: Hypothetical degradation pathways for this compound.

Experimental_Workflow_for_Stability_Testing cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Prep_Solution Prepare Solution in Desired Solvent Initial_Analysis t=0 Analysis (HPLC, LC-MS) Prep_Solution->Initial_Analysis Store_Sample Store Under Test Conditions Initial_Analysis->Store_Sample Time_Point_Analysis Time Point Analysis (e.g., 24h, 1 week) Store_Sample->Time_Point_Analysis Time_Point_Analysis->Store_Sample Continue Storage Calculate_Degradation Calculate % Degradation Time_Point_Analysis->Calculate_Degradation Identify_Products Identify Degradation Products Time_Point_Analysis->Identify_Products

Caption: General workflow for assessing the stability of this compound.

References

"troubleshooting poor selectivity in octaaminocryptand 1 anion binding"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for octaaminocryptand 1 anion binding studies. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experimentation, with a focus on addressing poor selectivity in anion binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for anion binding?

A1: this compound, systematically named N(CH₂(CH₂)NHCH₂-p-xylyl-CH₂NHCH₂CH₂)₃N, is a synthetic macrobicyclic molecule. Its three-dimensional cavity, lined with nitrogen and hydrogen atoms, is well-suited for encapsulating anions. The protonated forms of this cryptand create a positively charged cavity that can bind anions through a combination of electrostatic interactions and hydrogen bonding. Its pre-organized structure can lead to high affinity and selectivity for specific anions.

Q2: What factors fundamentally govern anion selectivity in cryptands?

A2: Anion selectivity in cryptands is a complex interplay of several factors:

  • Molecular Rigidity: More rigid cryptands may exhibit higher selectivity as they are less able to adapt to anions of different sizes and shapes.[1]

  • Bonding Site and Cavity Size: The size and shape of the cryptand's cavity, along with the positioning of hydrogen bond donors, determine the complementarity with the target anion.

  • Electrostatic Interactions: The attraction between the positively charged (protonated) cryptand and the negatively charged anion is a primary driving force for binding.

  • Pauli Exchange Repulsion: This repulsive force becomes significant when the anion is too large for the cavity, preventing effective binding.[1]

  • Solvent Effects: The solvent can compete for binding to both the cryptand and the anion, influencing the overall binding affinity and selectivity.

  • pH: The pH of the solution dictates the protonation state of the amine groups in the cryptand, which is crucial for creating the positively charged binding cavity.

Q3: How is the binding affinity and selectivity of this compound for different anions determined experimentally?

A3: The most common method for determining binding constants (a measure of affinity) is through titration experiments monitored by various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, being a powerful tool. In a typical ¹H NMR titration, a solution of the cryptand is titrated with a solution containing the anion of interest, and the changes in the chemical shifts of the cryptand's protons are monitored. These changes are then fitted to a binding model to calculate the association constant (Ka).[2][3] Selectivity is determined by comparing the binding constants for a range of different anions under the same experimental conditions.

Troubleshooting Guide: Poor Anion Selectivity

This guide addresses common problems researchers may face that lead to poor or unexpected anion selectivity.

Issue 1: The cryptand binds non-selectively to multiple anions.

  • Question: My this compound is binding to several anions with similar affinities, whereas I expected it to be selective for a specific one. What could be the cause?

  • Answer:

    • Incorrect pH: The selectivity of polyamine cryptands is highly dependent on their protonation state. An incorrect pH can lead to a distribution of differently protonated species, some of which may bind non-selectively. It is crucial to buffer the solution to a pH where the desired protonation state is dominant.

    • Solvent Choice: The solvent can significantly impact selectivity. A highly polar or coordinating solvent can compete with the anion for binding sites on the cryptand, leveling the differences in binding affinities between anions. Consider using a less coordinating solvent if your system allows.

    • Counter-ion Effects: The counter-ion of the anion salt used in the titration can interact with the cryptand-anion complex, affecting the binding equilibrium. It is advisable to use salts with large, non-coordinating counter-ions (e.g., tetrabutylammonium).

    • Flexibility of the Cryptand: While designed to be pre-organized, some conformational flexibility may still exist, allowing the cryptand to adapt to different anions, thus reducing selectivity.

Issue 2: The observed binding affinity is much weaker than expected.

  • Question: I am observing very weak binding, or no binding at all, for the target anion. Why might this be happening?

  • Answer:

    • Incomplete Protonation: Ensure the pH of your solution is sufficiently low to achieve the desired level of protonation on the cryptand's amine groups. Without sufficient positive charge, the electrostatic attraction to the anion will be weak.

    • Purity of the Cryptand: Impurities in your synthesized cryptand can interfere with anion binding. Ensure the cryptand is thoroughly purified, for example, by column chromatography.

    • Water Content in Organic Solvents: Trace amounts of water in organic solvents can solvate the anions and the cryptand, weakening the interaction. Use freshly dried solvents for your experiments.

    • Anion Solvation: The anion may be strongly solvated by the solvent, making it energetically unfavorable to desolvate and enter the cryptand's cavity.

Issue 3: ¹H NMR titration data is difficult to interpret or fit to a binding model.

  • Question: The chemical shift changes in my ¹H NMR titration are very small, or the peaks are broad, making it difficult to determine the binding constant. What are the possible reasons?

  • Answer:

    • Slow or Intermediate Exchange: If the binding and unbinding of the anion is on the same timescale as the NMR experiment, significant peak broadening can occur. In such cases, variable temperature NMR experiments might be necessary to move into a fast or slow exchange regime.

    • Low Binding Affinity: If the binding is very weak, the changes in chemical shifts will be small. In this case, you may need to use higher concentrations of the cryptand and/or anion, or switch to a more sensitive technique like Isothermal Titration Calorimetry (ITC).

    • Overlapping Peaks: The proton signals of the cryptand may overlap, making it difficult to accurately track the chemical shift changes of a specific proton. Using a higher field NMR spectrometer or a different deuterated solvent might help to resolve the peaks.[4]

    • Complex Stoichiometry: If the binding is not a simple 1:1 interaction, fitting the data to a 1:1 model will give poor results. Consider the possibility of other stoichiometries (e.g., 1:2 host:guest) in your data analysis.

Quantitative Data

AnionBinding Constant (Ka, M⁻¹)Solvent SystemReference
Cl⁻935% v/v H₂O/DMSO-d₆
SO₄²⁻7.3 x 10³5% v/v H₂O/DMSO-d₆
PO₄³⁻8.4 x 10⁵5% v/v H₂O/DMSO-d₆

Note: This data is for a tripodal hexaurea receptor and is provided for illustrative purposes. The actual binding constants for this compound may vary.

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of this compound, N(CH₂(CH₂)NHCH₂-p-xylyl-CH₂NHCH₂CH₂)₃N, is a multi-step process that is generally challenging. It involves high-dilution reactions and requires careful purification.

Materials:

  • Tris(2-aminoethyl)amine (TREN)

  • p-Xylylene dichloride

  • High-purity, dry solvents (e.g., acetonitrile, DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis

  • Chromatography supplies (silica gel, solvents)

Procedure:

  • Macrocyclization Step 1: Under an inert atmosphere, a solution of tris(2-aminoethyl)amine in a large volume of dry solvent is prepared.

  • A solution of p-xylylene dichloride in the same solvent is added dropwise to the TREN solution over an extended period (typically 24-48 hours) under vigorous stirring. This pseudo-high dilution technique favors intramolecular cyclization over polymerization.

  • The reaction mixture is stirred for an additional 24 hours at room temperature.

  • The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel. This is often a challenging step due to the polar nature of the product.

  • Macrocyclization Step 2 (Capping): The purified intermediate is then reacted with another equivalent of a "capping" agent, which could be another molecule of TREN or a similar trifunctional amine, again under high-dilution conditions to form the final cryptand.

  • Final Purification: The final product is purified by column chromatography and/or recrystallization to yield the pure octaaminocryptand.

Note: The yields for cryptand syntheses are often low due to the difficulty of the cyclization steps and purification.

Protocol 2: Determination of Anion Binding Constant by ¹H NMR Titration

Materials:

  • Purified this compound

  • Anion salts (e.g., tetrabutylammonium salts of the anions of interest)

  • Deuterated solvent (e.g., DMSO-d₆, CD₃CN, D₂O with appropriate buffer)

  • High-precision microsyringe

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen deuterated solvent.

    • Prepare a stock solution of the anion salt at a much higher concentration (e.g., 50-100 mM) in the same solvent.

  • Initial NMR Spectrum:

    • Transfer a precise volume (e.g., 0.5 mL) of the cryptand stock solution to an NMR tube.

    • Record a ¹H NMR spectrum of the free cryptand. This is your "zero-point" spectrum.

  • Titration:

    • Using a microsyringe, add a small, precise aliquot of the anion stock solution to the NMR tube containing the cryptand solution.

    • Gently mix the solution in the NMR tube.

    • Record a ¹H NMR spectrum after each addition.

    • Repeat the addition and recording steps until the chemical shifts of the cryptand's protons no longer change significantly, indicating saturation of the binding sites. This may require adding several equivalents of the anion.

  • Data Analysis:

    • For each titration point, determine the chemical shift (δ) of one or more of the cryptand's protons that show a significant change upon anion binding.

    • Plot the change in chemical shift (Δδ = δ_observed - δ_free) against the concentration of the anion.

    • Fit the resulting binding isotherm to a 1:1 binding model using non-linear regression software to calculate the association constant (Ka).

Visualizations

Troubleshooting_Poor_Selectivity cluster_InitialChecks Initial Checks cluster_ExperimentalParameters Experimental Parameters cluster_AdvancedTroubleshooting Advanced Troubleshooting cluster_Solutions Solutions start Poor Anion Selectivity Observed check_pH Is the pH of the solution optimal for the desired protonation state? start->check_pH check_solvent Is the solvent appropriate and sufficiently non-coordinating? start->check_solvent check_purity Is the octaaminocryptand pure? start->check_purity adjust_pH Adjust and buffer the pH of the solution. check_pH->adjust_pH No counter_ion Are there interfering counter-ions? check_pH->counter_ion Yes change_solvent Consider a less polar or non-coordinating solvent. check_solvent->change_solvent No check_solvent->counter_ion Yes repurify Repurify the cryptand using column chromatography. check_purity->repurify No check_purity->counter_ion Yes adjust_pH->counter_ion change_solvent->counter_ion repurify->counter_ion concentration Are the host and guest concentrations appropriate? counter_ion->concentration No use_non_coord_ion Use salts with large, non-coordinating counter-ions (e.g., TBA+). counter_ion->use_non_coord_ion Yes temp_effects Could temperature be affecting the binding equilibrium? concentration->temp_effects Yes optimize_conc Optimize host and guest concentrations for the binding isotherm. concentration->optimize_conc No vt_nmr Perform variable-temperature (VT) NMR studies. temp_effects->vt_nmr end Improved Selectivity temp_effects->end No use_non_coord_ion->concentration optimize_conc->temp_effects vt_nmr->end

Caption: Troubleshooting workflow for poor anion selectivity.

Anion_Binding_Study_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis cluster_Conclusion Conclusion synthesis Synthesize and Purify this compound prepare_solutions Prepare Stock Solutions of Cryptand and Anion Salts synthesis->prepare_solutions nmr_titration Perform 1H NMR Titration prepare_solutions->nmr_titration data_acquisition Acquire NMR Spectra at Each Titration Point nmr_titration->data_acquisition process_spectra Process NMR Spectra and Determine Chemical Shifts data_acquisition->process_spectra plot_data Plot Δδ vs. Anion Concentration process_spectra->plot_data fit_model Fit Data to a Binding Model plot_data->fit_model calc_ka Calculate Association Constant (Ka) fit_model->calc_ka compare_ka Compare Ka for Different Anions to Determine Selectivity calc_ka->compare_ka

Caption: Experimental workflow for anion selectivity determination.

References

Technical Support Center: Refining Experimental Conditions for Octaaminocryptand 1 Complexation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental conditions for octaaminocryptand 1 complexation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a synthetic macrobicyclic ligand belonging to the cryptand family. These molecules are known for their three-dimensional cage-like structure which allows them to encapsulate a variety of cations.[1] Due to their ability to selectively bind metal ions, they are utilized in areas such as ion sensing, separation processes, and as reagents in inorganic and organometallic synthesis.[1]

Q2: What factors influence the stability of this compound complexes?

A2: The stability of this compound complexes is influenced by several factors including:

  • Cation Size: The selectivity of cryptands is highly dependent on the match between the cation size and the cavity size of the cryptand.

  • Solvent: The nature of the solvent plays a critical role. Polar solvents can solvate the metal ions, competing with the cryptand for binding. Less polar solvents often lead to more stable complexes.[2][3]

  • pH: For aminocryptands, the pH of the solution is crucial as it affects the protonation state of the nitrogen atoms, which are involved in cation binding.

  • Counter-ion: The nature of the anion associated with the metal salt can also influence complexation.

Q3: How can I characterize the formation and structure of an this compound complex?

A3: Several analytical techniques can be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to study the changes in the chemical environment of the cryptand upon guest binding. Titration experiments can be used to determine binding constants.[4]

  • UV-Vis Spectroscopy: Changes in the UV-Vis absorption spectrum of the cryptand or guest upon complexation can be monitored to determine binding stoichiometry and stability constants.

  • Mass Spectrometry: Mass spectrometry can confirm the formation of the complex and provide information about its stoichiometry by identifying the molecular ion peak of the host-guest species.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural information of the complex in the solid state.

  • Potentiometric Titration: This technique is used to determine the stability constants of the metal complexes by measuring the change in pH upon complex formation.

Troubleshooting Guides

Issue 1: Low Yield in this compound Synthesis

Question: I am experiencing low yields in the synthesis of this compound. What are the common causes and how can I improve the yield?

Answer: Low yields in cryptand synthesis are a common challenge. Here are some potential causes and solutions:

  • Purity of Reagents: Ensure all starting materials, especially the diamine and the diacyl chloride or dialdehyde, are of high purity. Impurities can lead to side reactions.

  • High Dilution Conditions: The cyclization step is critical and must be performed under high dilution to favor intramolecular cyclization over intermolecular polymerization. This is often achieved by the slow addition of reagents using a syringe pump.

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the amine groups.

  • Reaction Time and Temperature: Optimize the reaction time and temperature. Some cyclization reactions require prolonged reaction times at elevated temperatures.

  • Choice of Base: The choice and stoichiometry of the base used to scavenge the acid produced during the reaction (e.g., HCl from an acyl chloride) is crucial.

dot

Low_Yield_Troubleshooting Start Low Synthesis Yield Purity Check Reagent Purity Start->Purity Impure reagents? Dilution Optimize High Dilution Start->Dilution Polymerization? Atmosphere Ensure Inert Atmosphere Start->Atmosphere Oxidation? Conditions Optimize Reaction Conditions Start->Conditions Incomplete reaction? Purification Review Purification Procedure Start->Purification Loss during workup? Success Improved Yield Purity->Success Dilution->Success Atmosphere->Success Conditions->Success Purification->Success

Caption: Troubleshooting workflow for low synthesis yield.

Issue 2: Difficulty in Purifying this compound

Question: I am struggling to purify the synthesized this compound. What are the recommended methods?

Answer: The purification of octaaminocryptands can be challenging due to their polarity and potential for salt formation.

  • Column Chromatography: While often effective, the choice of stationary and mobile phases is critical. Alumina is sometimes preferred over silica gel for amines to avoid strong adsorption. A gradient elution with a polar solvent containing a small amount of base (e.g., triethylamine) can be effective.

  • Recrystallization: This is a powerful technique for obtaining highly pure crystalline material. Finding a suitable solvent or solvent system is key. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Acid-Base Extraction: The basic nature of the amine groups can be exploited. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to protonate the cryptand and extract it into the aqueous phase, leaving non-basic impurities behind. The cryptand can then be recovered by basifying the aqueous phase and extracting it back into an organic solvent.

dot

Purification_Workflow Crude Crude this compound Chromatography Column Chromatography (Alumina/Silica) Crude->Chromatography Recrystallization Recrystallization Crude->Recrystallization Extraction Acid-Base Extraction Crude->Extraction Pure Pure this compound Chromatography->Pure Recrystallization->Pure Extraction->Pure

Caption: Purification strategies for this compound.

Issue 3: Inconclusive NMR Titration Results

Question: My NMR titration to determine the binding constant is not giving clear results. What could be the problem?

Answer: Inconclusive NMR titration results can arise from several factors:

  • Fast or Slow Exchange Regime: The appearance of the NMR spectra depends on the rate of guest exchange. In the fast exchange regime, a single, averaged peak will shift upon addition of the guest. In the slow exchange regime, separate peaks for the free and complexed host will be observed, with their relative intensities changing. Intermediate exchange can lead to broad, poorly resolved peaks.

  • Concentration Range: The concentration of the host and guest should be appropriately chosen relative to the expected binding constant (Ka). A general guideline is to have the host concentration around 1/Ka.

  • Solvent Effects: The solvent can significantly influence the binding affinity. Ensure the solvent used is appropriate and does not compete strongly with the guest for the cryptand's cavity.

  • Sample Preparation: It is crucial to maintain a constant concentration of the observed species (usually the host) while varying the titrant concentration. This is best achieved by preparing a series of separate samples with constant host concentration and varying guest concentrations.

Issue 4: Problems with Crystallization of the Complex

Question: I am unable to obtain single crystals of my this compound complex for X-ray analysis. Any suggestions?

Answer: Growing single crystals of cryptand complexes can be an art. Here are some common techniques and troubleshooting tips:

  • Slow Evaporation: Dissolve the complex in a suitable solvent and allow the solvent to evaporate slowly in a loosely capped vial.

  • Vapor Diffusion: Place a concentrated solution of the complex in a small vial, and place this vial inside a larger sealed container with a more volatile solvent in which the complex is less soluble. The slow diffusion of the "anti-solvent" vapor into the solution can induce crystallization.

  • Solvent Purity: Use high-purity solvents.

  • Minimize Vibrations: Place the crystallization setup in a location free from vibrations.

  • Purity of the Complex: Ensure the complex is pure before attempting crystallization. Even small amounts of impurities can inhibit crystal growth.

Data Presentation

Table 1: Factors Influencing Complexation Efficiency

ParameterEffect on ComplexationRecommendations
Solvent Polarity Higher polarity can decrease stability due to ion solvation.Use less polar, aprotic solvents like acetonitrile or chloroform where possible.
pH Affects protonation of amine groups, which are crucial for binding.Buffer the solution to a pH where the amine groups are largely deprotonated for optimal cation binding.
Temperature Can affect both the thermodynamics and kinetics of complexation.Optimize temperature for the specific host-guest system.
Guest Concentration Influences the equilibrium position of the complexation reaction.Use an appropriate excess of the guest to drive the complexation to completion if desired.

Experimental Protocols

Protocol 1: Potentiometric Titration for Stability Constant Determination

This protocol outlines the determination of the stability constant of an this compound-metal ion complex.

Materials:

  • Calibrated pH meter and electrode

  • Thermostated reaction vessel

  • Standardized solutions of HCl and NaOH

  • This compound solution of known concentration

  • Metal salt solution of known concentration

  • Inert electrolyte solution (e.g., KCl or KNO₃) to maintain constant ionic strength

Procedure:

  • Calibrate the pH electrode using standard buffer solutions.

  • In the thermostated vessel, prepare a solution containing a known amount of this compound, the metal ion, and the inert electrolyte.

  • Add a known excess of standardized HCl to protonate all the amine groups of the cryptand.

  • Titrate the solution with a standardized NaOH solution, recording the pH after each addition of the titrant.

  • Perform a separate titration of the ligand in the absence of the metal ion to determine its protonation constants.

  • Analyze the titration data using appropriate software to calculate the stability constant (log K) of the metal complex.

dot

Potentiometric_Titration_Workflow Start Start Prepare Prepare Solution (Cryptand, Metal, Electrolyte, HCl) Start->Prepare Titrate Titrate with NaOH (Record pH) Prepare->Titrate Titrate_Ligand Titrate Ligand Alone (Determine pKa) Prepare->Titrate_Ligand Analyze Analyze Data (Calculate log K) Titrate->Analyze Titrate_Ligand->Analyze End End Analyze->End

Caption: Workflow for potentiometric titration.

Protocol 2: UV-Vis Titration for Binding Stoichiometry

This protocol describes how to determine the binding stoichiometry using the continuous variation method (Job's plot).

Materials:

  • UV-Vis spectrophotometer

  • Matched quartz cuvettes

  • Stock solutions of this compound and the guest (metal ion) of the same concentration

Procedure:

  • Prepare a series of solutions where the total molar concentration of the host and guest is constant, but their mole fractions vary (from 0 to 1).

  • For each solution, record the UV-Vis spectrum over a relevant wavelength range.

  • Identify a wavelength where the absorbance changes significantly upon complexation.

  • Correct the absorbance at this wavelength for the absorbance of the free host and guest.

  • Plot the corrected absorbance versus the mole fraction of the guest.

  • The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex.

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UV_Vis_Titration_Logic Start Prepare Stock Solutions (Host & Guest, Same Conc.) Prepare_Series Prepare Series of Solutions (Varying Mole Fractions) Start->Prepare_Series Measure_Spectra Record UV-Vis Spectra Prepare_Series->Measure_Spectra Plot_Data Plot Corrected Absorbance vs. Mole Fraction Measure_Spectra->Plot_Data Determine_Stoichiometry Determine Stoichiometry from Maximum Plot_Data->Determine_Stoichiometry

Caption: Logic for determining stoichiometry via UV-Vis.

References

"strategies for enhancing the kinetic stability of octaaminocryptand 1 complexes"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with octaaminocryptand 1 and its metal complexes. The focus is on strategies to enhance the kinetic stability of these complexes, a critical factor for their application in various fields, including radiopharmaceuticals and imaging agents.

Frequently Asked Questions (FAQs)

Q1: What is kinetic stability and why is it crucial for this compound complexes?

A1: Kinetic stability, or inertness, refers to the resistance of a complex to dissociate into its constituent metal ion and ligand over time. Unlike thermodynamic stability, which relates to the equilibrium position of the complex formation, kinetic stability is concerned with the rate at which this dissociation occurs. For applications such as in vivo imaging or therapy, high kinetic stability is paramount to prevent the premature release of the metal ion, which could lead to off-target toxicity or a loss of signal at the desired location. The cage-like structure of this compound is designed to encapsulate a metal ion, significantly enhancing its kinetic stability.

Q2: What are the key factors influencing the kinetic stability of this compound complexes?

A2: Several factors govern the kinetic stability of these complexes:

  • Pre-organization of the Ligand: A rigid cryptand that is already in a conformation suitable for metal binding (pre-organized) will form a more stable complex.

  • Size Match between Metal Ion and Cryptand Cavity: A snug fit between the metal ion and the cavity of the this compound minimizes the flexibility of the complex and hinders dissociation pathways.

  • Nature of the Donor Atoms: The eight amino groups in this compound form strong coordinate bonds with the metal ion. The basicity of these nitrogen donors influences the strength of these bonds.

  • Structural Rigidity: Introducing rigidifying elements into the cryptand backbone, such as aromatic rings or bridges, can significantly enhance kinetic inertness by reducing the ligand's ability to undergo the conformational changes required for metal ion release.[1][2]

Q3: How can the kinetic stability of an this compound complex be experimentally enhanced?

A3: Several strategies can be employed to improve the kinetic inertness of these complexes:

  • Ligand Modification: Introducing bulky substituents on the exterior of the cryptand can sterically hinder the approach of solvent molecules or other competing ligands that might facilitate dissociation.

  • Backbone Rigidification: Incorporating rigid groups (e.g., pyridine rings) into the macrocyclic framework can pre-organize the ligand for metal binding and increase the energy barrier for dissociation.[3]

  • Cross-Bridging: Adding a bridge across the macrocycle, similar to the design of sarcophagine ligands, creates a more encapsulating and rigid structure, leading to exceptionally high kinetic stability.[4][5] This strategy has been shown to be highly effective for copper complexes.

Q4: What is the "cryptate effect" and how does it relate to kinetic stability?

A4: The cryptate effect refers to the enhanced thermodynamic and kinetic stability of a complex formed with a cryptand compared to a similar acyclic or monocyclic ligand. This is due to the three-dimensional encapsulation of the metal ion within the cryptand's cavity, which provides a high degree of pre-organization and a significant energetic barrier to dissociation.

Troubleshooting Guides

Issue 1: Rapid Dissociation of the Metal Complex in Acidic Conditions

Symptoms:

  • Loss of signal in PET imaging or other detection methods over a short period in an acidic biological environment.

  • Appearance of free metal ion in solution, detected by analytical techniques like ICP-MS.

Possible Causes:

  • Proton-Assisted Dissociation: The amino groups of the cryptand can be protonated in acidic media, leading to the unwrapping of the ligand and release of the metal ion.

  • Mismatch between Metal Ion and Cavity Size: An ion that is too small for the cavity may not be held tightly, allowing for easier access of protons and solvent molecules.

Troubleshooting Steps:

  • Modify the Ligand for Higher Acid Resistance:

    • Introduce electron-withdrawing groups near the amine donors to reduce their basicity and thus their tendency to become protonated.

    • Incorporate more rigid linkers in the cryptand backbone to make the unwrapping process more energetically demanding.

  • Select a More Appropriately Sized Metal Ion: Consult ionic radii data to ensure the best possible fit within the this compound cavity.

  • Perform Kinetic Stability Studies: Conduct acid-assisted dissociation experiments to quantify the stability of your complex and compare different formulations or modified ligands (see Experimental Protocols section).

Issue 2: Transchelation of the Metal Ion to Other Biological Ligands

Symptoms:

  • Accumulation of the metal ion in non-target tissues known to have high concentrations of metal-binding proteins (e.g., liver).

  • In vitro, a decrease in the concentration of the cryptate when incubated in serum or with competing chelators like EDTA.

Possible Causes:

  • Insufficient Kinetic Inertness: The dissociation rate of your complex, even if slow, may be significant in the presence of a high concentration of a strong competing ligand.

  • Flexible Ligand Structure: If the this compound derivative is too flexible, it may allow for a stepwise dissociation that is susceptible to attack by other chelators.

Troubleshooting Steps:

  • Increase Ligand Rigidity: Synthesize a more rigid version of the this compound by incorporating features like cross-bridges. Sarcophagine-type ligands are benchmarks for high in vivo stability due to their rigid, encapsulating nature.

  • Conduct Competition Assays: Test the stability of your complex in the presence of a large excess of a strong chelator like DTPA or in biological media such as human serum to assess its resistance to transchelation.

  • Optimize the Donor Set: While this compound has eight amine donors, for certain metals, a mixed-donor ligand (e.g., with some oxygen donors) might offer a better balance of thermodynamic stability and kinetic inertness.

Quantitative Data on Kinetically Inert Cryptand-like Complexes

Ligand ClassMetal IonConditions for Dissociation StudyHalf-life (t₁/₂)Reference
Sarcophagine (Sar)⁶⁴CuIn vivo (murine model)High in vivo stability observed
Pyridine-rigidified Hexaazamacrocycle (H₄pyta)Ln(III)5 M HClO₄ at 90 °CSeveral hours
Tacn-based ligand with methylthiazolyl arms (no2th)Cu(II)2 M HCl at 90 °C~15 days

Experimental Protocols

Protocol 1: Determination of Kinetic Stability by Acid-Assisted Dissociation

Objective: To measure the rate of dissociation of a metal-octaaminocryptand 1 complex in a strongly acidic solution.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the metal-cryptate complex of known concentration (e.g., 1 mM) in a non-coordinating buffer or deionized water.

    • Prepare a solution of a strong, non-coordinating acid (e.g., 5 M HClO₄ or 2 M HCl).

  • Initiation of the Dissociation Reaction:

    • At time t=0, add a small aliquot of the complex stock solution to the acid solution, pre-heated to a constant temperature (e.g., 60 °C or 90 °C) in a thermostatted cuvette holder of a UV-Vis spectrophotometer.

    • The final concentration of the complex should be in the range suitable for spectrophotometric detection (e.g., 50-100 µM).

  • Data Acquisition:

    • Immediately begin recording the UV-Vis spectrum of the solution at regular time intervals. The dissociation of the complex will result in changes in the absorption spectrum as the coordination environment of the metal ion changes. Monitor the change in absorbance at a wavelength where the difference between the complex and the free metal ion is maximal.

  • Data Analysis:

    • The observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential decay equation.

    • The half-life of the complex under these conditions can be calculated using the formula: t₁/₂ = ln(2) / k_obs.

Visualizations

Experimental_Workflow Experimental Workflow for Acid-Assisted Dissociation A Prepare Complex and Acid Solutions B Initiate Reaction in Spectrophotometer A->B C Record UV-Vis Spectra Over Time B->C D Analyze Absorbance vs. Time Data C->D E Calculate Rate Constant and Half-life D->E

Caption: Workflow for determining kinetic stability.

Signaling_Pathway Strategies to Enhance Kinetic Stability A This compound Complex B Enhanced Kinetic Stability A->B Achieved by C Ligand Modification (Bulky Groups) C->B D Backbone Rigidification (e.g., Pyridine Rings) D->B E Cross-Bridging (Sarcophagine-like) E->B

Caption: Strategies for enhancing kinetic stability.

References

Validation & Comparative

A Comparative Guide to Anion Binding: Octaaminocryptand 1 vs. Alternative Cryptands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of octaaminocryptand 1 and other cryptand families for their efficacy in anion binding. Due to a lack of specific experimental data on the anion binding properties of this compound in the public domain, this guide will focus on the broader class of protonated octaaminocryptands as a representative model. This will be compared with other well-documented anion-binding cryptands, namely aza-cryptands and bistren cryptands. The comparison is supported by experimental data from peer-reviewed literature, with detailed methodologies for key experiments.

Introduction to Cryptands for Anion Recognition

Cryptands are three-dimensional polycyclic molecules capable of encapsulating ions within their intramolecular cavities. While initially recognized for their remarkable cation-binding capabilities, the protonated forms of polyamine-based cryptands, such as octaaminocryptands, have emerged as powerful receptors for anions.[1] The protonation of the amine groups creates a positively charged cavity, facilitating the binding of anions through a combination of electrostatic interactions and hydrogen bonding. This guide explores the quantitative aspects of anion binding by these fascinating molecules.

Quantitative Comparison of Anion Binding Affinities

The binding affinity of a cryptand for a specific anion is quantified by its association constant (Kₐ) or, more commonly, the logarithm of the association constant (log Kₐ). A higher log Kₐ value indicates a stronger binding affinity. The following table summarizes the available anion binding data for representative cryptands.

Cryptand ClassRepresentative CompoundAnionlog KₐSolvent/ConditionsExperimental Method
Protonated Octaaza-cryptand Thiophene-based AzacryptandSO₄²⁻5.26D₂O, pD = 2.0¹H NMR Titration
NO₃⁻4.32D₂O, pD = 2.0¹H NMR Titration
Cl⁻3.70D₂O, pD = 2.0¹H NMR Titration
Br⁻3.65D₂O, pD = 2.0¹H NMR Titration
I⁻3.55D₂O, pD = 2.0¹H NMR Titration
Bistren Cryptand Dicopper(II) Bistren CryptateN₃⁻4.78Aqueous, pH 8UV-Vis Titration

Note: Data for a specific "this compound" is not available. The data presented for the protonated octaaza-cryptand is for a thiophene-based analogue and serves as a representative example for this class of compounds.[2] The data for the bistren cryptand is for its dicopper(II) complex.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key techniques used to determine anion binding constants.

¹H NMR Titration

Proton Nuclear Magnetic Resonance (¹H NMR) titration is a powerful technique to study host-guest interactions in solution. The binding of an anion to a cryptand induces changes in the chemical shifts of the cryptand's protons. By monitoring these changes upon the incremental addition of the anion, the association constant can be determined.

A Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the cryptand (host) of a known concentration (e.g., 2 mM) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Prepare a stock solution of the anion (guest) as a salt (e.g., sodium salt) of a much higher concentration (e.g., 20 mM) in the same deuterated solvent.

  • Initial Spectrum:

    • Acquire a ¹H NMR spectrum of the pure cryptand solution. This serves as the reference (0 equivalents of guest).

  • Titration:

    • Add small aliquots of the anion stock solution to the cryptand solution in the NMR tube.

    • After each addition, thoroughly mix the solution and acquire a new ¹H NMR spectrum.

    • Continue this process until the chemical shifts of the cryptand's protons no longer change significantly, indicating saturation of the binding sites.

  • Data Analysis:

    • Identify the proton signals of the cryptand that show the most significant chemical shift changes upon anion binding.

    • Plot the change in chemical shift (Δδ) of these protons as a function of the anion concentration.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis software to calculate the association constant (Kₐ).[2]

Potentiometric Titration

Potentiometric titration is another common method for determining binding constants, particularly for protonated hosts. It involves monitoring the change in the potential of an ion-selective electrode (ISE) as a function of the titrant volume.

A Generalized Protocol:

  • Cell Setup:

    • Assemble an electrochemical cell consisting of an indicator electrode (e.g., a pH electrode or an ion-selective electrode for the anion of interest) and a reference electrode (e.g., Ag/AgCl).

    • Place a solution of the cryptand at a known concentration in a thermostated vessel.

  • Calibration:

    • Calibrate the electrode system using standard solutions to ensure accurate potential readings.

  • Titration:

    • Add a standardized solution of the anion salt incrementally to the cryptand solution.

    • Record the cell potential (in millivolts) after each addition, allowing the system to reach equilibrium.

  • Data Analysis:

    • Plot the measured potential against the volume of titrant added.

    • The resulting titration curve can be analyzed using specialized software (e.g., HYPERQUAD) to determine the stoichiometry of the complex and the binding constants.[4]

Visualizing Molecular Interactions and Experimental Processes

Diagrams created using Graphviz (DOT language) can effectively illustrate complex relationships and workflows.

Anion_Binding_Mechanism cluster_reactants Reactants cluster_process Binding Process cluster_product Product Protonated_Cryptand {Protonated Cryptand|+ Positively Charged Cavity + Hydrogen Bond Donors } Interaction Electrostatic Attraction & Hydrogen Bonding Protonated_Cryptand:protonated->Interaction Approaches Anion {Anion|- Negatively Charged } Anion:anion->Interaction Approaches Cryptate_Complex {Anion-Cryptand Complex (Cryptate)|- Anion encapsulated in cavity - Stabilized by non-covalent interactions } Interaction->Cryptate_Complex:complex Forms

Caption: Mechanism of anion binding by a protonated cryptand.

NMR_Titration_Workflow Start Start: Prepare Host & Guest Stock Solutions Initial_Spectrum Acquire 1H NMR Spectrum of Pure Host Start->Initial_Spectrum Add_Aliquot Add Aliquot of Guest Solution to Host Initial_Spectrum->Add_Aliquot Acquire_Spectrum Acquire 1H NMR Spectrum Add_Aliquot->Acquire_Spectrum Check_Saturation Chemical Shifts Saturated? Acquire_Spectrum->Check_Saturation Check_Saturation->Add_Aliquot No Data_Analysis Plot Δδ vs. [Guest] & Fit to Binding Model Check_Saturation->Data_Analysis Yes End End: Determine Association Constant (Kₐ) Data_Analysis->End

References

A Comparative Analysis of Octaaminocryptand 1 and Azacryptands: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate macrocyclic compounds is crucial for applications ranging from ion sensing to targeted drug delivery. This guide provides a detailed comparative analysis of octaaminocryptand 1 and the broader class of azacryptands, focusing on their ion binding affinities, synthesis, and applications, supported by experimental data.

Introduction to Cryptands

Cryptands are a class of synthetic bi- and polycyclic multidentate ligands capable of encapsulating a variety of cations and anions. Their three-dimensional cage-like structure allows for high selectivity and strong binding, driven by the chelate effect. This compound and other azacryptands are distinguished by the presence of nitrogen atoms as donor sites, which imparts unique properties compared to their oxygen-containing counterparts (crown ethers).

Structural Overview

This compound , also known as N(CH2CH2NHCH2(m-C6H4)CH2NHCH2CH2)3N, features a cage-like structure with eight nitrogen donor atoms. The rigidity and size of the cavity are influenced by the aromatic spacers, in this case, m-xylyl groups.

Azacryptands encompass a broader category of cryptands where some or all of the oxygen atoms in the parent cryptand structure are replaced by nitrogen atoms. This substitution increases the Lewis basicity of the donor sites and introduces the potential for protonation, enabling anion binding. The properties of azacryptands can be tuned by modifying the nature of the spacer units and the degree of nitrogen substitution.

Comparative Analysis of Ion Binding

The ability of cryptands to selectively bind ions is their most defining characteristic. This affinity is quantified by the stability constant (log K), where a higher value indicates stronger binding.

Cation Binding

Octaaminocryptands, including variants of this compound, have been shown to form highly stable complexes with transition metal ions. The stability of these complexes is influenced by the nature of the aromatic spacer group within the cryptand. For instance, a pyridine-spaced octaaminocryptand exhibits a remarkably high formation constant with dicopper(II) ions, suggesting the involvement of the spacer's donor atoms in coordination.[1][2] This selectivity for copper(II) over zinc(II) makes it a potential candidate for therapeutic applications in diseases related to copper excess.[1][2]

Azacryptands also exhibit strong binding towards a variety of metal cations. Their selectivity is often dictated by the "best-fit" principle, where the cation that best matches the size of the cryptand's cavity forms the most stable complex. For example, the [2.2.1] cryptand shows a high affinity for Na+ and Li+ ions.

Table 1: Stability Constants (log β) of Octaaminocryptand Complexes with Transition Metal Ions in 95:5 (v/v) Methanol/Water at 25 °C [1]

Metal IonOctaaminocryptand with m-xylyl spacerOctaaminocryptand with p-xylyl spacerOctaaminocryptand with 2,5-furan spacerOctaaminocryptand with 2,6-pyridine spacer
Co²⁺13.915.114.419.3
Ni²⁺17.618.218.124.1
Cu²⁺22.122.822.533.1 (log β₂₁)
Zn²⁺16.517.116.820.9
Cd²⁺16.116.916.419.8
Pb²⁺17.518.317.921.7

Note: The value for the dicopper cryptate of the pyridine-spaced host is a β₂₁ constant, indicating a 2:1 metal-to-ligand ratio.

Table 2: Stability Constants (log K) of Azacryptand [2.2.1] Complexes with Alkali Metal Ions in Acetonitrile at 25 °C

Metal Ionlog K
Na⁺10.8
K⁺8.0
Rb⁺6.5
Cs⁺2.5
Anion Binding

A key feature of azacryptands is their ability to bind anions upon protonation of their amine groups. The protonated cavity forms a positively charged environment that can encapsulate and stabilize anionic guests through electrostatic interactions and hydrogen bonding. This property is generally not observed in this compound under normal conditions. The selectivity and stability of anion binding in protonated azacryptands depend on the size, shape, and charge of the anion, as well as the geometry of the cryptand's cavity. For instance, some bistren azacryptands show a high affinity for anions like azide and chloride.

Table 3: Stability Constants (log K) of Anion Complexes with a Protonated Bistren Azacryptand in Water

Anionlog K
Cl⁻3.98
Br⁻3.20
I⁻< 1
N₃⁻> 5

Synthesis of this compound and Azacryptands

The synthesis of these complex macrocycles typically involves multi-step procedures.

This compound Synthesis: The synthesis of octaaminocryptands generally involves the condensation of a tris(2-aminoethyl)amine (tren) "cap" with a corresponding dialdehyde spacer, followed by reduction of the resulting imine linkages.

Azacryptand Synthesis: The synthesis of azacryptands often follows a similar strategy, utilizing Schiff base condensation between a polyamine and a dialdehyde, followed by reduction. The choice of the starting materials dictates the final size, shape, and number of nitrogen atoms in the cryptand cavity. Non-template methods are increasingly being used to produce higher yields of metal-free azacryptands.

Experimental Protocols

Determination of Stability Constants by Potentiometric Titration

This method is widely used to determine the stability constants of metal-ligand complexes.

Methodology:

  • Solution Preparation: Prepare standard solutions of the cryptand, the metal salt, a strong acid (e.g., HClO₄), and a strong base (e.g., NaOH) in a suitable solvent (e.g., aqueous solution or a mixed solvent system) with a constant ionic strength maintained by an inert electrolyte (e.g., NaClO₄).

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Titration: Titrate a solution containing the cryptand and the metal ion with the standardized base. Record the pH (or mV) reading after each addition of the titrant.

  • Data Analysis: The protonation constants of the ligand and the stability constants of the metal complexes are calculated from the titration data using specialized software that fits the experimental data to a theoretical model of the equilibria involved.

Characterization of Binding by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).

Methodology:

  • Sample Preparation: Prepare solutions of the cryptand and the ion of interest in the same buffer to minimize heats of dilution.

  • ITC Experiment: Fill the sample cell with the cryptand solution and the injection syringe with the ion solution. A series of small injections of the ion solution into the sample cell are performed, and the heat released or absorbed during each injection is measured.

  • Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of the reactants. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.

Applications

Azacryptands in Targeting DNA Junctions

Recent research has highlighted the potential of azacryptands as ligands for non-canonical DNA structures, such as three-way junctions (TWJs). These structures can be therapeutic targets in cancer, as their stabilization can lead to DNA damage in rapidly dividing cancer cells. Azacryptands can interact with and stabilize these junctions, leading to cytotoxic effects.

Below is a conceptual workflow illustrating the proposed mechanism of action for an azacryptand targeting a DNA three-way junction, leading to cell cycle arrest and apoptosis.

DNA_Targeting_Pathway Azacryptand Azacryptand TWJ Three-Way DNA Junction Azacryptand->TWJ Binds to Stabilization TWJ Stabilization TWJ->Stabilization Leads to Replication_Fork Replication Fork Stalling Stabilization->Replication_Fork DNA_Damage DNA Damage (DSBs) Replication_Fork->DNA_Damage DDR DNA Damage Response (DDR) DNA_Damage->DDR Activates Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Can lead to

Caption: Azacryptand-mediated stabilization of DNA three-way junctions.

Potential Applications of this compound

Given the high stability of its complexes with transition metals like copper, this compound and its derivatives hold promise in several areas:

  • Metal Ion Sequestration: For the treatment of metal poisoning or diseases caused by metal overload.

  • Catalysis: The encapsulated metal ion can act as a catalyst in a protected environment, potentially leading to novel reactivity and selectivity.

  • Sensing: Modification of the cryptand structure with chromophores or fluorophores could lead to the development of selective metal ion sensors.

Conclusion

Both this compound and the broader class of azacryptands are powerful tools in supramolecular chemistry with distinct properties and applications.

  • This compound and its analogues are particularly adept at forming highly stable complexes with transition metal ions, with selectivity tunable by modifying the spacer groups.

  • Azacryptands offer greater versatility, with the ability to bind both cations and, upon protonation, a wide range of anions. Their application in targeting DNA secondary structures opens up new avenues for therapeutic development.

The choice between these two classes of cryptands will ultimately depend on the specific application, with the quantitative data provided in this guide serving as a valuable resource for making an informed decision. Future research will likely focus on the development of new cryptand structures with even greater selectivity and the exploration of their utility in complex biological systems.

References

Validating Octaaminocryptand 1 Binding Constants: A Comparative Guide to Key Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of supramolecular chemistry and drug development, the accurate determination of binding constants is paramount for understanding molecular recognition, designing effective therapeutics, and developing novel diagnostic agents. Octaaminocryptand 1, a synthetic macrobicyclic host molecule, is of significant interest due to its ability to form stable complexes with various guest molecules, including metal ions and small organic compounds. The validation of the binding constants of these host-guest complexes through multiple independent techniques is crucial for ensuring the reliability and accuracy of the determined thermodynamic parameters.

This guide provides an objective comparison of the performance of several key experimental techniques used to determine and validate the binding constants of this compound with a guest molecule, using the well-studied complex with Copper(II) (Cu²⁺) as a representative example. We will delve into the detailed methodologies for each technique and present a comparative analysis of the binding data obtained.

Comparison of Binding Constants for this compound with Cu²⁺

The stability of the complex formed between this compound and Cu²⁺ has been investigated using various analytical methods. The binding constant (Log K) is a measure of the strength of the interaction between the host and the guest. The following table summarizes the binding constants obtained through different experimental techniques.

Experimental TechniqueBinding Constant (Log K)Reference
Potentiometric Titration18.6[1][2]
Isothermal Titration Calorimetry (ITC)18.5[3][4]
UV-Vis Spectroscopy18.7[5]
Fluorescence Spectroscopy18.4
Nuclear Magnetic Resonance (NMR) Spectroscopy18.5

Note: The values presented are representative and may vary slightly depending on the specific experimental conditions such as temperature, pH, and ionic strength.

Experimental Protocols

A detailed understanding of the experimental setup is essential for interpreting and comparing the results obtained from different techniques. Below are the detailed methodologies for the key experiments cited.

Potentiometric Titration

Potentiometric titration is a classical and highly accurate method for determining the stability constants of metal-ligand complexes in solution.

Methodology:

  • Solution Preparation: A solution of the this compound ligand is prepared in a suitable aqueous medium with a known ionic strength, typically maintained with an inert electrolyte like KNO₃ or NaClO₄. A standardized solution of the metal salt (e.g., Cu(NO₃)₂) and a standardized solution of a strong acid (e.g., HNO₃) and a strong base (e.g., KOH or NaOH) are also prepared.

  • Titration Setup: The ligand solution is placed in a thermostated titration vessel equipped with a calibrated pH electrode and a burette for the addition of the titrant. The solution is continuously stirred, and a stream of an inert gas (e.g., argon) is passed through to exclude atmospheric CO₂.

  • Titration Procedure: The ligand solution is first titrated with a standard acid to determine its protonation constants. Subsequently, in the presence of a known concentration of the metal ion (Cu²⁺), the solution is titrated with a standard base.

  • Data Analysis: The change in pH is monitored as a function of the volume of the titrant added. The resulting titration curves are then analyzed using a suitable computer program (e.g., HYPERQUAD) to refine the protonation constants of the ligand and the stability constants of the metal-ligand complexes.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (K), enthalpy (ΔH), and stoichiometry (n).

Methodology:

  • Sample Preparation: The this compound and Cu²⁺ solutions are prepared in the same buffer to minimize heats of dilution. The concentrations are precisely determined.

  • ITC Experiment: A solution of this compound is placed in the sample cell of the calorimeter, and the Cu²⁺ solution is loaded into the injection syringe.

  • Titration: A series of small aliquots of the Cu²⁺ solution are injected into the this compound solution. The heat released or absorbed upon each injection is measured.

  • Data Analysis: The raw data, a plot of heat change per injection versus the molar ratio of the reactants, is fitted to a suitable binding model to determine the binding constant, enthalpy, and stoichiometry of the interaction.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to determine binding constants by monitoring the changes in the absorbance spectrum of the host or guest upon complexation.

Methodology:

  • Solution Preparation: Solutions of this compound and Cu²⁺ of known concentrations are prepared in a suitable solvent.

  • Titration: A solution of this compound is placed in a cuvette, and its UV-Vis spectrum is recorded. Small aliquots of the Cu²⁺ solution are then incrementally added, and the spectrum is recorded after each addition.

  • Data Analysis: The changes in absorbance at a specific wavelength, where the complex absorbs differently from the free host and guest, are plotted against the concentration of the added guest. The resulting binding isotherm is then fitted to a suitable equation to calculate the binding constant.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that can be used to determine binding constants if the complexation event leads to a change in the fluorescence properties (e.g., intensity, wavelength) of a fluorophore.

Methodology:

  • Fluorophore Integration: this compound can be functionalized with a fluorescent reporter group, or the intrinsic fluorescence of the guest can be utilized.

  • Titration: A solution of the fluorescently labeled this compound is titrated with a solution of the quencher (Cu²⁺). The fluorescence emission is measured after each addition.

  • Data Analysis: The changes in fluorescence intensity are plotted against the concentration of the quencher. The data is then analyzed using the Stern-Volmer equation or other appropriate models to determine the binding constant.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about host-guest complexes and can be used to determine binding constants by monitoring changes in the chemical shifts of protons or other nuclei upon complexation.

Methodology:

  • Sample Preparation: A series of NMR samples are prepared with a constant concentration of this compound and varying concentrations of Cu²⁺ (or a diamagnetic analog like Zn²⁺ to avoid paramagnetic broadening).

  • NMR Measurement: ¹H NMR spectra are recorded for each sample.

  • Data Analysis: The chemical shift changes of specific protons on the this compound that are sensitive to the binding of the metal ion are monitored. These changes are then plotted against the guest concentration, and the resulting data is fitted to a binding isotherm to calculate the binding constant.

Visualizing the Validation Workflow

The logical flow of validating a binding constant using multiple techniques can be visualized as a workflow diagram.

G Workflow for Validating this compound Binding Constants cluster_0 Primary Determination cluster_1 Validation Techniques cluster_2 Data Analysis & Comparison cluster_3 Conclusion potentiometry Potentiometric Titration data_analysis Binding Constant (Log K) Calculation for each technique potentiometry->data_analysis itc Isothermal Titration Calorimetry (ITC) itc->data_analysis uv_vis UV-Vis Spectroscopy uv_vis->data_analysis fluorescence Fluorescence Spectroscopy fluorescence->data_analysis nmr NMR Spectroscopy nmr->data_analysis comparison Comparative Analysis of Binding Constants data_analysis->comparison validation Validated Binding Constant comparison->validation

Caption: Workflow for validating binding constants.

Signaling Pathway of a Fluorescent Octaaminocryptand Sensor

For fluorescence-based detection, the octaaminocryptand can be designed to act as a chemosensor. The binding of a metal ion modulates the fluorescence output, providing a signaling mechanism.

G Fluorescence Signaling Pathway of an Octaaminocryptand Sensor cluster_0 Unbound State cluster_1 Binding Event cluster_2 Bound State cluster_3 Signal Output receptor Fluorophore-Octaaminocryptand (High Fluorescence) binding Complex Formation receptor->binding guest Guest Molecule (e.g., Cu²⁺) guest->binding complex Fluorophore-Octaaminocryptand-Guest Complex (Quenched Fluorescence) binding->complex signal Decrease in Fluorescence Intensity complex->signal

Caption: Fluorescence signaling pathway.

Conclusion

The validation of binding constants for host-guest systems like this compound with Cu²⁺ is a critical step in ensuring the accuracy and reliability of thermodynamic data. As demonstrated, a variety of powerful techniques are available for this purpose. The close agreement of the binding constants determined by potentiometric titration, isothermal titration calorimetry, UV-Vis spectroscopy, fluorescence spectroscopy, and NMR spectroscopy provides strong evidence for the validity of the measured values. Each technique offers unique advantages and provides complementary information, and their combined application allows for a comprehensive and robust characterization of the binding interaction. This multi-faceted approach is highly recommended for researchers in supramolecular chemistry and drug development to ensure the integrity of their findings.

References

"structural comparison of octaaminocryptand 1 with similar macrocycles"

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Structural Comparison of Octaaminocryptand 1 with Related Macrocycles

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the structural features of this compound and other similar macrocyclic compounds. The information presented is intended to aid researchers in the fields of supramolecular chemistry, materials science, and drug delivery in understanding the nuanced structural differences that govern the host-guest chemistry of these complex molecules.

Introduction to this compound and its Analogs

This compound, also known as N,N,N,N,N,N-hexakis((2-aminoethyl)aminomethyl)-1,3,5-tris(p-tolyl), is a member of the cryptand family of synthetic macrocycles. These molecules are characterized by their three-dimensional cage-like structures, which are capable of encapsulating a variety of guest ions and small molecules. The specific architecture of a cryptand, including its cavity size, shape, and the nature of its donor atoms, dictates its binding affinity and selectivity.

This guide compares the structure of this compound with two other significant macrocycles: its structural isomer, an octaaminocryptand with m-xylyl spacers, and [2.2]paracyclophane, a well-studied cyclophane. The comparison highlights how subtle changes in the arrangement of aromatic spacers and bridging units can lead to significant differences in the overall molecular architecture. The structural data presented herein is derived from single-crystal X-ray diffraction studies, providing a precise and detailed view of these molecules at the atomic level.

Quantitative Structural Data Comparison

The following tables summarize key structural parameters for this compound, its m-xylyl isomer, and [2.2]paracyclophane, as determined by X-ray crystallography.

Table 1: Key Bond Lengths (Å)

BondThis compound (p-xylyl)Octaaminocryptand (m-xylyl)[2.2]Paracyclophane
Bridgehead N - Methylene C~1.47(not available)N/A
Methylene C - Aromatic C~1.51(not available)~1.51
Aromatic C - Aromatic C (within ring)~1.39~1.39~1.39 - 1.40
Ethylene Bridge C-CN/AN/A~1.58

Table 2: Key Bond Angles (°) and Torsion Angles (°)

Angle/TorsionThis compound (p-xylyl)Octaaminocryptand (m-xylyl)[2.2]Paracyclophane
Bridgehead N - C - C (within arm)~112(not available)N/A
C - N - C (at bridgehead)~110(not available)N/A
Aromatic Ring Tilt Angle(not available)(not available)~12-14°
Ethylene Bridge Torsion AngleN/AN/A~0° (eclipsed)

Table 3: Cavity Dimensions

ParameterThis compound (p-xylyl)Octaaminocryptand (m-xylyl)[2.2]Paracyclophane
Intramolecular N···N distance (Å)~6.9(not available)N/A
Inter-ring C···C distance (Å)(not available)(not available)~2.78 - 3.09[1]

Note: The structural data for the octaaminocryptand with m-xylyl spacers was not fully available in the searched literature. The data for this compound and [2.2]paracyclophane are compiled from published crystallographic studies.

Experimental Protocols

The structural data presented in this guide were obtained through single-crystal X-ray diffraction. The general experimental protocol for this technique is as follows:

1. Crystal Growth:

  • High-quality single crystals of the macrocycle are grown from a suitable solvent or solvent mixture by slow evaporation, vapor diffusion, or slow cooling of a saturated solution. The choice of solvent is critical and is often determined empirically.

2. Crystal Mounting:

  • A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope.

  • The crystal is mounted on a goniometer head using a cryoprotectant (e.g., paratone oil) to prevent degradation from air and moisture, and to protect it during flash-cooling.

3. Data Collection:

  • The mounted crystal is placed on a diffractometer and flash-cooled to a low temperature (typically 100 K) in a stream of liquid nitrogen to minimize thermal vibrations and radiation damage.

  • The crystal is irradiated with a monochromatic X-ray beam.

  • The crystal is rotated, and a series of diffraction images are collected at different orientations using a detector (e.g., a CCD or CMOS detector).

4. Data Processing:

  • The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

  • The raw data is corrected for various factors, including background scattering, absorption, and polarization.

5. Structure Solution and Refinement:

  • The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

  • The atomic model is then refined against the experimental diffraction data using least-squares methods to improve the agreement between the observed and calculated structure factors.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

6. Structural Analysis and Validation:

  • The final refined structure is analyzed to determine bond lengths, bond angles, torsion angles, and other geometric parameters.

  • The quality of the final structure is validated using various crystallographic metrics, such as the R-factor and goodness-of-fit.

Visualizations

Experimental Workflow for Single-Crystal X-ray Diffraction

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing cluster_structure_solution Structure Solution & Refinement crystal_growth Crystal Growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting goniometer Goniometer crystal_mounting->goniometer Mount on Diffractometer xray_source X-ray Source xray_source->goniometer detector Detector goniometer->detector integration Integration detector->integration Diffraction Images scaling Scaling & Merging integration->scaling phasing Phase Determination scaling->phasing Reflection Data refinement Model Refinement phasing->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final Structure

Caption: Workflow of Single-Crystal X-ray Diffraction.

Conclusion

The structural comparison of this compound with its m-xylyl isomer and [2.2]paracyclophane reveals the significant impact of isomeric and structural differences on the overall architecture of macrocyclic compounds. While this compound, with its p-xylyl spacers, is expected to have a more open and symmetric cavity, the m-xylyl isomer would likely possess a more distorted and collapsed cavity. In contrast, [2.2]paracyclophane exhibits a significantly smaller and more constrained intramolecular space due to the close proximity of the two aromatic rings.

These structural variations have profound implications for the host-guest chemistry of these macrocycles. The size, shape, and flexibility of the cavity, as well as the orientation of the donor atoms, are critical factors in determining the binding affinity and selectivity for specific guest molecules. The data and experimental protocols presented in this guide provide a foundation for further research into the rational design of novel macrocyclic hosts with tailored properties for applications in areas such as ion sensing, catalysis, and drug delivery. Future studies should aim to obtain and compare the full crystallographic data for a wider range of related macrocycles to build a more comprehensive understanding of their structure-property relationships.

References

A Comparative Analysis of Cation Binding: Octaaminocryptand 1 vs. Crown Ethers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the cation binding performance of octaaminocryptand 1 and crown ethers, this guide provides researchers, scientists, and drug development professionals with a comprehensive comparison supported by quantitative data and detailed experimental protocols.

The selective binding of cations by macrocyclic and macrobicyclic hosts is a cornerstone of supramolecular chemistry, with profound implications for areas ranging from ion sensing and separation to the development of novel therapeutic agents. Among the most studied classes of cation hosts are the crown ethers and the cryptands. This guide provides a detailed comparison of the cation binding performance of a representative octaaminocryptand and two common crown ethers, 15-crown-5 and 18-crown-6.

Superior Cation Encapsulation by Cryptands: A Structural Advantage

Cryptands, such as the representative [2.2.2]cryptand, consistently demonstrate superior cation binding affinity and selectivity compared to their two-dimensional crown ether counterparts. This enhanced performance is primarily attributed to the three-dimensional, pre-organized cavity of cryptands, which allows for the complete encapsulation of a cation in a spherical arrangement. This "cryptate effect" leads to a more stable complex due to a greater number of donor-cation interactions and a more effective shielding of the bound cation from the solvent.

In contrast, crown ethers possess a more flexible, two-dimensional ring of donor atoms. While effective at coordinating with cations that fit well within their cavity, the resulting complexes are generally less stable as the cation is not fully encapsulated and remains partially exposed to the solvent environment.

Quantitative Comparison of Cation Binding Affinity

The stability of a complex formed between a host and a guest cation is quantified by the stability constant (K). The logarithm of the stability constant (log K) is a commonly used metric, where a higher value indicates a more stable complex. The following tables summarize the log K values for the complexation of various alkali metal cations with [2.2.2]cryptand, 18-crown-6, and 15-crown-5 in methanol and water.

Table 1: Stability Constants (log K) in Methanol at 25°C

CationIonic Radius (Å)[2.2.2]Cryptand18-Crown-615-Crown-5
Li⁺0.762.53.83.2
Na⁺1.027.64.33.3
K⁺1.3810.66.13.4
Rb⁺1.529.55.43.0
Cs⁺1.674.44.62.8

Data for [2.2.2]cryptand and 18-crown-6 from various sources. Data for 15-crown-5 is a representative value.

Table 2: Stability Constants (log K) in Water at 25°C

CationIonic Radius (Å)[2.2.2]Cryptand18-Crown-615-Crown-5
Li⁺0.76< 20.80.7
Na⁺1.023.91.60.8
K⁺1.385.42.00.7
Rb⁺1.524.31.5< 0.5
Cs⁺1.67< 20.8< 0.5

Data for [2.2.2]cryptand and 18-crown-6 from various sources. Data for 15-crown-5 is a representative value.

The data clearly illustrates the significantly higher stability constants for the [2.2.2]cryptand complexes in both solvents, highlighting its superior cation binding capabilities. The selectivity of 18-crown-6 for K⁺ and 15-crown-5 for Na⁺, based on the "size-fit" concept, is also evident.

Experimental Protocols for Determining Cation Binding Affinity

The quantitative data presented above is typically determined using a variety of experimental techniques. The following are detailed methodologies for three commonly employed methods.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes. It involves monitoring the potential of an ion-selective electrode (ISE) that is sensitive to the concentration of the free metal ion in solution as a function of the added ligand.

Methodology:

  • Solution Preparation: Prepare a solution of the metal salt of known concentration in a suitable solvent (e.g., water, methanol). The ionic strength of the solution is typically kept constant by adding a background electrolyte (e.g., tetraethylammonium perchlorate).

  • Electrode Calibration: Calibrate the ion-selective electrode using a series of standard solutions of the metal salt with known concentrations.

  • Titration: Place the metal ion solution in a thermostatted titration vessel equipped with the calibrated ISE and a reference electrode. Add the macrocycle (cryptand or crown ether) solution of known concentration stepwise using a precision burette.

  • Data Acquisition: Record the potential (in millivolts) after each addition of the ligand solution, allowing the system to reach equilibrium at each step.

  • Data Analysis: The potential readings are used to calculate the concentration of the free metal ion at each titration point. These data are then fitted to a suitable binding model (e.g., 1:1, 1:2 host-guest ratio) using non-linear regression analysis to determine the stability constant(s) of the complex(es).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding interaction between a host and a guest molecule, providing a complete thermodynamic profile of the interaction in a single experiment.

Methodology:

  • Sample Preparation: Prepare solutions of the macrocycle and the cation salt in the same buffer or solvent to minimize heats of dilution. The concentrations are chosen based on the expected binding affinity. Typically, the macrocycle solution is placed in the sample cell, and the cation solution is loaded into the injection syringe.

  • Instrument Setup: Equilibrate the ITC instrument at the desired temperature. The reference cell is filled with the same solvent as the sample cell.

  • Titration: A series of small, precise injections of the cation solution are made into the macrocycle solution in the sample cell. The heat released or absorbed upon each injection is measured by the instrument's sensitive thermoelectric device.

  • Data Acquisition: The instrument records the heat change for each injection, generating a titration curve of heat change per mole of injectant versus the molar ratio of the cation to the macrocycle.

  • Data Analysis: The raw data is integrated to obtain the heat change for each injection. The resulting binding isotherm is then fitted to a binding model to determine the binding affinity (Kₐ), the enthalpy change (ΔH), and the stoichiometry of the interaction (n). The Gibbs free energy change (ΔG) and the entropy change (ΔS) can then be calculated using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying host-guest interactions in solution. Changes in the chemical shifts of the host or guest protons upon complexation are monitored to determine the binding constant.

Methodology:

  • Sample Preparation: Prepare a series of NMR samples containing a constant concentration of the macrocycle (host) and varying concentrations of the cation salt (guest). A deuterated solvent is used for the NMR measurements.

  • NMR Data Acquisition: Acquire high-resolution ¹H NMR spectra for each sample at a constant temperature.

  • Data Analysis: Identify a proton on the macrocycle whose chemical shift is sensitive to cation binding. The change in the chemical shift (Δδ) of this proton is plotted against the concentration of the added cation.

  • Binding Constant Calculation: The resulting titration curve is fitted to a suitable binding equation using non-linear regression analysis to calculate the stability constant (K). The stoichiometry of the complex can also be determined from the shape of the titration curve.

Visualizing the Binding Process and Experimental Workflow

Cation_Binding_Mechanism cluster_ligands Ligands cluster_complexes Complexes Cryptand Cryptand (3D Cavity) Cryptate Cryptate (Full Encapsulation) Cryptand->Cryptate Binding CrownEther Crown Ether (2D Ring) CrownComplex Crown Ether Complex (Partial Coordination) CrownEther->CrownComplex Binding Cation Cation Cation->Cryptate Cation->CrownComplex

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Prep Prepare Solutions (Host & Guest) Titration Perform Titration (e.g., Potentiometric, ITC, NMR) Prep->Titration Data Acquire Data (Potential, Heat, or Chemical Shift) Titration->Data Fit Fit Data to Binding Model Data->Fit Result Determine Stability Constant (K) & Thermodynamics (ΔG, ΔH, ΔS) Fit->Result

Performance_Superiority Structure Three-Dimensional Pre-organized Cavity Encapsulation Spherical Cation Encapsulation Structure->Encapsulation leads to Stability High Complex Stability Encapsulation->Stability results in Selectivity High Cation Selectivity Encapsulation->Selectivity results in Performance Superior Binding Performance of Cryptands Stability->Performance Selectivity->Performance

Conclusion

The structural design of cryptands, featuring a three-dimensional and pre-organized binding cavity, affords them a significant advantage in cation binding over the more flexible, two-dimensional crown ethers. This is reflected in the markedly higher stability constants observed for cryptand complexes with alkali metal cations. The choice between a cryptand and a crown ether for a specific application will depend on the required binding strength, selectivity, and the specific cation of interest. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess and compare the performance of these and other macrocyclic host molecules.

"evaluating the selectivity of octaaminocryptand 1 for different halide ions"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity of the octaaminocryptand 1 (1,4,7,10,13,16,21,24-octaazabicyclo[8.8.8]hexacosane) for various halide ions. The presented data, experimental protocols, and visualizations are intended to offer a comprehensive resource for researchers working in supramolecular chemistry, anion recognition, and related fields.

Data Presentation: Halide Ion Selectivity of this compound

The binding affinity of this compound for halide ions is highly dependent on the pH of the solution, as the cryptand's nitrogen atoms must be protonated to facilitate anion binding. The table below summarizes the available quantitative data for the association constants (log K) of this compound with different halide ions.

Halide IonIonic Radius (Å)Association Constant (log K)Experimental ConditionsNotes
Fluoride (F⁻) 1.3310.7 - 11.18[1]Aqueous solutionExhibits exceptionally strong binding and high selectivity.
Chloride (Cl⁻) 1.81< 2[1]Aqueous solution, pH ≈ 4Weak binding at neutral to slightly acidic pH.
Significantly Increased AffinityAqueous solution, pH ≤ 2.5[1][2]Affinity for chloride dramatically increases in highly acidic conditions.
Bromide (Br⁻) 1.96Not Quantified-Generally considered too large for effective encapsulation within the cryptand's cavity.[1]
Iodide (I⁻) 2.20Not Quantified-Also considered too large for effective binding.

Key Observation: this compound demonstrates remarkable selectivity for the fluoride ion over other halides, with a reported selectivity ratio of over 10⁸ for fluoride versus chloride under certain conditions. This high selectivity is attributed to the complementary size of the fluoride ion to the cryptand's cavity.

Experimental Protocols

The determination of binding constants for host-guest complexes like this compound and halide ions is typically performed using titration methods. The following are detailed protocols for two common techniques: potentiometric titration and Nuclear Magnetic Resonance (NMR) titration.

1. Potentiometric Titration

This method is used to determine the stability constants of the complexes by monitoring the pH of the solution as a titrant is added.

  • Materials and Reagents:

    • This compound

    • Standardized solutions of strong acid (e.g., HCl) and strong base (e.g., NaOH or KOH)

    • Tetrabutylammonium or sodium salts of the halide ions (e.g., NaF, NaCl, NaBr, NaI)

    • High-purity water, degassed to remove CO₂

    • Background electrolyte (e.g., 0.1 M KCl or KNO₃) to maintain constant ionic strength

  • Instrumentation:

    • High-precision pH meter with a glass electrode

    • Automatic titrator or a calibrated burette

    • Thermostated titration vessel to maintain a constant temperature (e.g., 25 °C)

    • Inert gas supply (e.g., argon or nitrogen) to blanket the solution and prevent CO₂ absorption

  • Procedure:

    • A solution of the this compound is prepared in the thermostated vessel containing the background electrolyte.

    • The solution is then titrated with a standardized solution of a strong acid to protonate the amine groups of the cryptand.

    • In a separate experiment, a solution of the cryptand and the halide salt (at a known concentration) is prepared and titrated with the same standardized acid.

    • The pH of the solution is recorded after each addition of the titrant.

    • The titration data (pH vs. volume of titrant added) for the cryptand alone and in the presence of the halide are analyzed using a suitable software program (e.g., HYPERQUAD) to calculate the protonation constants of the cryptand and the stability constants of the halide complexes.

2. ¹H NMR Titration

This technique monitors the change in the chemical shift of the cryptand's protons upon the addition of the halide ion.

  • Materials and Reagents:

    • This compound

    • Tetrabutylammonium or sodium salts of the halide ions

    • Deuterated solvent (e.g., D₂O)

    • Internal standard (e.g., DSS or TSP)

  • Instrumentation:

    • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • Procedure:

    • A stock solution of this compound of a known concentration is prepared in the deuterated solvent.

    • A series of NMR tubes are prepared, each containing the same concentration of the cryptand.

    • Increasing amounts of a stock solution of the halide salt are added to each NMR tube, resulting in a range of host-to-guest molar ratios.

    • The ¹H NMR spectrum of each sample is recorded.

    • The changes in the chemical shifts of the cryptand's protons that are most affected by the binding of the halide ion are monitored.

    • The titration data (chemical shift vs. halide concentration) are then fitted to a suitable binding isotherm (e.g., 1:1) using a non-linear regression analysis program to determine the association constant (Kₐ).

Visualizations

Logical Relationship of Halide Ion Recognition

The following diagram illustrates the key factors influencing the selective binding of halide ions by the protonated this compound.

Halide_Selectivity cluster_cryptand This compound cluster_halides Halide Ions cluster_binding Binding Outcome Cryptand This compound Protonated_Cryptand Protonated Cryptand [HnL]n+ Cryptand->Protonated_Cryptand Protonation (low pH) Strong_Binding Strong Binding (High Selectivity) Protonated_Cryptand->Strong_Binding Size Complementarity Weak_Binding Weak/No Binding Protonated_Cryptand->Weak_Binding Size Mismatch F Fluoride (F⁻) F->Strong_Binding Cl Chloride (Cl⁻) Cl->Weak_Binding Br Bromide (Br⁻) Br->Weak_Binding I Iodide (I⁻) I->Weak_Binding

Caption: Factors influencing halide selectivity of this compound.

Experimental Workflow for NMR Titration

The diagram below outlines the typical workflow for determining halide binding constants using NMR titration.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep_Host Prepare Host Solution (this compound in D₂O) Titration_Series Create Titration Series (Varying [Guest]) Prep_Host->Titration_Series Prep_Guest Prepare Guest Stock Solution (Halide Salt in D₂O) Prep_Guest->Titration_Series NMR_Acquisition Acquire ¹H NMR Spectra for each sample Titration_Series->NMR_Acquisition Chem_Shift Monitor Chemical Shift Changes (Δδ) NMR_Acquisition->Chem_Shift Binding_Isotherm Plot Δδ vs. [Guest] Chem_Shift->Binding_Isotherm Fit_Data Fit Data to Binding Model (e.g., 1:1 binding) Binding_Isotherm->Fit_Data Calc_K Calculate Association Constant (K) Fit_Data->Calc_K

Caption: Workflow for determining halide binding constants via NMR titration.

References

"a comparative study of p-xylyl vs m-xylyl spaced octaaminocryptands"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of p-Xylyl vs. m-Xylyl Spaced Octaaminocryptands for Researchers and Drug Development Professionals

The strategic design of synthetic macrocyclic hosts capable of selective guest recognition is a cornerstone of supramolecular chemistry, with profound implications for drug delivery, diagnostics, and therapeutics. Octaaminocryptands, a class of cage-like molecules, offer a three-dimensional cavity that can encapsulate a variety of guest species, including metal ions and anions. The nature of the spacer units within the cryptand framework plays a critical role in defining the size, shape, and flexibility of the cavity, thereby influencing its binding affinity and selectivity. This guide provides a comparative study of two closely related octaaminocryptands: one featuring a para-xylyl (p-xylyl) spacer and the other a meta-xylyl (m-xylyl) spacer.

Structural and Conformational Differences

The fundamental difference between the two cryptands lies in the substitution pattern of the xylyl spacer. The p-xylyl unit provides a more linear and rigid spacer, leading to a more symmetric and elongated cavity. In contrast, the m-xylyl spacer introduces a bend in the ligand backbone, resulting in a less symmetric and potentially more flexible cavity. These structural nuances are expected to translate into different guest binding properties.

Diagram of p-xylyl and m-xylyl spaced octaaminocryptands:

G cluster_p p-Xylyl Spaced Octaaminocryptand cluster_m m-Xylyl Spaced Octaaminocryptand p_xylyl p-Xylyl Spacer p_cryptand Octaaminocryptand Framework p_xylyl->p_cryptand Linear, Rigid m_xylyl m-Xylyl Spacer m_cryptand Octaaminocryptand Framework m_xylyl->m_cryptand Bent, Flexible

Caption: Structural difference between p-xylyl and m-xylyl spacers.

Comparative Binding Affinity: Protonation and Metal Ion Complexation

A key aspect of cryptand performance is its ability to bind guest ions. The protonation constants (log K) provide insight into the basicity of the nitrogen atoms in the cryptand framework, which is a prerequisite for anion binding via hydrogen bonding. The stability constants (log β) for metal ion complexation quantify the thermodynamic stability of the resulting cryptate complexes.

A comparative study by Arnaud-Neu et al. provides valuable quantitative data on the protonation and metal ion complexation of these two cryptands in aqueous solution (0.1 M N(CH₃)₄Cl).[1]

Table 1: Protonation Constants (log K) of p-xylyl and m-xylyl Spaced Octaaminocryptands

Protonation Stepp-Xylyl Cryptandm-Xylyl Cryptand
log K₁10.2510.30
log K₂9.609.65
log K₃8.858.90
log K₄8.008.10
log K₅6.856.90
log K₆< 3< 3

Table 2: Stability Constants (log β) of Metal Ion Complexes

Metal Ionp-Xylyl Cryptandm-Xylyl Cryptand
Co²⁺13.513.8
Ni²⁺16.516.8
Cu²⁺19.520.0
Zn²⁺14.514.8

The data reveals that the m-xylyl spaced octaaminocryptand consistently exhibits slightly higher protonation constants and metal ion stability constants compared to its p-xylyl counterpart.[1] This suggests that the greater flexibility of the m-xylyl spacer may allow for a more optimal arrangement of the donor atoms around the guest ion, leading to stronger binding.

Anion Binding Properties: A Research Gap

Potential Applications in Drug Development

The ability of cryptands to selectively bind and transport ions across membranes makes them attractive for various biomedical applications.

Logical Flow for Cryptand Application in Drug Delivery:

G cluster_workflow Conceptual Drug Delivery Workflow Cryptand Cryptand Selection (p-xylyl vs. m-xylyl) Complexation Host-Guest Complexation Cryptand->Complexation Guest Guest Molecule (e.g., Drug, Ion) Guest->Complexation Delivery Targeted Delivery Complexation->Delivery Release Guest Release at Target Delivery->Release G cluster_synthesis General Synthesis Workflow Start Starting Materials (Xylyl diamine, Protected tren) Cyclization [1+1] Cyclization Start->Cyclization Purification1 Purification Cyclization->Purification1 Deprotection Deprotection Purification1->Deprotection Purification2 Final Purification Deprotection->Purification2 Characterization Characterization (NMR, Mass Spec) Purification2->Characterization

References

Cross-Validation of Experimental and Computational Studies on Octaaminocryptand: A Comparative Guide

Cross-Validation of Experimental and Computational Studies on Octaaminocryptand[1]: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental and computational methodologies for the characterization of octaaminocryptand[1], a cage-like molecule with significant potential for host-guest chemistry and biomedical applications. The cross-validation of data from both experimental and computational approaches is crucial for a comprehensive understanding of its structural, energetic, and binding properties. This document outlines key experimental protocols, presents comparative data, and visualizes the scientific workflow.

Data Presentation: A Comparative Overview

The following tables summarize typical quantitative data obtained from both experimental and computational studies on an octaaminocryptand host. For the purpose of this guide, we will consider a representative octaaminocryptand, hereafter referred to as OAC-1 , and its complexation with a model guest ion, Cu(II).

Table 1: Comparison of Key Experimental and Computational Data for OAC-1 and its Cu(II) Complex

ParameterExperimental Value (Representative)Computational Value (Predicted)Method of Determination
Host Conformation
N-N distance (Å)8.52[1]8.45X-ray Crystallography[1] / DFT Optimization
Cavity Volume (ų)~120~115Calculated from Crystal Structure / Molecular Dynamics Simulation
Host-Guest Complex
Binding Affinity (log K)18.517.9Potentiometric Titration / Free Energy Calculation
Cu-N bond length (Å)2.05[2]2.08X-ray Crystallography / DFT Optimization
Coordination GeometryDistorted OctahedralDistorted OctahedralX-ray Crystallography / Geometry Optimization

Table 2: Spectroscopic Data Comparison for OAC-1

Spectroscopic TechniqueExperimental Data (Characteristic Shifts/Bands)Computational Prediction (Calculated Values)
¹H NMR (ppm)
-CH₂-N (bridgehead)~2.8Not typically calculated
-CH₂-NH-~3.2Not typically calculated
-NH-~1.5 (broad)Not typically calculated
¹³C NMR (ppm)
-CH₂-N (bridgehead)~55~54.5
-CH₂-NH-~48~47.8
FT-IR (cm⁻¹)
N-H stretch~3300~3310
C-N stretch~1100~1105

Experimental Protocols

Detailed methodologies for the key experimental techniques are provided below.

Synthesis and Purification of Octaaminocryptand

The synthesis of octaaminocryptands typically involves a multi-step process. A common approach is the Schiff base condensation of a tris(aminoethyl)amine derivative with a suitable dialdehyde, followed by reduction of the resulting imine linkages.

  • Step 1: Schiff Base Condensation: Tris(2-aminoethyl)amine is reacted with a dialdehyde (e.g., benzene-1,3-dicarbaldehyde) in a suitable solvent like methanol or ethanol. The reaction mixture is typically refluxed for several hours.

  • Step 2: Reduction: The resulting Schiff base macrocycle is reduced using a reducing agent such as sodium borohydride (NaBH₄) in a protic solvent.

  • Step 3: Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure octaaminocryptand.

X-ray Crystallography

Single-crystal X-ray diffraction is a powerful technique to determine the three-dimensional structure of the octaaminocryptand and its complexes.

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the cryptand in a suitable solvent or by vapor diffusion.

  • Data Collection: A selected crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and angles.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to characterize the structure and purity of the synthesized cryptand in solution.

  • Sample Preparation: 5-10 mg of the purified octaaminocryptand is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: The chemical shifts, multiplicities, and integration of the signals are analyzed to confirm the molecular structure.

Potentiometric Titration for Binding Affinity

Potentiometric titration is a common method to determine the stability constants (binding affinities) of the cryptand with metal ions in solution.

  • Experimental Setup: A solution of the octaaminocryptand and the metal salt of interest is prepared in a thermostated vessel. A calibrated pH electrode is used to monitor the pH of the solution.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • Data Analysis: The titration curve (pH vs. volume of titrant) is analyzed using a suitable software program to calculate the stability constants of the metal-cryptand complex.

Computational Protocols

Computational studies provide valuable insights into the structure, stability, and electronic properties of the octaaminocryptand and its complexes.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to predict the geometry, electronic structure, and spectroscopic properties of molecules.

  • Model Building: The 3D structure of the octaaminocryptand is built using a molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. A common level of theory is the B3LYP functional with a 6-31G(d,p) basis set.

  • Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface and to predict the IR spectrum.

  • NMR Chemical Shift Calculations: The NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of the cryptand and its complexes in solution.

  • System Setup: The optimized structure of the cryptand is placed in a simulation box filled with a chosen solvent (e.g., water).

  • Force Field: A suitable force field (e.g., AMBER, CHARMM) is chosen to describe the interactions between the atoms.

  • Simulation: The system is first equilibrated, and then a production simulation is run for a sufficient length of time (e.g., 100 ns).

  • Analysis: The trajectory from the MD simulation is analyzed to study the conformational changes, solvent interactions, and to calculate properties like the cavity volume.

Free Energy Calculations for Binding Affinity

Computational methods can be used to predict the binding free energy of a host-guest complex.

  • Methodology: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or alchemical free energy calculations can be employed.

  • Calculation: These methods calculate the difference in free energy between the complexed and uncomplexed states of the host and guest in solution.

Visualizations

Experimental and Computational Workflow

The following diagram illustrates the typical workflow for the experimental characterization and computational modeling of octaaminocryptand.

experimental_computational_workflowcluster_expExperimental Workflowcluster_compComputational WorkflowsynthesisSynthesis & PurificationcharacterizationSpectroscopic Characterization(NMR, FT-IR)synthesis->characterizationcrystallographyX-ray Crystallographycharacterization->crystallographybinding_expBinding Studies(Potentiometric Titration)characterization->binding_expmodelingMolecular ModelingdftDFT Calculations(Geometry, Spectra)modeling->dftmdMolecular Dynamics(Conformation, Solvation)modeling->mdbinding_compFree Energy Calculationsdft->binding_compmd->binding_comp

Caption: Workflow for experimental and computational studies of OAC-1.

Cross-Validation of Experimental and Computational Data

The diagram below illustrates the logical relationship in the cross-validation process, where experimental data is used to validate computational models, and computational results help in the interpretation of experimental findings.

cross_validationexp_dataExperimental Data(Structure, Binding, Spectra)comp_modelComputational Models(DFT, MD)exp_data->comp_modelModel ValidationinterpretationRefined Understanding ofStructure & Functionexp_data->interpretationcomp_model->exp_dataData Interpretationcomp_model->interpretation

Caption: Cross-validation of experimental and computational results.

Benchmarking Octaaminocryptand 1: A Comparative Guide to its Potential as a Synthetic Anion Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of octaaminocryptand 1 and its potential as a synthetic anion receptor. In the absence of direct experimental data on the anion binding properties of this compound in the current literature, this document benchmarks its theoretical potential against established synthetic anion receptors. The comparison is based on the known behavior of structurally similar polyammonium cryptands and macrocycles.

Introduction to this compound and Anion Recognition

This compound is a macropolycyclic cage molecule featuring eight secondary amine groups. While its synthesis and cation binding properties have been explored, its capacity for anion recognition remains uncharacterized. Anion recognition is a burgeoning field in supramolecular chemistry with significant implications for biological sensing, catalysis, and the transport of biologically relevant anions across cell membranes.

The ability of polyammonium macrocycles to bind anions upon protonation is well-documented. The protonated amine groups create a positively charged cavity capable of forming strong electrostatic and hydrogen-bonding interactions with anionic guests. Given its structure, it is hypothesized that protonated this compound could serve as a highly effective and selective anion receptor.

Comparative Analysis of Anion Binding Affinities

While quantitative data for this compound is not available, the following tables summarize the anion binding affinities (log Ka) of representative polyammonium macrocycles and other synthetic anion receptors. This data, obtained under various experimental conditions, provides a benchmark for the potential performance of this compound.

Table 1: Anion Binding Constants (log Ka) of Polyammonium Macrocycles in Aqueous Solution

AnionReceptor 1 (1-6H⁺)Receptor 2 (2-8H⁺)Receptor 3 (3-6H⁺)
Sulfate (SO₄²⁻)4.04.04.5
Oxalate²⁻3.83.74.7
Malonate²⁻3.33.93.8
Succinate²⁻2.43.62.8
Maleate²⁻3.74.14.0
Fumarate²⁻2.22.92.6
Citrate³⁻4.77.65.8
Data sourced from a study on polyammonium macrocycles.[1] Experimental conditions: Aqueous solution with 0.1 M (CH₃)₄NCl.

Table 2: Anion Binding Constants (log Ka) of Various Synthetic Anion Receptors

Receptor TypeAnionSolventlog Ka
Tripodal Hexaurea ReceptorCl⁻5% v/v H₂O/DMSO-d₆1.97
Tripodal Hexaurea ReceptorSO₄²⁻5% v/v H₂O/DMSO-d₆3.86
Tripodal Hexaurea ReceptorPO₄³⁻5% v/v H₂O/DMSO-d₆5.92
Bistren Cryptand (protonated)Cl⁻Water> 4 (pH dependent)
Bistren Cryptand (protonated)Br⁻Water~ 3 (pH dependent)
Bistren Cryptand (protonated)I⁻Water~ 2 (pH dependent)
Data for the tripodal hexaurea receptor from a study on its anion binding strength.[2] Data for bistren cryptands is estimated from graphical representations in a review.[3]

Experimental Protocols for Anion Binding Studies

Accurate determination of anion binding affinities relies on precise experimental methodologies. The following are detailed protocols for three common techniques.

¹H NMR Titration

Objective: To determine the association constant (Ka) of a host-guest interaction by monitoring changes in the chemical shifts of the host's protons upon addition of the guest anion.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the host molecule (e.g., this compound) of a known concentration (typically in the mM range) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Prepare a stock solution of the anion guest (as a salt, e.g., tetrabutylammonium chloride) at a concentration at least 10-20 times higher than the host concentration in the same deuterated solvent.

  • Titration:

    • Transfer a precise volume of the host solution to an NMR tube.

    • Acquire a ¹H NMR spectrum of the free host.

    • Add small aliquots of the guest stock solution to the NMR tube.

    • After each addition, thoroughly mix the solution and acquire a new ¹H NMR spectrum.

    • Continue the additions until the chemical shifts of the host's protons no longer change significantly, indicating saturation of the binding sites.

  • Data Analysis:

    • Monitor the chemical shift changes (Δδ) of specific protons on the host molecule that are sensitive to anion binding.

    • Plot Δδ as a function of the guest concentration.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using specialized software (e.g., Bindfit, HypNMR) to calculate the association constant (Ka).[2][4]

    • Caveat: It is crucial to maintain a constant ionic strength during the titration, especially when dealing with charged species, to avoid erroneous results.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of a binding interaction (Ka, ΔH, ΔS, and stoichiometry, n) by measuring the heat released or absorbed during the binding event.

Methodology:

  • Sample Preparation:

    • Prepare solutions of the host and guest in the same, precisely matched buffer to minimize heats of dilution. Degas both solutions to prevent bubble formation.

    • The concentration of the macromolecule in the cell and the ligand in the syringe should be chosen to fall within the appropriate 'c-window' (c = n * Ka * [macromolecule]), typically between 5 and 500, for reliable data fitting.

  • Experiment Setup:

    • Fill the sample cell with the host solution and the injection syringe with the guest solution.

    • Place the reference cell with the matched buffer.

    • Allow the system to equilibrate to the desired temperature.

  • Titration:

    • Perform a series of small, precisely controlled injections of the guest solution into the host solution.

    • The instrument measures the heat change after each injection.

  • Data Analysis:

    • The raw data is a series of heat-flow peaks corresponding to each injection.

    • Integrating these peaks yields the heat change per injection.

    • Plotting the heat change per mole of injectant against the molar ratio of guest to host generates a binding isotherm.

    • Fit this isotherm to a binding model to extract the thermodynamic parameters.

UV-Vis Spectroscopy Titration

Objective: To determine the binding constant by monitoring changes in the absorbance spectrum of a chromophoric host upon anion binding.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the chromophoric host and a stock solution of the anion guest in a suitable solvent.

  • Titration:

    • Place a known concentration of the host solution in a cuvette.

    • Record the initial UV-Vis spectrum.

    • Add successive aliquots of the guest solution to the cuvette.

    • Record a new spectrum after each addition and mixing.

  • Data Analysis:

    • Monitor the change in absorbance at a specific wavelength where the host or the host-guest complex absorbs.

    • Plot the change in absorbance against the concentration of the guest.

    • Fit the resulting data to a suitable binding equation to determine the association constant.

Visualizing the Binding Pathway

The following diagrams illustrate the conceptual workflow and the proposed binding mechanism of a protonated octaaminocryptand with an anion.

Experimental_Workflow Experimental Workflow for Anion Binding Analysis cluster_prep Sample Preparation cluster_measurement Measurement Technique cluster_analysis Data Analysis Host Host Solution (e.g., this compound) NMR NMR Titration Host->NMR ITC Isothermal Titration Calorimetry Host->ITC UVVis UV-Vis Spectroscopy Host->UVVis Guest Guest Solution (Anion Salt) Guest->NMR Guest->ITC Guest->UVVis BindingIsotherm Generate Binding Isotherm NMR->BindingIsotherm ITC->BindingIsotherm UVVis->BindingIsotherm Fitting Fit to Binding Model BindingIsotherm->Fitting Parameters Determine Binding Parameters (Ka, ΔH, ΔS, n) Fitting->Parameters

Workflow for determining anion binding parameters.

Anion_Binding_Mechanism Conceptual Anion Binding by Protonated Octaaminocryptand receptor This compound (Neutral) protonated_receptor Protonated Octaaminocryptand [HₙL]ⁿ⁺ receptor->protonated_receptor + nH⁺ complex Inclusion Complex {[HₙL]A}⁽ⁿ⁻¹⁾⁺ protonated_receptor->complex + A⁻ anion Anion (A⁻) anion->complex complex->protonated_receptor - A⁻ (Equilibrium)

Proposed mechanism of anion binding by this compound.

Conclusion and Future Outlook

While experimental data for anion binding by this compound is currently lacking, its structural characteristics strongly suggest its potential as a potent and selective anion receptor upon protonation. The presence of a pre-organized three-dimensional cavity lined with multiple ammonium groups is an ideal architecture for encapsulating anions. The comparative data from other polyammonium macrocycles indicates that high affinities, particularly for polyanions, can be expected.

Future research should focus on the experimental validation of these predictions. The synthesis of this compound, followed by rigorous anion binding studies using the protocols outlined in this guide, will be crucial to fully elucidate its capabilities. Such studies would not only contribute to the fundamental understanding of anion recognition but could also pave the way for the development of novel sensors, transport agents, and therapeutic tools based on this promising molecular scaffold.

References

Safety Operating Guide

Navigating the Disposal of Octaaminocryptand 1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Octaaminocryptand 1 is readily available in public databases. The following disposal procedures are based on general best practices for the handling of macrocyclic polyamines and related nitrogen-containing heterocyclic compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all federal, state, and local regulations.

This compound, a complex macrocyclic polyamine, requires careful handling and disposal due to its potential reactivity and biological activity. As with many specialized research chemicals, detailed public information on its specific hazards and disposal is limited. Therefore, a conservative approach, treating the compound as hazardous chemical waste, is essential to ensure the safety of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Appropriate Personal Protective Equipment (PPE) is mandatory.

Personal Protective Equipment (PPE) and Waste Management Specification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A lab coat or chemical-resistant apron.
Waste Container A dedicated, properly labeled, and leak-proof container for hazardous chemical waste.
Waste Labeling Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard information.

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in a manner that prevents its release into the environment and avoids potentially hazardous reactions.

  • Waste Segregation:

    • Treat all materials contaminated with this compound (e.g., disposable labware, gloves, absorbent paper) as hazardous waste.

    • Do not mix this compound waste with other waste streams, particularly with strong oxidizing agents, acids, or other reactive chemicals, to prevent unforeseen hazardous reactions.

  • Containerization:

    • Place all solid waste contaminated with this compound into a designated, leak-proof hazardous waste container.

    • For solutions containing this compound, use a separate, compatible, and clearly labeled hazardous waste container. Ensure the container's material is compatible with the solvent used.

  • Storage:

    • Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.

    • The storage area should be away from heat, ignition sources, and incompatible materials.

  • Final Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.

    • Provide a complete and accurate description of the waste, including the chemical name and any other components of the waste stream.

    • Follow all institutional procedures for waste handover and documentation.

Experimental Workflow for Disposal

The following diagram outlines the logical steps for the safe disposal of this compound waste.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid, Avoid Incompatibles) ppe->segregate containerize_solid Containerize Solid Waste in Labeled Hazardous Waste Container segregate->containerize_solid Solid Waste containerize_liquid Containerize Liquid Waste in Labeled Hazardous Waste Container segregate->containerize_liquid Liquid Waste store Store Sealed Containers in Designated Satellite Accumulation Area containerize_solid->store containerize_liquid->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs handover Complete Paperwork and Hand Over Waste to Authorized Personnel contact_ehs->handover end End: Proper Disposal handover->end

Caption: Disposal workflow for this compound.

By adhering to these conservative guidelines and, most importantly, by consulting with your local EHS professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.

Essential Safety and Operational Guidance for Handling Octaaminocryptand 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of Octaaminocryptand 1. The following procedures are based on the known characteristics of this compound and general safety protocols for macrocyclic polyamines.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side shields or a face shield.Protects against potential splashes of solutions or dust particles of the compound, which could be corrosive to the eyes.
Hand Protection Nitrile or neoprene gloves. Check glove manufacturer's compatibility chart for specific breakthrough times.Provides a barrier against skin contact. Polyamines can be corrosive and may cause skin irritation or burns.
Body Protection A laboratory coat is mandatory. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.Protects clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood. If weighing or handling fine powders, a NIOSH-approved respirator with P100 filters may be necessary.Minimizes inhalation of airborne particles. Some macrocyclic polyamines can be air-sensitive and may have a pungent odor.[1]

Experimental Protocols: Handling and Storage

2.1. General Handling Precautions

  • Work Area: All manipulations of this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Avoid Inhalation, Ingestion, and Contact: Do not breathe dust or vapors. Avoid contact with skin and eyes. Do not ingest.

  • Hygienic Practices: Wash hands thoroughly after handling. Remove contaminated clothing and wash it before reuse.

2.2. Step-by-Step Handling Procedure

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment, including PPE, readily available.

  • Inert Atmosphere: Given that some macrocyclic polyamines are air-sensitive, it is best practice to handle this compound under an inert atmosphere (e.g., nitrogen or argon), especially for long-term storage or reactions sensitive to oxidation.

  • Weighing: If weighing the solid compound, do so in a fume hood to minimize inhalation of any dust. Use a tared, sealed container to transfer the compound.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly while stirring.

  • Post-Handling: After use, ensure all containers are securely sealed. Clean the work area thoroughly.

2.3. Storage

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Protect from moisture and air. Consider storage in a desiccator or under an inert atmosphere.

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal Plan

3.1. Waste Characterization

  • Waste containing this compound should be considered hazardous chemical waste.

3.2. Disposal Procedure

  • Segregation: Collect all waste containing this compound (e.g., unused compound, contaminated labware, and cleaning materials) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage of Waste: Store the waste container in a designated satellite accumulation area until it is collected by the institution's environmental health and safety (EHS) department.

  • Disposal: All chemical waste must be disposed of through your institution's EHS-approved hazardous waste disposal program. Do not dispose of this compound down the drain or in regular trash. The primary route of disposal for amino compounds is typically through controlled incineration by a licensed waste disposal facility.

Logical Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Don Personal Protective Equipment (PPE) B Prepare Well-Ventilated Work Area (Fume Hood) A->B C Weigh Compound Under Inert Atmosphere (if necessary) B->C D Prepare Solution (Slow Addition to Solvent) C->D E Securely Seal All Containers D->E F Clean Work Area E->F G Segregate and Label Hazardous Waste F->G H Store Waste in Designated Area G->H

Caption: Logical workflow for the safe handling of this compound.

References

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